Pexidartinib
描述
This compound is a selective tyrosine kinase inhibitor that works by inhibiting the colony-stimulating factor (CSF1)/CSF1 receptor pathway. This compound was originally developed by Daiichi Sankyo, Inc. and it was approved by the FDA in August 2019 as the first systemic therapy for adult patients with symptomatic tenosynovial giant cell tumor. Tenosynovial giant cell tumor is a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue. Debilitating symptoms often follow with tenosynovial giant cell tumors, along with a risk of significant functional limitations and a reduced quality of life in patients. While surgical resection is a current standard of care for tenosynovial giant cell tumor, there are tumor types where surgeries are deemed clinically ineffective with a high risk of lifetime recurrence. This compound works by blocking the immune responses that are activated in tenosynovial giant cell tumors. In clinical trials, this compound was shown to promote improvements in patient symptoms and functional outcomes in TGCT. This compound is available in oral formulations and it is commonly marketed as Turalio.
This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Kinase Inhibitor, and Tyrosine Kinase Inhibitor, and Colony Stimulating Factor Receptor Type 1 (CSF-1R) Inhibitor, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inhibitor, and UGT1A1 Inhibitor.
This compound is an orally available small molecule multi-kinase inhibitor that is used as an antineoplastic agent in the treatment of tenosynovial giant cell tumors. This compound is associated with a high rates of serum aminotransferase and alkaline phosphatase elevations during therapy and has been implicated in several cases of clinically apparent liver injury marked by progressive intrahepatic bile duct injury, some of which resulted in liver transplantation or were fatal.
This compound is a small-molecule receptor tyrosine kinase (RTK) inhibitor of proto-oncogene receptor tyrosine kinase (KIT), colony-stimulating factor-1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), with antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits phosphorylation of KIT, CSF1R and FLT3 harboring an internal tandem duplication (ITD) mutation. This results in the inhibition of tumor cell proliferation. FLT3, CSF1R and FLT3 are overexpressed or mutated in many cancer cell types and play major roles in tumor cell proliferation and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and is indicated for tenosynovial giant cell tumor and neoplasm and has 16 investigational indications. This drug has a black box warning from the FDA.
inhibits both CSF1R and c-kit receptor tyrosine kinase; structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRKYUXBBNENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026482 | |
| Record name | Pexidartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029044-16-3 | |
| Record name | PLX 3397 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pexidartinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexidartinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pexidartinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEXIDARTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pexidartinib's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexidartinib is a potent, orally bioavailable small molecule kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R).[1][2] In vitro, its mechanism revolves around the selective, ATP-competitive inhibition of CSF1R, which disrupts key signaling pathways controlling the proliferation, differentiation, and survival of macrophages and other CSF1R-expressing cells.[1][2][3][4][5] this compound also demonstrates significant inhibitory activity against other class III receptor tyrosine kinases, including KIT and FMS-like tyrosine kinase 3 (FLT3), particularly its internal tandem duplication (FLT3-ITD) mutant.[1][4][6] This targeted inhibition translates to reduced cell viability and the induction of apoptosis in susceptible cell lines, underpinning its therapeutic potential in conditions driven by aberrant CSF1R signaling, such as tenosynovial giant cell tumor (TGCT).[1][2]
Core Molecular Mechanism
This compound's primary mechanism of action is the potent and selective inhibition of CSF1R.[1][2] It functions as a Type I inhibitor, competing with adenosine triphosphate (ATP) for binding to the kinase domain of the receptor.[3][7]
Specifically, this compound interacts with the juxtamembrane region of CSF1R, which is crucial for the receptor's conformational change from an inactive to an active state.[1][4][5] By binding to this region, this compound stabilizes the auto-inhibited conformation of CSF1R.[1][4][5] This action prevents the ligand (CSF-1) from inducing the receptor's autophosphorylation, a critical first step in the activation of downstream signaling cascades.[1][4][5] The ultimate effect is a complete blockade of the CSF-1/CSF1R signaling axis.[4][5]
References
- 1. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Pexidartinib's Engagement with CSF1R: A Technical Deep Dive into Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and kinetics of pexidartinib with its primary target, the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound is a selective tyrosine kinase inhibitor that has garnered significant attention for its therapeutic potential. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the critical pathways and workflows involved.
This compound's Binding Affinity Profile
This compound is a potent inhibitor of the CSF1 receptor, demonstrating high affinity in biochemical assays. It also exhibits inhibitory activity against other related kinases, most notably c-KIT and FMS-like tyrosine kinase 3 (FLT3). The binding affinity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target Kinase | IC50 (nM) | Assay Platform | Reference |
| Primary Targets | |||
| CSF1R | 13 - 20 | Enzymatic/Biochemical Assays | [1][2][3][4][5][6][7] |
| c-KIT | 10 - 27 | Enzymatic/Biochemical Assays | [1][2][3][5][6][7] |
| FLT3 | 160 | Enzymatic/Biochemical Assays | [1][2][5] |
| Off-Target Kinases | |||
| KDR (VEGFR2) | 350 | Kinase Profiling Assay | [2] |
| FLT1 (VEGFR1) | 880 | Kinase Profiling Assay | [2] |
| LCK | 860 | Kinase Profiling Assay | [2] |
Note: While IC50 values provide a robust measure of inhibitory potency, specific kinetic constants such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the this compound-CSF1R interaction are not extensively reported in the publicly available literature. These parameters, often determined by techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would offer a more detailed understanding of the binding and unbinding kinetics.
Mechanism of Action: A Type II Inhibitor
This compound is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the inactive, "DFG-out" conformation of the CSF1R kinase domain. It achieves this by binding to an allosteric site adjacent to the ATP-binding pocket, inducing a conformational change that prevents the receptor from adopting its active state. This mechanism contributes to its selectivity and potent inhibition of CSF1R signaling.[8]
Experimental Protocols
The determination of this compound's binding affinity and functional inhibition relies on a variety of sophisticated biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.
Biochemical Assays for IC50 Determination
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to kinases.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.[9][10]
-
Materials:
-
Recombinant CSF1R kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (an Alexa Fluor™ 647-labeled ATP-competitive ligand)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The CSF1R kinase and the Eu-anti-Tag antibody are mixed and pre-incubated.
-
The kinase/antibody mixture is added to the wells of the microplate containing the this compound dilutions.
-
The Kinase Tracer is added to all wells to initiate the binding reaction.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 615 nm for europium and 665 nm for the tracer).
-
The data is analyzed by plotting the emission ratio (665 nm / 615 nm) against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[9][10]
-
2. Z'-LYTE™ Kinase Assay
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Principle: The assay uses a FRET-based peptide substrate that, when phosphorylated by the kinase, becomes resistant to cleavage by a site-specific protease. In the presence of an inhibitor, the kinase is less active, the substrate remains largely unphosphorylated, and is subsequently cleaved by the protease, disrupting FRET.
-
Materials:
-
Recombinant CSF1R kinase
-
Z'-LYTE™ peptide substrate
-
ATP
-
This compound (or other test compounds)
-
Development Reagent (protease)
-
Stop Reagent
-
Assay Buffer
-
Microplates
-
Fluorescence plate reader
-
-
Procedure:
-
The kinase reaction is set up by combining CSF1R, the peptide substrate, and ATP in the assay buffer.
-
A serial dilution of this compound is added to the reaction mixture.
-
The reaction is incubated to allow for substrate phosphorylation.
-
The Development Reagent is added, and the mixture is incubated to allow for the cleavage of unphosphorylated substrate.
-
The Stop Reagent is added to terminate the reaction.
-
The fluorescence is read at two wavelengths (for the donor and acceptor fluorophores of the FRET pair).
-
The ratio of the two emission signals is used to calculate the percentage of phosphorylation. The IC50 value is determined by plotting the percent inhibition against the this compound concentration.
-
Cellular Assays for Functional Inhibition
1. CSF1R Autophosphorylation Assay
This assay directly measures the ability of this compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.
-
Principle: Cells that endogenously or exogenously express CSF1R are stimulated with its ligand, CSF-1, which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. The level of phosphorylated CSF1R is then quantified, typically by Western blotting or ELISA, in the presence and absence of the inhibitor.[11][12]
-
Materials:
-
Cell line expressing CSF1R (e.g., M-NFS-60, THP-1)
-
Recombinant human CSF-1
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-CSF1R (total) and anti-phospho-CSF1R (specific to an autophosphorylation site, e.g., Tyr723)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Cells are cultured and then serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of this compound for a defined period.
-
The cells are then stimulated with a fixed concentration of CSF-1 for a short duration (e.g., 5-15 minutes).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of total CSF1R and phosphorylated CSF1R are analyzed by Western blot or ELISA.
-
The inhibition of autophosphorylation is quantified by normalizing the phospho-CSF1R signal to the total CSF1R signal. The IC50 value is determined from the dose-response curve.[11][12]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding this compound's mechanism and how its properties are assessed.
CSF1R Signaling Pathway and this compound Inhibition
Caption: CSF1R signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for IC50 Determination using LanthaScreen™
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. medrxiv.org [medrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Early posttraumatic CSF1R inhibition via PLX3397 leads to time- and sex-dependent effects on inflammation and neuronal maintenance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Pexidartinib's Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (formerly PLX3397) is a potent, orally bioavailable small molecule tyrosine kinase inhibitor. It is the first systemic therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to improvement with surgery. This compound's primary mechanism of action is the inhibition of the colony-stimulating factor 1 receptor (CSF1R), a key driver of macrophage proliferation and differentiation. By targeting CSF1R, this compound effectively reduces the tumor burden in TGCT, which is characterized by the overexpression of the CSF1 ligand. Beyond its primary target, this compound exhibits a distinct selectivity profile against other kinases, which is crucial for understanding its full therapeutic potential and off-target effects.
This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathway and experimental workflows.
This compound Kinase Selectivity Profile
This compound is a potent inhibitor of CSF1R, the proto-oncogene receptor tyrosine kinase (c-KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] The inhibitory activity of this compound has been quantified using various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CSF1R | 20 | Biochemical | [1] |
| c-KIT | 10 | Biochemical | [1] |
| FLT3 | 160 | Biochemical | [1] |
| PDGFR-β | - | - | [2] |
Further comprehensive kinome-wide screening data is needed to populate a more extensive selectivity table.
Core Signaling Pathway: CSF1R
The primary therapeutic effect of this compound is mediated through the inhibition of the CSF1R signaling pathway. CSF1R is a receptor tyrosine kinase that, upon binding to its ligand CSF1, dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. These pathways are critical for the proliferation, survival, and differentiation of macrophages and other myeloid cells.
Key downstream signaling pathways activated by CSF1R include:
-
PI3K-AKT Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.
-
JNK Pathway: Involved in stress responses and apoptosis.
-
STAT3 Pathway: Plays a role in cell proliferation and survival.
This compound binding to the ATP-binding pocket of CSF1R prevents its autophosphorylation and subsequent activation of these downstream pathways, thereby inhibiting the pro-proliferative and pro-survival signals in target cells.
Experimental Protocols
The following sections detail the methodologies used to characterize the kinase selectivity and cellular effects of this compound.
Biochemical Kinase Inhibition Assays
1. Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity. It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Principle: A kinase reaction is performed with a specific peptide substrate and ATP. After the kinase reaction, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide. Cleavage results in a fluorescence resonance energy transfer (FRET) signal. Kinase inhibition leads to more non-phosphorylated peptide, increased cleavage, and a higher FRET signal.
-
General Protocol:
-
Kinase Reaction: A solution containing the target kinase, a specific peptide substrate, and ATP is incubated in the presence of varying concentrations of this compound or a vehicle control.
-
Development: A development reagent containing the protease is added to the reaction mixture and incubated to allow for cleavage of the non-phosphorylated substrate.
-
Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the this compound-treated wells to the control wells. IC50 values are determined by fitting the data to a dose-response curve.
-
2. AlphaScreen™ Kinase Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the phosphorylation of a biotinylated substrate by a kinase.
-
Principle: A biotinylated peptide substrate is incubated with a kinase and ATP in the presence of an inhibitor. After the reaction, streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads are added. If the substrate is phosphorylated, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
-
General Protocol:
-
Kinase Reaction: The kinase, biotinylated substrate, and ATP are incubated with this compound or a vehicle control.
-
Detection: A mixture of streptavidin-coated donor beads and anti-phospho-antibody-conjugated acceptor beads is added.
-
Signal Measurement: The plate is incubated in the dark, and the luminescent signal is read on an AlphaScreen-compatible plate reader.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curve.
-
Cellular Assays
1. Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 96 hours).[3]
-
MTS Reagent Addition: The MTS reagent is added to each well and incubated.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
-
2. Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the CSF1R signaling pathway, providing direct evidence of this compound's inhibitory effect in a cellular context.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins such as CSF1R, AKT, ERK, JNK, and STAT3.[4][5][6]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to total proteins.
-
Conclusion
This compound is a potent inhibitor of CSF1R, c-KIT, and FLT3, with its primary therapeutic efficacy in TGCT derived from its robust inhibition of the CSF1R signaling pathway. A comprehensive understanding of its broader kinase selectivity profile is essential for identifying potential new therapeutic applications and for monitoring and managing off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors in drug discovery and development. Further research to generate a comprehensive, quantitative kinome-wide selectivity profile will provide deeper insights into the molecular pharmacology of this important therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics of Pexidartinib in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of pexidartinib, a selective tyrosine kinase inhibitor, with a specific focus on studies conducted in mouse models. This compound targets the colony-stimulating factor 1 receptor (CSF1R), playing a crucial role in modulating macrophage activity, which is central to its therapeutic effects in conditions like tenosynovial giant cell tumor (TGCT).[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is fundamental for translating findings to clinical applications.
Pharmacokinetic Profile (ADME)
While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC in mice are not extensively published, a significant body of work has characterized the metabolic fate and disposition of this compound in these models. The overall profile is marked by extensive metabolism and predominantly fecal excretion.
Absorption: this compound is an orally bioavailable small molecule.[2] In humans, administration with food, particularly high-fat meals, can significantly increase its absorption and exposure.[3][4] This is a critical consideration for murine studies where this compound is often administered in medicated chow, which may enhance its systemic uptake.[2]
Distribution: Preclinical studies in rats have shown that this compound can penetrate the central nervous system. While specific data for mice is limited, this suggests potential for distribution into various tissues beyond the plasma compartment. In humans, this compound is highly bound (~99%) to plasma proteins.[1]
Metabolism: this compound undergoes extensive biotransformation in mice.[5] Studies have identified a complex array of metabolites, indicating that the liver plays a central role in its clearance.
-
Pathways: The primary metabolic pathways are oxidation, likely mediated by cytochrome P450 (CYP) enzymes, and glucuronidation.[6] In humans, CYP3A4 and UGT1A4 are the key enzymes involved.[1]
-
Metabolites: In vivo mouse studies have successfully characterized numerous metabolites. At least 30 Phase I metabolites (primarily oxidative) and 28 Phase II metabolites have been identified in mouse feces, urine, plasma, and liver.[5] The Phase II conjugates include glucuronides, sulfates, and various adducts with glutathione, cysteinyl-glycine, and N-acetylcysteine.[5]
-
Reactive Metabolites: The detection of glutathione-derived adducts in mice confirms the formation of reactive metabolites, a finding consistent with in vitro studies using mouse liver microsomes.[5][7] This metabolic activation is an important area of investigation, particularly concerning the drug's potential for hepatotoxicity.[5][7]
Excretion: The primary route of elimination for this compound in mice is through the feces.[5] A significant portion of the drug is excreted as the unchanged parent compound, a finding that aligns with mass balance studies in humans where the majority of the administered dose is recovered in feces.[5][8]
Quantitative Data: Dosing in Mouse Models
| Mouse Model Strain | Condition / Disease Model | Dosing Regimen | Administration Route | Reference |
| C3H/HeJ | Osteosarcoma | 5 mg/kg or 10 mg/kg | Retro-orbital injection | [9] |
| RM-1 tumor-bearing mice | Prostate Cancer | Administered in chow (dose not specified) | Oral (medicated chow) | [2] |
| GFAP mutant knock-in | Alexander Disease | Not specified | Not specified | N/A |
| BMF mice | Bone Marrow Failure | 50 mg/kg, 3 times per week | Not specified | N/A |
Experimental Protocols
The following outlines a generalized methodology for conducting in vivo pharmacokinetic studies of this compound in mice, synthesized from protocols used in published research.
a) Animal Models:
-
Commonly used strains for oncology and pharmacology studies include C3H/HeJ, BALB/c, or C57BL/6 mice.[9] The choice of strain should be aligned with the specific disease model and research question.
b) Drug Formulation and Administration:
-
Formulation: For parenteral administration (e.g., intravenous, intraperitoneal, retro-orbital), this compound can be formulated in a vehicle such as 20% DMSO in a saline or PBS solution.[9] For oral administration, it can be given via gavage or incorporated into rodent chow for continuous dosing.
-
Administration: The route should reflect the intended clinical use. Oral gavage is common for single-dose PK studies, while retro-orbital or tail-vein injections may be used for assessing intravenous pharmacokinetics.[9]
c) Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collection is typically performed via submandibular, saphenous, or retro-orbital bleeds. Terminal blood collection can be done via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C.
-
Tissues: For distribution studies, tissues of interest (e.g., liver, tumor, brain) are collected following euthanasia, weighed, homogenized, and stored at -80°C.
-
Excreta: For mass balance studies, mice are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).[5]
d) Bioanalysis:
-
Quantification of this compound and its metabolites in plasma, tissue homogenates, and excreta is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for accurate pharmacokinetic analysis.[7]
Visualizations: Pathways and Workflows
This compound's primary mechanism involves the inhibition of the CSF1R signaling cascade. By binding to the kinase domain, it prevents the ligand CSF1 from activating the receptor, thereby blocking downstream signaling that promotes the proliferation and survival of macrophages and other tumor-associated cells.[1][10]
Caption: this compound inhibits the CSF1R signaling pathway.
A typical pharmacokinetic study in mice follows a structured workflow from animal preparation to data analysis.
Caption: Workflow for a this compound in vivo pharmacokinetic study.
The journey of this compound through the body involves absorption from the gut, distribution to tissues, extensive metabolism in the liver, and eventual excretion.
Caption: Overview of this compound's ADME process in a mouse model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Potential Drug‐Drug Interaction Risk of this compound With Substrates of Cytochrome P450 and P‐Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Absorption Model for this compound to Evaluate the Impact of Meal Contents and Intake Timing on Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterizing the metabolites of the tyrosine-kinase inhibitor this compound in mouse feces, urine, plasma, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor this compound In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Pexidartinib's Impact on Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), plays a critical role in modulating the tumor microenvironment by influencing macrophage polarization. This technical guide provides an in-depth analysis of this compound's effect on shifting macrophages from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype. This is achieved through the inhibition of the CSF-1/CSF-1R signaling axis, a key pathway in the differentiation, proliferation, and survival of macrophages, particularly those with an M2-like polarization. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this area.
Core Mechanism of Action: Inhibition of CSF-1R Signaling
This compound exerts its effects by targeting the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][2] These pathways are instrumental in promoting the survival, proliferation, and differentiation of monocytes into macrophages, and in polarizing them towards an M2 phenotype, which is often associated with tumor progression and immune suppression.[2][3][4] By inhibiting CSF-1R, this compound effectively blocks these downstream signals, leading to a reduction in the number of tumor-associated macrophages (TAMs), particularly those with an M2-like profile, and a functional shift towards an M1-like, anti-tumorigenic state.[5][6][7]
Quantitative Effects of this compound on Macrophage Polarization
The following tables summarize the quantitative data from various preclinical studies, demonstrating the impact of this compound on macrophage polarization markers and cytokine expression.
Table 1: Effect of this compound on M1 and M2 Macrophage Marker Expression
| Model System | Treatment | M2 Marker (CD206) Expression | M1 Marker (CD80) Expression | M1/M2 Ratio (CD80/CD206 MFI) | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (500 nM) | >50% decrease in MFI | Dose-dependent increase | Significantly decreased | [8] |
| Murine Colorectal Cancer Model (in vivo) | This compound | Depletion of M2 macrophages | - | - | [3] |
| Sarcoma Model (in vivo) | This compound (10 mg/kg) | Decreased accumulation of CD206+ cells | Decreased accumulation of CD80+ cells | Significantly decreased | [8] |
| Lung Adenocarcinoma Model (in vivo) | This compound | Significant decrease in Arg1 and Tgfb1 | - | Shift from M2 to M1 | [5][6] |
Table 2: Effect of this compound on Gene Expression in Macrophages
| Gene | Function | Model System | This compound Treatment | Change in Expression | Reference |
| CD206 (MRC1) | M2 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent decrease | [8] |
| CCL2 | M2-associated chemokine | BMDMs | 100 nM, 500 nM | Dose-dependent decrease | [8] |
| IL-1β | M1-associated cytokine | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |
| iNOS (NOS2) | M1 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |
| CD80 | M1 Marker | BMDMs | 100 nM, 500 nM | Dose-dependent increase | [8] |
| Arg1 | M2 Marker | Lung Adenocarcinoma | In vivo | Significantly decreased | [5][6] |
| Tgfb1 | M2-associated cytokine | Lung Adenocarcinoma | In vivo | Significantly decreased | [5][6] |
Table 3: Effect of this compound on Cytokine and Chemokine Secretion
| Cytokine/Chemokine | Primary Association | Model System | This compound Treatment | Change in Secretion | Reference |
| IL-10 | M2 (immunosuppressive) | Lung Adenocarcinoma (serum) | In vivo | Decreased from ~40 pg/mL to ~20 pg/mL | [5][6] |
| TNF | M1 (pro-inflammatory) | Lung Adenocarcinoma (serum) | In vivo | Increased | [5][6] |
| IL-2 | Th1/M1 response | Lung Adenocarcinoma (serum) | In vivo | Increased | [5][6] |
| CCL22 | Treg recruitment (M2-associated) | Lung Adenocarcinoma (serum) | In vivo | Significantly decreased (e.g., from 1114.7 pg/mL to 517.16 pg/mL) | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to assess the effect of this compound on macrophage polarization.
In Vitro Macrophage Polarization and this compound Treatment
Objective: To assess the direct effect of this compound on macrophage polarization in a controlled environment.
Materials:
-
Primary monocytes (e.g., bone marrow-derived from mice) or macrophage cell lines (e.g., RAW264.7, J774.1).[8]
-
Recombinant M-CSF for differentiation.
-
Recombinant cytokines for polarization (e.g., IL-4, IL-13 for M2; LPS and IFN-γ for M1).
-
This compound (PLX3397).[8]
-
Cell culture medium and supplements.
Protocol:
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from mice and culture in the presence of M-CSF (e.g., 20 ng/mL) for 5-7 days to differentiate into bone marrow-derived macrophages (BMDMs).[8]
-
Alternatively, culture macrophage cell lines according to standard protocols.
-
-
M2 Polarization:
-
This compound Treatment:
-
Treat the M2-polarized macrophages with varying concentrations of this compound (e.g., 100 nM, 500 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[8]
-
-
Analysis:
-
Harvest cells for analysis of surface marker expression by flow cytometry.
-
Lyse cells for RNA extraction and gene expression analysis by RT-qPCR.
-
Collect supernatants for cytokine analysis by ELISA.
-
Flow Cytometry for Macrophage Phenotyping
Objective: To quantify the expression of M1 and M2 surface markers on macrophages following this compound treatment.
Protocol:
-
Harvest and wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against macrophage and polarization markers (e.g., F4/80, CD11b, CD206, CD80).
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software to determine the percentage of positive cells and mean fluorescence intensity (MFI).[8]
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of M1 and M2-associated genes.
Protocol:
-
Extract total RNA from macrophage cell lysates using a commercial kit.
-
Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., Arg1, Nos2, Mrc1, Il1b, Tnf) and a housekeeping gene for normalization (e.g., Gapdh, Actb).[6]
-
Calculate relative gene expression using the ΔΔCt method.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant or serum.
Protocol:
-
Collect cell culture supernatants or serum from in vivo studies.
-
Use commercial ELISA kits for specific cytokines of interest (e.g., IL-10, TNF-α, CCL22).[5]
-
Follow the manufacturer's instructions for performing the assay.
-
Measure absorbance using a plate reader and calculate cytokine concentrations based on a standard curve.
In Vivo Murine Tumor Models
Objective: To evaluate the effect of this compound on the tumor microenvironment and macrophage polarization in a living organism.
Protocol:
-
Tumor Cell Implantation: Implant cancer cells (e.g., MC38 colon adenocarcinoma, LLC lung carcinoma) subcutaneously or orthotopically into immunocompetent mice.[3][5]
-
This compound Administration: Once tumors are established, treat mice with this compound (e.g., by oral gavage at a specific dose and schedule) or a vehicle control.[5]
-
Tumor Monitoring: Measure tumor volume regularly and monitor the overall health of the animals.[5]
-
Tissue Harvesting and Analysis: At the end of the study, harvest tumors and other relevant tissues (e.g., spleen, lymph nodes).
-
Immunohistochemistry/Immunofluorescence: Analyze tissue sections for the presence and localization of M1 (e.g., iNOS) and M2 (e.g., CD206, CD163) macrophages.[3]
-
Flow Cytometry: Prepare single-cell suspensions from tumors to quantify different immune cell populations, including M1 and M2 macrophages.[5]
Conclusion and Future Directions
This compound's ability to inhibit CSF-1R signaling and subsequently modulate macrophage polarization presents a promising therapeutic strategy for a variety of cancers and other diseases characterized by a pro-tumoral or pro-fibrotic M2 macrophage-dominant microenvironment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the mechanisms of this compound and to design novel combination therapies that leverage its immunomodulatory effects. Future research should focus on identifying predictive biomarkers for patient response to this compound and on exploring its synergistic potential with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity.
References
- 1. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-CSFR/CSF1R signaling regulates myeloid fates in zebrafish via distinct action of its receptors and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 4. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Preclinical Profile of Pexidartinib: A Technical Guide to its Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (PLX3397) is a potent, orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] It also demonstrates inhibitory activity against other class III receptor tyrosine kinases, including KIT and FMS-like tyrosine kinase 3 (FLT3).[4][5][6] The primary mechanism of action relevant to solid tumors is the modulation of the tumor microenvironment (TME) through the inhibition of tumor-associated macrophages (TAMs).[3][4] TAMs, which are dependent on CSF1R signaling for their survival, proliferation, and differentiation, are key drivers of tumor progression, angiogenesis, immune suppression, and metastasis.[4][7] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism, efficacy, and therapeutic potential of this compound in various solid tumor models.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to the juxtamembrane region of the CSF1R, stabilizing the receptor in an inactive, autoinhibited conformation.[4][8] This competitive inhibition prevents the binding of ATP and the ligands CSF-1 (colony-stimulating factor 1) and IL-34, thereby blocking the ligand-induced autophosphorylation and subsequent activation of downstream signaling cascades.[4][7][8]
The principal pathways downstream of CSF1R activation are the Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) pathway, which is crucial for cell survival, and the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, which regulates proliferation and differentiation.[9][10] By inhibiting CSF1R, this compound effectively abrogates these signals in TAMs, leading to their depletion from the TME and a shift from an immunosuppressive M2-like phenotype towards a pro-inflammatory M1-like state.
Preclinical Efficacy Data
This compound has demonstrated significant preclinical activity both in vitro, through direct kinase inhibition, and in vivo, primarily through the modulation of the tumor microenvironment across a range of solid tumor types.
In Vitro Kinase and Cellular Activity
The inhibitory concentration (IC50) of this compound has been determined against its primary kinase targets and in various cell-based proliferation assays.
| Target / Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Kinase Targets | |||
| c-FMS (CSF1R) | Kinase Assay | 17 - 20 | [1][2][11] |
| c-Kit | Kinase Assay | 10 - 12 | [1][3][11] |
| FLT3 | Kinase Assay | 160 | [1][11] |
| KDR (VEGFR2) | Kinase Assay | 350 | [1] |
| Cellular Models | |||
| M-NFS-60 (Murine Myeloid Leukemia) | CSF-1 Dependent Proliferation | 440 | [11] |
| Bac1.2F5 (Murine Macrophage) | CSF-1 Dependent Proliferation | 220 | [5] |
| M-07e (Human Megakaryoblastic Leukemia) | SCF-Dependent Proliferation | 100 | [5] |
| BMDM (Murine Bone Marrow-Derived Macrophages) | CSF-1 Induced Growth | 56 | [1] |
In Vivo Monotherapy Efficacy
In vivo studies have been crucial in demonstrating that the anti-tumor effects of this compound are primarily driven by its impact on the tumor microenvironment.
| Tumor Model | Host | Treatment & Dose | Key Findings | Reference(s) |
| Glioblastoma | C57 Mice (GL261 cells) | This compound (p.o.) | Inhibited glioblastoma invasion. | [11] |
| Proneural Glioma Mouse Model (PDGF-B driven) | This compound | Blocked glioma progression, suppressed tumor cell proliferation, and reduced tumor grade. | [12] | |
| Sarcoma | C3H/HeJ Mice (LM8 Osteosarcoma Orthotopic Xenograft) | This compound | Significantly suppressed primary tumor growth and lung metastasis; improved metastasis-free survival. Depleted TAMs and Tregs while increasing CD8+ T-cell infiltration. | [10] |
| Prostate Cancer | Athymic Nude Mice (Canine ACE-1 cells) | This compound | Attenuated spontaneous bone metastases. | [9] |
Preclinical Combination Studies
The mechanism of this compound, centered on alleviating TAM-mediated immunosuppression, provides a strong rationale for its use in combination with other anti-cancer therapies.
Combination with Chemotherapy
Preclinical studies have shown that cytotoxic therapies like paclitaxel can increase CSF-1 expression in tumor cells, leading to the recruitment of TAMs that contribute to therapeutic resistance.[2] this compound can abrogate this effect.
-
Breast Cancer Model (MMTV-PyMT): In transgenic MMTV-PyMT mice, the combination of this compound (40 mg/kg, p.o.) and paclitaxel led to a significant reduction in tumor growth and pulmonary metastases compared to paclitaxel alone.[9][11][13] This was associated with decreased macrophage infiltration and a concurrent increase in intratumoral CD4+ and CD8+ T cells.[2][9]
Combination with Radiotherapy
TAMs and microglia are implicated in resistance to radiation therapy. By depleting these cells, this compound can act as a radiosensitizer.
-
Glioblastoma Models: Preclinical activity has demonstrated that this compound increases radiation sensitivity in distinct glioblastoma models.[14][15]
-
Prostate Cancer Model: In a prostate cancer model, resistance to irradiation was linked to higher levels of TAMs; treatment with this compound resulted in increased radiation sensitivity.[16]
Combination with Immunotherapy
By depleting immunosuppressive M2-like TAMs, this compound can remodel the TME to be more permissive to T-cell-mediated anti-tumor immunity, thereby synergizing with immune checkpoint inhibitors (ICIs).
-
Colorectal Cancer Model: this compound combined with an anti-PD-1 antibody depleted M2 macrophages, increased the infiltration of CD8+ T cells into the tumor, and enhanced anti-tumor activity.[17]
-
Lung Adenocarcinoma Model: The combination of this compound and an anti-PD-1 antibody reduced Treg infiltration by decreasing TAM-derived CCL22, leading to improved therapeutic outcomes.[18]
Key Experimental Methodologies
The following protocols are representative of the methods used in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cells.
-
Cell Plating: Seed cells (e.g., HepG2, BMDMs) in 96-well plates at a predetermined density and culture for 24 hours.[19]
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[19]
-
Reagent Addition: Add a viability reagent such as CellTiter-Blue® or MTT. For CellTiter-Blue, add 10 µL of reagent mixed with 90 µL of serum-free medium to each well.[19]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[19][20]
-
Measurement: Measure fluorescence (for CellTiter-Blue) at 560 nm excitation / 590 nm emission or absorbance (for MTT after solubilization) using a microplate reader.[19]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for CSF1R Signaling
This method is used to assess the inhibition of CSF1R phosphorylation and downstream signaling.
-
Cell Culture and Treatment: Culture cells (e.g., 12Z, BMDMs) to 70-80% confluency. Serum-starve cells if necessary, then pre-treat with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.[10][21]
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 25-50 ng/mL) for a short duration (e.g., 5, 15, 30, 60 minutes) to induce receptor phosphorylation.[10][21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[10][22]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Syngeneic/Xenograft Tumor Models
These models are essential for evaluating the in vivo efficacy and pharmacodynamic effects of this compound.
-
Animal Strain: Select an appropriate mouse strain (e.g., C3H/HeJ for LM8 osteosarcoma syngeneic model, athymic nude mice for human xenografts).[10]
-
Tumor Cell Implantation: Inject a specified number of tumor cells (e.g., 1x10^6 LM8 cells) into the desired site (e.g., subcutaneously in the flank or orthotopically in the tibia).[10]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize mice into treatment groups (e.g., Vehicle, this compound). Administer this compound via oral gavage at a specified dose and schedule (e.g., 40 mg/kg daily).[11]
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.
-
Endpoint and Tissue Collection: At the study endpoint, euthanize animals and harvest tumors and other organs (e.g., lungs for metastasis analysis) for further analysis.
Immunohistochemistry (IHC) for Immune Cell Infiltration
IHC is used to visualize and quantify the effects of this compound on immune cells within the TME.
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA buffer, pH 8.0).[23]
-
Blocking: Quench endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.[23]
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-F4/80 or anti-CD68 for macrophages, anti-CD8 for cytotoxic T cells, anti-FOXP3 for regulatory T cells) overnight at 4°C.[10][23]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen like DAB.[23]
-
Counterstain and Mounting: Counterstain with hematoxylin, dehydrate through ethanol and xylene, and coverslip.[23]
-
Analysis: Capture images using a microscope and quantify the number of positive cells per area or the percentage of positive staining area using image analysis software.
Conclusion
The collective preclinical data provide a robust foundation for the clinical development of this compound in solid tumors. Its unique mechanism of targeting the tumor microenvironment by inhibiting CSF1R-dependent tumor-associated macrophages distinguishes it from agents that directly target cancer cells. Preclinical studies have consistently demonstrated that this compound can reduce the population of immunosuppressive TAMs, thereby slowing tumor growth, reducing metastasis, and remodeling the TME to be more responsive to other therapies.[9][10] The strong synergy observed with chemotherapy, radiotherapy, and immune checkpoint inhibitors highlights its potential as a cornerstone of combination treatment strategies aimed at overcoming therapeutic resistance and improving patient outcomes in a variety of solid malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Phase 1b/2 study of orally administered this compound in combination wi" by Joe S Mendez, Adam L Cohen et al. [scholarlycommons.henryford.com]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Phase 1b/2 study of this compound (PEX) in combination with radiation therapy (XRT) and temozolomide (TMZ) in newly diagnosed glioblastoma. - ASCO [asco.org]
- 17. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 19. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. niehs.nih.gov [niehs.nih.gov]
Pexidartinib: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
For Immediate Release
This technical guide provides an in-depth analysis of pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its profound impact on immune cell infiltration within the tumor microenvironment (TME). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the CSF-1/CSF-1R Axis
This compound's primary mechanism of action is the inhibition of the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R is a critical signaling pathway for the survival, proliferation, differentiation, and recruitment of monocytes and macrophages.[1][2][3] In the context of cancer, tumor cells and other cells within the TME often secrete high levels of CSF-1, leading to the recruitment and polarization of tumor-associated macrophages (TAMs).[1][2][4] These TAMs, predominantly of the M2-like phenotype, are known to be immunosuppressive and contribute to tumor growth, angiogenesis, and metastasis.[1][4][5]
This compound competitively binds to the ATP-binding pocket of the CSF-1R, stabilizing it in an inactive conformation and preventing the downstream signaling cascade.[6][7] This blockade effectively inhibits the recruitment and survival of TAMs within the tumor, leading to a significant remodeling of the immune landscape.[2][3][8]
Quantitative Impact on Immune Cell Infiltration
This compound treatment leads to a significant shift in the composition of immune cells within the TME, most notably a reduction in immunosuppressive M2-like macrophages and a corresponding increase in cytotoxic T lymphocytes. The following tables summarize the quantitative data from key preclinical and clinical studies.
| Immune Cell Population | Cancer Model | Treatment Group | Change from Control | Method of Analysis | Reference |
| Tumor-Associated Macrophages (TAMs) | Osteosarcoma (in vivo) | This compound | Depletion of TAMs | Immunohistochemistry | [1] |
| M2 Macrophages (CD206+) | Colorectal Cancer (in vivo) | This compound | Depletion of M2 macrophages | Immunohistochemistry | [9] |
| M2 Macrophages | Sarcoma (in vivo) | This compound | Profound decrease in TAMs | Not Specified | [5] |
| CD8+ T Cells | Osteosarcoma (in vivo) | This compound | Enhanced infiltration | Immunohistochemistry | [1] |
| CD8+ T Cells | Colorectal Cancer (in vivo) | This compound | Increased infiltration into tumor nest | Immunohistochemistry | [9][10] |
| CD4+ T Cells | Colorectal Cancer (in vivo) | This compound | Increased infiltration | Immunohistochemistry | [9] |
| Regulatory T Cells (FoxP3+) | Osteosarcoma (in vivo) | This compound | Depletion of FOXP3+ regulatory T cells | Immunohistochemistry | [1] |
| Regulatory T Cells | Lung Adenocarcinoma (in vivo) | This compound | Decreased infiltration | Flow Cytometry | [11][12] |
Table 1: Summary of this compound's Effect on Immune Cell Infiltration in Preclinical Models.
| Immune Cell Population | Cancer Type | Treatment Group | Change from Baseline | Method of Analysis | Reference |
| Activated M2 Macrophages | Unresectable Sarcoma and MPNST | This compound + Sirolimus | Decline in activated M2 macrophages | Not Specified | [5] |
| CD14lowCD16high Monocytes | Advanced/Metastatic CRC and PDAC | This compound + Durvalumab | Decrease in peripheral blood | Flow Cytometry | [13] |
| Blood Dendritic Cell (DC) subsets | Advanced/Metastatic CRC and PDAC | This compound + Durvalumab | Significant decrease | Flow Cytometry | [13] |
Table 2: Summary of this compound's Effect on Immune Cells in Clinical Trials.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits the CSF-1/CSF-1R signaling pathway.
Caption: A typical experimental workflow for evaluating this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and building upon these findings.
In Vivo Tumor Models and this compound Administration
-
Cell Lines and Animal Models: Studies have utilized various cancer cell lines, such as MC38 colon adenocarcinoma and LM8 osteosarcoma, implanted into syngeneic mouse models (e.g., C57BL/6 mice) to ensure a competent immune system.[2][8][9]
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are typically injected subcutaneously or orthotopically into the mice.[2][8]
-
This compound Formulation and Dosing: this compound (PLX3397) is often formulated in a suitable vehicle and administered orally via gavage or as a component of the chow.[1][9] Dosing regimens vary between studies but are designed to achieve therapeutic plasma concentrations.
-
Tumor Growth Measurement: Tumor volume is periodically measured using calipers, and calculated using the formula (length × width^2) / 2.[9]
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are then cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Blocking and Antibody Incubation: Sections are blocked with a serum-free protein block to prevent non-specific antibody binding. Primary antibodies targeting specific immune cell markers (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages, anti-CD206 for M2 macrophages) are then incubated overnight at 4°C.
-
Detection and Visualization: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding. Slides are counterstained with hematoxylin.
-
Quantification: The number of positive cells per high-power field or the percentage of positive staining area is quantified using image analysis software.
Flow Cytometry for Immune Cell Phenotyping
-
Single-Cell Suspension Preparation: Excised tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.
-
Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11b, CD206).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is then analyzed using software such as FlowJo to gate on specific immune cell populations and quantify their proportions.
Conclusion
This compound's ability to selectively inhibit the CSF-1/CSF-1R signaling pathway presents a powerful strategy to modulate the tumor immune microenvironment. By depleting immunosuppressive M2-like TAMs, this compound facilitates the infiltration and activity of anti-tumor immune cells, particularly CD8+ T cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore and leverage the immunomodulatory properties of this compound in cancer therapy. The potential for combination therapies with immune checkpoint inhibitors is a particularly promising avenue for future investigation.[9][10]
References
- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. [this compound inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. medrxiv.org [medrxiv.org]
Pexidartinib: A Deep Dive into its Molecular Structure and Chemical Properties for Drug Development Professionals
An In-depth Technical Guide
Introduction
Pexidartinib, marketed under the brand name Turalio®, is a pioneering oral tyrosine kinase inhibitor.[1] It has received FDA approval for the treatment of adult patients suffering from symptomatic tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplastic disorder, particularly in cases where surgical intervention is not a viable option.[1][2] The therapeutic efficacy of this compound stems from its targeted inhibition of the colony-stimulating factor 1 receptor (CSF1R), a critical driver of the underlying pathology of TGCT.[1][2][3] This technical guide offers a comprehensive exploration of the molecular architecture, chemical characteristics, and functional mechanism of this compound, tailored for researchers, scientists, and professionals engaged in the field of drug development.
Molecular Blueprint and Chemical Characteristics
Chemical Identity
This compound is a synthetic small molecule characterized by a pyrrolopyridine scaffold.[4] Its precise chemical identity is defined by the following descriptors:
-
IUPAC Name: 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine[1]
-
Molecular Formula: C₂₀H₁₅ClF₃N₅[5]
-
Molecular Weight: 417.8 g/mol [5]
-
Canonical SMILES: C1=C(C=C(N=C1)NCC2=C(C=C(C=N2)CC3=CNC4=C3C=C(N=C4)Cl)N)C(F)(F)F
-
CAS Number: 1029044-16-3[5]
Caption: Chemical structure of this compound.
Physicochemical Profile
This compound presents as a yellow solid powder.[6] A summary of its key physicochemical properties is provided in the table below, offering insights into its drug-like characteristics.
| Property | Value | Reference(s) |
| pKa (Strongest Acidic) | 15.68 | |
| pKa (Strongest Basic) | 6.76 | |
| Solubility | Soluble in DMSO; Insoluble in water; Sparingly soluble in aqueous buffers. | [6][7] |
| Polar Surface Area | 66.49 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 6 |
Mechanism of Action: Targeting the CSF1R Signaling Axis
This compound functions as a potent and selective inhibitor of the CSF1R tyrosine kinase.[2][3] The pathogenesis of TGCT is intrinsically linked to the overexpression of the CSF1 ligand, which leads to the constitutive activation of the CSF1R signaling pathway. This, in turn, drives the recruitment and proliferation of macrophages, which are the primary cellular component of the tumor mass.[8][9]
By competitively binding to the ATP-binding pocket of CSF1R, this compound effectively blocks the autophosphorylation of the receptor and the subsequent initiation of downstream signaling cascades.[9] This targeted inhibition leads to a significant reduction in the population of tumor-associated macrophages, ultimately resulting in tumor regression and the alleviation of clinical symptoms.[10][11]
References
- 1. accegen.com [accegen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. ch.promega.com [ch.promega.com]
- 10. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
Pexidartinib Target Engagement Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexidartinib (Turalio™) is a potent and selective small-molecule tyrosine kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). By disrupting the CSF1R signaling pathway, this compound effectively depletes tumor-associated macrophages (TAMs), a key component of the tumor microenvironment in various cancers. This technical guide provides an in-depth overview of the core assays used to evaluate the target engagement of this compound, from biochemical and cell-based methods to clinical pharmacodynamic biomarkers. Detailed methodologies, quantitative data, and pathway diagrams are presented to support researchers in the preclinical and clinical development of this compound and other CSF1R inhibitors.
Mechanism of Action and Target Profile
This compound is an ATP-competitive inhibitor that primarily targets CSF1R. It also demonstrates potent activity against the proto-oncogene c-Kit and FMS-like tyrosine kinase 3 (FLT3). The binding of this compound to CSF1R prevents the ligand-induced autophosphorylation of the receptor, thereby blocking downstream signaling cascades crucial for the proliferation, differentiation, and survival of macrophages.
CSF1R Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for macrophage survival and proliferation. This compound's inhibition of CSF1R phosphorylation blocks these downstream events.
Caption: this compound inhibits CSF1R signaling.
Quantitative Data: In Vitro Inhibitory Activity
The potency of this compound against its primary and secondary targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the drug's efficacy.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CSF1R (c-Fms) | Biochemical/Enzymatic | 13 - 20 | |
| c-Kit | Biochemical/Enzymatic | 10 - 27 | |
| FLT3 | Biochemical/Enzymatic | 160 | |
| KDR (VEGFR2) | Kinase Panel Screen | 350 - 440 | |
| FLT1 (VEGFR1) | Kinase Panel Screen | 880 | |
| LCK | Kinase Panel Screen | 860 | |
| NTRK3 (TRKC) | Kinase Panel Screen | 890 |
Experimental Protocols
Biochemical Assays: Kinase Activity
Biochemical assays directly measure the ability of this compound to inhibit the enzymatic activity of its target kinases. While specific proprietary protocols are not publicly available, these assays generally follow a common workflow.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or similar kinase activity assays are commonly employed. These assays measure the phosphorylation of a substrate by the target kinase. This compound's inhibitory effect is quantified by a decrease in the phosphorylation-dependent signal.
General Workflow:
Caption: Workflow for a biochemical kinase assay.
Cell-Based Assays: CSF1R Phosphorylation and Downstream Signaling
Cell-based assays are crucial for confirming this compound's activity in a biological context. Western blotting is a standard method to assess the phosphorylation status of CSF1R and its downstream effectors.
Objective: To determine the effect of this compound on CSF-1-induced phosphorylation of CSF1R, ERK, and AKT in a relevant cell line.
Materials:
-
Cell line expressing CSF1R (e.g., bone marrow-derived macrophages (BMDMs), 12Z endometriotic epithelial cells).
-
Recombinant human or murine CSF-1.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CSF1R, anti-total-CSF1R, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
This compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for a short period (e.g., 5-30 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Clinical Pharmacodynamic Biomarker Assays
Pharmacodynamic (PD) biomarkers are essential for assessing target engagement in clinical trials, helping to establish dose-response relationships and confirm the mechanism of action in patients.
1. Plasma CSF-1 Levels by ELISA
Principle: Inhibition of CSF1R by this compound leads to a compensatory increase in circulating CSF-1 levels. This can be measured using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
General Workflow:
Caption: General workflow for CSF-1 ELISA.
2. Circulating Monocyte Subsets by Flow Cytometry
Principle: this compound treatment has been shown to cause a reduction in circulating non-classical (CD14lowCD16high) monocytes, which are dependent on CSF1R signaling for their survival. This change can be monitored by multi-color flow cytometry.
Protocol Outline:
-
Sample Collection: Collect whole blood from patients in EDTA or heparin tubes.
-
Staining:
-
Incubate a defined volume of whole blood with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD14, CD16).
-
Lyse red blood cells using a lysis buffer.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis:
-
Gate on CD45-positive cells to identify leukocytes.
-
Within the leukocyte gate, identify monocytes based on their forward and side scatter properties.
-
Further gate on monocyte subsets based on CD14 and CD16 expression (e.g., classical: CD14++CD16-, intermediate: CD14++CD16+, non-classical: CD14+CD16++).
-
Quantify the percentage or absolute count of each subset.
-
Conclusion
A multi-faceted approach is essential for thoroughly characterizing the target engagement of this compound. Biochemical assays provide initial potency data, while cell-based assays confirm the mechanism of action in a more complex biological system. Finally, pharmacodynamic biomarker assays are indispensable for demonstrating target engagement in the clinical setting, guiding dose selection, and providing evidence of the drug's intended biological effect. The methodologies outlined in this guide provide a robust framework for researchers investigating this compound and other novel kinase inhibitors.
Pexidartinib Resistance in Tenosynovial Giant Cell Tumor: A Technical Guide to Understanding and Overcoming Therapeutic Challenges
For Immediate Release
This technical guide provides an in-depth overview of the known and potential mechanisms of resistance to pexidartinib, a CSF1R inhibitor, in the treatment of Tenosynovial Giant Cell Tumor (TGCT). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, clinical efficacy, and the emerging challenge of therapeutic resistance.
Introduction to this compound and its Role in TGCT
Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, bursa, and tendon sheath, driven by the overexpression of colony-stimulating factor 1 (CSF1).[1] This overexpression is most commonly the result of a chromosomal translocation, t(1;2)(p13;q35), which fuses the CSF1 gene to the COL6A3 gene.[1][2] The resulting fusion protein leads to the recruitment of a large number of non-neoplastic cells expressing the CSF1 receptor (CSF1R), primarily macrophages, which constitute the bulk of the tumor mass.[3][4]
This compound is an orally bioavailable small-molecule tyrosine kinase inhibitor that targets CSF1R, as well as the c-kit receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[4] By inhibiting CSF1R, this compound effectively blocks the signaling pathway that drives the proliferation and survival of the CSF1R-expressing cells in the tumor, leading to a reduction in tumor volume and improvement in clinical symptoms.[3][4] Clinical trials, such as the pivotal Phase 3 ENLIVEN study, have demonstrated the efficacy of this compound in a significant portion of patients with TGCT.[4][5]
Despite its success, a subset of patients either do not respond to this compound or develop resistance over time, highlighting the critical need to understand the underlying mechanisms of resistance. This guide will explore these mechanisms, present relevant quantitative data, detail experimental protocols for studying resistance, and provide visualizations of the key signaling pathways involved.
Documented and Potential Mechanisms of this compound Resistance
While dedicated research on this compound resistance in TGCT is still emerging, several potential mechanisms can be extrapolated from studies of other tyrosine kinase inhibitors and preliminary findings in TGCT. These can be broadly categorized into primary (intrinsic) and secondary (acquired) resistance.
Primary (Intrinsic) Resistance
Primary resistance occurs when a tumor fails to respond to initial treatment. In the context of this compound, this could be due to:
-
Low CSF1R Expression: A newly established TGCT cell line, Si-TGCT-4, has demonstrated intrinsic resistance to this compound, which was correlated with low expression of CSF1R.[2] This suggests that tumors with inherently low levels of the drug's target may not be dependent on the CSF1/CSF1R signaling axis for their growth and survival.
Secondary (Acquired) Resistance
Acquired resistance develops in tumors that initially responded to therapy. Potential mechanisms include:
-
Secondary Mutations in the Drug Target: While not yet reported for this compound in TGCT, a common mechanism of resistance to tyrosine kinase inhibitors is the acquisition of secondary mutations in the kinase domain of the target protein (e.g., CSF1R). These mutations can prevent drug binding while preserving the kinase's enzymatic activity. "Gatekeeper" mutations are a well-known example of this phenomenon in other cancers.
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited receptor. In the case of this compound, this could involve the upregulation of pathways downstream of other receptor tyrosine kinases, such as:
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its activation has been implicated in resistance to various targeted therapies.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and survival. Its activation can also contribute to therapeutic resistance.
-
-
Role of the Tumor Microenvironment: The tumor microenvironment, particularly tumor-associated macrophages (TAMs), plays a crucial role in tumor progression and may contribute to drug resistance. While this compound targets the CSF1R-expressing macrophages that make up the bulk of TGCTs, it is conceivable that a subpopulation of these cells could develop resistance or that other stromal cells could provide survival signals to the neoplastic cells, thereby circumventing the effects of CSF1R inhibition.
Data Presentation
The following tables summarize key quantitative data related to this compound's activity and clinical efficacy.
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| CSF1R IC50 | 17 nM | Biochemical Assay | [3] |
| c-KIT IC50 | 12 nM | Biochemical Assay | [6] |
| FLT3-ITD IC50 | 9 nM | Biochemical Assay | [6] |
Table 2: Clinical Efficacy of this compound in TGCT (ENLIVEN Study)
| Endpoint | This compound (n=61) | Placebo (n=59) | p-value | Reference |
| Overall Response Rate (ORR) at Week 25 (RECIST v1.1) | 39% | 0% | <0.0001 | [4] |
| ORR at Week 25 (Tumor Volume Score) | 56% | 0% | <0.0001 | [4] |
| Long-term ORR (RECIST v1.1) | 60% | N/A | N/A | [4] |
| Long-term ORR (Tumor Volume Score) | 65% | N/A | N/A | [4] |
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound resistance in TGCT.
Generation of this compound-Resistant TGCT Cell Lines
Objective: To develop in vitro models of acquired resistance to this compound.
Protocol:
-
Cell Culture: Culture a this compound-sensitive TGCT cell line (e.g., Si-TGCT-1, -2, or -3) in its recommended growth medium.
-
Initial this compound Exposure: Begin by treating the cells with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.
-
Selection of Resistant Clones: Continue this process until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-fold to 100-fold the initial IC50).
-
Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to establish monoclonal resistant cell lines.
-
Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to that of the parental, sensitive cell line.
Drug Sensitivity (IC50) Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability or proliferation.
Protocol:
-
Cell Seeding: Seed TGCT cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.001 µM to 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Western Blot Analysis of CSF1R Signaling
Objective: To assess the activation state of the CSF1R pathway and downstream signaling components.
Protocol:
-
Cell Lysis: Treat sensitive and resistant TGCT cells with or without this compound for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of CSF1R, AKT, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and potential resistance pathways.
Caption: this compound inhibits CSF1R, blocking downstream PI3K/AKT and MAPK signaling.
Caption: Resistance may arise from CSF1R mutations or bypass pathway activation.
Caption: A stepwise dose escalation approach to generate resistant cell lines.
Future Directions and Conclusion
The development of resistance to this compound in TGCT, while not yet fully characterized, represents a significant clinical challenge. Future research should focus on:
-
Identifying the molecular basis of resistance in non-responding patients: This includes sequencing the CSF1R gene in resistant tumors to identify potential secondary mutations and performing comprehensive molecular profiling to uncover activated bypass pathways.
-
Developing novel therapeutic strategies to overcome resistance: This could involve combination therapies that co-target CSF1R and a key bypass signaling pathway, or the development of next-generation CSF1R inhibitors that are effective against potential resistance mutations.
-
Investigating the role of the tumor microenvironment in resistance: A deeper understanding of the interplay between the neoplastic cells and the surrounding stroma may reveal novel therapeutic targets to prevent or reverse resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel CSF1R-positive tenosynovial giant cell tumor cell lines and their this compound (PLX3397) and sotuletinib (BLZ945)-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of this compound in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Pexidartinib's Impact on Osteoclastogenesis: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of pexidartinib on osteoclastogenesis. This compound is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the signaling cascade that governs the differentiation, proliferation, and survival of macrophages and their progeny, including osteoclasts.[1][2][3] Understanding its precise impact on bone-resorbing osteoclasts is crucial for its application in various pathologies, including tenosynovial giant cell tumor (TGCT) and potentially other conditions involving bone destruction like rheumatoid arthritis and osteosarcoma.[4]
Core Mechanism of Action
Osteoclasts are multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and their development is critically dependent on two key cytokines: CSF-1 (also known as M-CSF) and Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL).[5] CSF-1 binds to its receptor, CSF-1R, promoting the survival and proliferation of osteoclast precursor cells.[1][2] RANKL, upon binding to its receptor RANK on these precursors, triggers the differentiation cascade leading to the formation of mature, bone-resorbing osteoclasts.[5]
This compound exerts its inhibitory effect by targeting CSF-1R. It binds to the juxtamembrane region of the receptor, stabilizing it in an auto-inhibited conformation.[1][6] This action prevents the binding of ATP and subsequent ligand-induced autophosphorylation of the kinase domain, effectively blocking all downstream signaling.[1][3][6] By disrupting the CSF-1/CSF-1R axis, this compound inhibits the foundational step of osteoclast precursor proliferation and survival, thereby preventing their subsequent differentiation into mature osteoclasts, even in the presence of RANKL.[7]
Signaling Pathway Inhibition
The following diagram illustrates the molecular pathway of osteoclastogenesis and the specific inhibitory action of this compound. This compound blocks the CSF-1R pathway, which is essential for the viability of precursor cells, thereby preventing RANKL from successfully inducing differentiation and the expression of key transcription factors like NFATc1.
References
- 1. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Macrophage Senescence Through Glycolysis in Periodontitis Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Pexidartinib: From Discovery to a First-in-Class Therapy for Tenosynovial Giant Cell Tumor
An In-depth Technical Guide on the Discovery and Development of Pexidartinib
Executive Summary
This compound (Turalio®), a pioneering first-in-class small molecule inhibitor, represents a significant advancement in the treatment of tenosynovial giant cell tumor (TGCT). This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial conception through to its clinical validation and regulatory approval. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the medicinal chemistry, mechanism of action, preclinical evaluation, and extensive clinical trial program that underpinned its journey to becoming a targeted therapy for this rare and debilitating disease.
Discovery and Medicinal Chemistry
This compound, also known as PLX3397, was discovered by Plexxikon Inc., a small molecule structure-guided research and development center later acquired by Daiichi Sankyo.[1][2] The discovery process utilized a scaffold-based drug discovery platform, which integrates structural screening to identify and optimize novel drug candidates.[3][4] this compound is a potent, orally available small molecule tyrosine kinase inhibitor.[5]
The chemical synthesis of this compound has been described in the literature. One kilogram-scale synthesis approach involves a nucleophilic attack of chloroazaindole on a pyridine aldehyde, followed by reduction and subsequent treatment with trifluoroacetic acid (TFA) to yield an aminopyridine intermediate. The side chain is then introduced via reductive amination to produce this compound.[5] The final step often involves the conversion of the free-base form to its hydrochloride salt.[5]
Mechanism of Action
This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key driver of macrophage differentiation and survival.[5] In TGCT, a specific chromosomal translocation leads to the overexpression of CSF-1, which in turn recruits CSF-1R expressing macrophages that constitute the bulk of the tumor mass.[6]
By inhibiting the CSF-1R signaling pathway, this compound blocks the recruitment and proliferation of these macrophages, thereby suppressing tumor growth.[7] this compound stabilizes CSF-1R in its auto-inhibited state by interacting with the juxtamembrane region of the receptor. This prevents the binding of CSF-1 and ATP, thereby inhibiting ligand-induced autophosphorylation and downstream signaling.[1]
In addition to its primary target, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (c-Kit) and FMS-like tyrosine kinase 3 (FLT3), particularly those with internal tandem duplication (ITD) mutations.[5][8]
Below is a diagram illustrating the CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits CSF-1 binding to CSF-1R, blocking downstream signaling.
Preclinical Development
This compound underwent a comprehensive preclinical evaluation to assess its safety and anti-tumor activity in various models.
In Vitro Studies
In vitro assays demonstrated the potent inhibitory activity of this compound against its target kinases.
| Cell Line | Target Pathway | IC50 | Reference |
| M-NFS-60 | CSF-1 dependent proliferation | 0.44 µM | [9] |
| Bac1.2F5 | CSF-1 dependent proliferation | 0.22 µM | [9] |
| M-07e | CSF-1 dependent proliferation | 0.1 µM | [9] |
This compound was also shown to inhibit the phosphorylation of CSF-1R and constitutively active FLT3-ITD in human cells with IC50 values of 0.007 and 0.026 μmol/L, respectively.[8]
In Vivo Animal Studies
Preclinical studies in animal models provided evidence for the anti-tumor effects of this compound.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| RM-1 prostate tumor-bearing mice | Prostate Cancer | This compound chow | Decreased tumor-infiltrating myeloid cells.[10] | |
| Osteosarcoma orthotopic xenograft model | Osteosarcoma | Systemic administration of this compound | Suppressed primary tumor growth and lung metastasis; depleted tumor-associated macrophages (TAMs) and enhanced infiltration of CD8+ T cells.[11][12] |
Toxicology Studies
Safety pharmacology studies were conducted in rats and dogs. In a 7-day study in Sprague-Dawley rats, doses of 30, 100, and 300 mg/kg/day resulted in modest toxicities including leukopenia, anemia, increased liver enzymes, and hepatomegaly.[1][10] A 28-day study in dogs with twice-daily doses of 100 and 300 mg/kg/day revealed toxicities such as emesis, body weight loss, and pathologic tissue changes in several organs.[10]
Clinical Development
The clinical development of this compound involved a series of Phase 1, 2, and 3 trials to establish its safety, efficacy, and optimal dosing.
Phase 1 and 2 Clinical Trials
Early-phase clinical trials evaluated this compound in various solid tumors, including TGCT.
| Trial Identifier/Phase | Indication | Number of Patients | Dosage | Key Findings | Reference |
| Phase 1 Extension (Part 2) | TGCT | 39 | Not specified | Response rates of 62% (RECIST 1.1) and 56% (TVS); manageable toxicity.[13][14] | |
| Phase 1 | Advanced Solid Tumors (Asian patients) | 11 | Cohort 1: 600 mg/d; Cohort 2: 1000 mg/d for 2 weeks, then 800 mg/d | Recommended phase 2 dose: 1000 mg/d for 2 weeks then 800 mg/d; one patient with TGCT showed an objective response.[15] | |
| Phase 2 | Malignant Peripheral Nerve Sheath Tumors (MPNST) | 15 | This compound 1000 mg + Sirolimus 2 mg daily | Combination did not improve progression-free survival.[16][17] |
Phase 3 Clinical Trial: ENLIVEN
The pivotal, double-blind, randomized, global multicenter Phase 3 ENLIVEN study (NCT02371369) was instrumental in demonstrating the efficacy and safety of this compound in patients with symptomatic advanced TGCT for whom surgery was not a suitable option.[2][18]
Experimental Protocol: ENLIVEN Trial (Part 1)
-
Study Design: A two-part, double-blind, placebo-controlled, randomized trial.[19]
-
Patient Population: Adults with symptomatic, advanced TGCT not amenable to surgical resection.[19]
-
Randomization: Patients were randomized 1:1 to receive either this compound or a matching placebo.[19]
-
Treatment Regimen: this compound was administered at 1000 mg/day for the first 2 weeks, followed by 800 mg/day for the subsequent 22 weeks. The placebo group received a matching regimen.[19]
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 25, as assessed by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[20]
-
Secondary Endpoints: Secondary endpoints included tumor volume score (TVS), range of motion, and patient-reported outcomes.[20]
-
Assessments: Tumor response was evaluated using MRI scans. Physical examinations, blood tests, and questionnaires were also conducted.[18]
Below is a diagram illustrating the workflow of the ENLIVEN clinical trial.
Caption: Workflow of the pivotal Phase 3 ENLIVEN clinical trial.
ENLIVEN Trial Results
The ENLIVEN trial met its primary endpoint, demonstrating a statistically significant improvement in ORR for patients treated with this compound compared to placebo.
| Endpoint | This compound (n=61) | Placebo (n=59) | p-value | Reference |
| Overall Response Rate (ORR) at Week 25 (RECIST 1.1) | 38% | 0% | <0.0001 | [21] |
| Complete Response | 15% | 0% | [21] | |
| Partial Response | 23% | 0% | [21] | |
| Final Long-Term ORR (RECIST) | 60% | N/A | [22] | |
| Final Long-Term ORR (TVS) | 68% | N/A | [22] |
The median duration of response was not reached, with long-term follow-up showing sustained clinical benefit.[22] The most common adverse events included hair color changes, fatigue, and increased liver enzymes.[20] Due to the risk of serious and potentially fatal liver injury, this compound is available in the U.S. only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).[21]
Regulatory Approval and Current Status
Based on the positive results of the ENLIVEN trial, this compound received Priority Review, Breakthrough Therapy, and Orphan Drug designations from the U.S. Food and Drug Administration (FDA).[2] In August 2019, the FDA approved this compound (Turalio®) for the treatment of adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery, making it the first and only approved systemic therapy for this indication.[21][23] this compound continues to be investigated in other oncology indications.
References
- 1. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Grants Priority Review for Daiichi Sankyo's New Drug Application for CSF1R Inhibitor this compound for Treatment of Patients with TGCT, a Rare, Debilitating Tumor [prnewswire.com]
- 3. FDA Grants Breakthrough Therapy Designation for Daiichi Sankyo and Plexxikon’s Investigational CSF-1R Inhibitor this compound (PLX3397) in Tenosynovial Giant Cell Tumor- Daiichi Sankyo US [daiichisankyo.us]
- 4. FDA Grants Breakthrough Therapy Designation for Daiichi Sankyo and Plexxikon's Investigational CSF-1R Inhibitor this compound (PLX3397) in Tenosynovial Giant Cell Tumor [prnewswire.com]
- 5. How to synthesize PLX3397 (this compound)?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF1/CSF1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of this compound, a colony-stimulating factor 1 receptor inhibitor, in Asian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II Study of this compound Plus Sirolimus in Unresectable Malignant Peripheral Nerve Sheath Tumors Identifies M2 Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. Phase 3 Study of this compound for Pigmented Villonodular Synovitis (PVNS) or Giant Cell Tumor of the Tendon Sheath (GCT-TS) [clin.larvol.com]
- 23. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Pexidartinib in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and dosage information for the use of pexidartinib in in vivo animal studies. This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Its mechanism of action involves blocking the signaling pathways that promote the proliferation and survival of tumor cells and macrophages.[1][3]
This compound Dosage and Administration in Animal Models
The following table summarizes the dosages and administration routes of this compound used in various animal models for preclinical research.
| Animal Model | Dosage | Administration Route | Study Duration | Reference |
| Sprague-Dawley Rats | 30, 100, 300 mg/kg/day | Oral | 7 days | [4][5] |
| Sprague-Dawley Rats | 20, 60, 200 mg/kg/day | Oral | 28 days with a 14-day recovery period | [4][5] |
| C3H/HeJ Mice | 5 and 10 mg/kg | Not Specified | Not Specified | [6] |
| MMTV-PyMT Mice | 40 mg/kg/day | Formulated in chow | Not Specified | [7] |
| Neonatal Mice | 0.25 and 1 mg/kg | Intraperitoneal (twice daily) | Postnatal day 0 to 7 | [7] |
| BMF Mice | 50 mg/kg | Not Specified | 3 times per week for 2 weeks | [3] |
| Dogs | 100 and 300 mg/kg/day | Oral | Twice daily for 28 days | [4] |
Pharmacokinetic Parameters of this compound in Animal Models
This table outlines key pharmacokinetic parameters of this compound observed in animal studies.
| Parameter | Value | Animal Model | Reference |
| Absorption | |||
| Tmax | ~2.5 hours | Not Specified | [8] |
| Distribution | |||
| Protein Binding | ~99% | In vitro (human serum) | [1] |
| Apparent Volume of Distribution | ~187 L | Rats | [1] |
| CNS Penetration | Yes | Rats | [1][2] |
| Metabolism | |||
| Primary Pathways | Oxidation (CYP3A4) and Glucuronidation (UGT1A4) | Not Specified | [1] |
| Elimination | |||
| Primary Route | Feces (~65%) | Not Specified | [1][2] |
| Renal Elimination | ~27% | Not Specified | [1] |
| Elimination Half-life | ~26.6 hours | Not Specified | [1] |
| Apparent Clearance | ~5.1 L/h | Not Specified | [1] |
Detailed In Vivo Experimental Protocol
This protocol provides a general framework for conducting in vivo studies with this compound. Specific parameters should be optimized based on the animal model and research question.
This compound Formulation
-
For Oral Administration (Gavage):
-
A stock solution of this compound can be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).[6]
-
For the final formulation, the stock solution is often diluted in a vehicle like a mixture of PEG300, Tween 80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
-
Alternatively, for some studies, this compound has been formulated in 20% DMSO.[6]
-
-
For Administration in Chow:
-
This compound can be blended into standard rodent chow to achieve the desired daily dosage based on the average daily food consumption of the animals.[7]
-
-
For Intraperitoneal Injection:
-
Prepare a high-concentration stock solution (e.g., 250 mg/mL) in 100% DMSO.
-
Dilute the stock solution with sterile phosphate-buffered saline (PBS) to the final desired concentration for injection. The final concentration of DMSO should be kept low (e.g., 0.1%) to minimize toxicity.[7]
-
Animal Models
A variety of animal models have been used in this compound research, including:
-
Syngeneic tumor models in immunocompetent mice (e.g., C3H/HeJ) to study the effects on the tumor microenvironment.[6]
-
Genetically engineered mouse models (e.g., MMTV-PyMT for mammary tumors).[7]
-
Xenograft models with human cancer cell lines in immunodeficient mice.
-
Toxicity studies in rats (e.g., Sprague-Dawley) and dogs.[4][5]
Administration and Dosing
-
Route of Administration: The most common route is oral administration, either via gavage or formulated in chow, reflecting its clinical use.[7][10] Intraperitoneal injections are also a viable option for achieving precise dosing.[7]
-
Dosage: Dosages can range from 5 mg/kg to 300 mg/kg depending on the animal model and study objectives. Toxicity studies tend to use higher doses, while efficacy studies may use lower, more clinically relevant doses.[4][5][6]
-
Dosing Schedule: Dosing is typically once or twice daily.[7]
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight: Monitor animal body weight to assess toxicity.
-
Clinical Observations: Observe animals for any signs of distress or adverse effects.
-
Pharmacodynamic Markers: At the end of the study, tissues can be collected to assess target engagement, such as the number of tumor-associated macrophages (TAMs) via immunohistochemistry or flow cytometry.
-
Toxicity Assessment: For toxicology studies, conduct complete blood counts and serum chemistry analysis. Histopathological examination of major organs is also recommended.[4]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CSF-1R, c-KIT, and FLT3 signaling pathways.
General In Vivo Experimental Workflow for this compound Studies
Caption: A typical workflow for in vivo this compound efficacy and toxicity studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 8. Pharmacokinetics of the Multi‐kinase Inhibitor this compound: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (PLX-3397) | CSF-1R and c-Kit inhibitor | TargetMol [targetmol.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Pexidartinib in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (also known as PLX3397) is a potent, orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its ability to selectively target CSF1R makes it a valuable tool for studying the role of macrophages and the CSF1/CSF1R signaling axis in various biological and pathological processes, including cancer and inflammatory diseases.[3][4] These application notes provide detailed protocols for the proper dissolution and use of this compound in common in vitro assays.
Data Presentation: this compound Solubility
Proper dissolution is critical for obtaining accurate and reproducible results in in vitro experiments. This compound is a crystalline solid that exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.[5][6][7] The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | ~20-100 mg/mL | ~47.8 - 239.3 mM | The most common solvent for preparing stock solutions. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2][5][8] |
| DMF (Dimethylformamide) | ~20 mg/mL | ~47.8 mM | An alternative to DMSO for preparing stock solutions.[5] |
| Ethanol | <1 mg/mL | - | Poor solubility. Not recommended for preparing stock solutions.[1] |
| Water | <1 mg/mL | - | Insoluble.[1][9] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | - | For assays requiring aqueous conditions, first dissolve in DMSO or DMF and then dilute with the buffer. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[5] |
Note: The molecular weight of this compound is 417.8 g/mol .[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath for 5-10 minutes can be applied.[8][9]
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage (up to a year).[8][10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the this compound stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of this compound are not stable and should not be stored for more than one day.[5]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of adherent cells using an MTT assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound working solutions (from Protocol 2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
This compound Dissolution and Dilution Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: CSF1R Signaling Pathway
Caption: this compound blocks CSF1R signaling, inhibiting cell proliferation.
References
- 1. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (PLX3397) | CAS:1029044-16-3 | CSF-1R inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. This compound - tcsc4256 - Taiclone [taiclone.com]
Application Notes and Protocols for Western Blot Analysis of Pexidartinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of pexidartinib on protein expression and signaling pathways in treated cells. This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key signaling molecule involved in cell survival, proliferation, and differentiation.[1][2][3] It also exhibits inhibitory activity against other tyrosine kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3).[4][5][6] This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and the subsequent immunodetection of key proteins in the CSF1R signaling cascade.
Data Presentation
The following table summarizes the expected quantitative changes in protein expression and phosphorylation in cells treated with this compound compared to an untreated control. The data is presented as a relative fold change, normalized to the control and a loading control (e.g., GAPDH or β-actin).
| Target Protein | Treatment Group | Relative Densitometry (Normalized to Loading Control) | Fold Change vs. Control |
| p-CSF1R (Tyr723) | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.25 | ↓ 0.25 | |
| Total CSF1R | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.95 | ↔ 0.95 | |
| p-AKT (Ser473) | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.40 | ↓ 0.40 | |
| Total AKT | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.98 | ↔ 0.98 | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 | 1.0 |
| This compound (1 µM) | 0.30 | ↓ 0.30 | |
| Total ERK1/2 | Control | 1.00 | 1.0 |
| This compound (1 µM) | 1.02 | ↔ 1.02 | |
| GAPDH | Control | 1.00 | 1.0 |
| This compound (1 µM) | 1.00 | 1.0 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF1R signaling pathway targeted by this compound and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits CSF1R autophosphorylation, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., macrophages, cancer cell lines with known CSF1R expression) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Protein Extraction
-
Cell Washing: Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Inhibitors (add fresh before use):
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail 2 & 3
-
-
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, calculate the volume of each lysate required to obtain equal amounts of protein for each sample (typically 20-30 µg per lane).
IV. Sample Preparation for SDS-PAGE
-
Sample and Loading Buffer Mixture: In a new microcentrifuge tube, mix the calculated volume of protein lysate with 4X Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Cooling: Briefly centrifuge the tubes and place them on ice before loading onto the gel.
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
VI. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dovepress.com [dovepress.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-CSF-1-R antibody [EPR28407-22] (ab313648) | Abcam [abcam.com]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-ERK 1/2 (Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 14. Validation of commercial ERK antibodies against the ERK orthologue of the scleractinian coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Pexidartinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib is a selective tyrosine kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[1] By inhibiting the CSF1/CSF1R signaling pathway, this compound effectively modulates the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and immune suppression.[1][2] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on various immune cell populations within the tumor and peripheral tissues. These application notes provide a detailed protocol and data presentation guidelines for the flow cytometric analysis of immune cells post-pexidartinib treatment.
Data Presentation
The following table summarizes the quantitative changes in immune cell populations observed in preclinical models following this compound treatment, as determined by flow cytometry.
| Immune Cell Population | Marker Profile | Model System | Treatment Group | Change from Control | Reference |
| Tumor-Associated Macrophages (TAMs) | CD45+CD11b+CD206+ | Osteosarcoma Xenograft | This compound | Depleted | [2] |
| CD8+ T Cells | CD45+CD3+CD8+ | Osteosarcoma Xenograft | This compound | Enhanced Infiltration | [2] |
| Regulatory T Cells (Tregs) | FOXP3+ | Osteosarcoma Xenograft | This compound | Depleted | [2] |
| Regulatory T Cells (Tregs) | CD25+FOXP3+CD4+ of total CD45+ | Lung Adenocarcinoma Model | This compound | 77.8% decrease | |
| CD8+/Treg Ratio | Lung Adenocarcinoma Model | This compound | Increased |
Experimental Protocols
This section outlines a comprehensive protocol for the preparation and flow cytometric analysis of immune cells from tumor tissue following this compound treatment.
1. Tumor Tissue Dissociation
-
Objective: To obtain a single-cell suspension from solid tumor tissue.
-
Materials:
-
Freshly excised tumor tissue
-
RPMI 1640 medium
-
Collagenase Type IV (1 mg/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI 1640.
-
Transfer the minced tissue to a 50 mL conical tube containing a digestion solution of RPMI 1640, Collagenase Type IV, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Quench the digestion by adding RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) for cell counting and staining.
-
2. Red Blood Cell Lysis (Optional)
-
Objective: To remove red blood cells from the single-cell suspension.
-
Materials:
-
ACK Lysis Buffer
-
-
Procedure:
-
Resuspend the cell pellet in 1 mL of ACK Lysis Buffer.
-
Incubate for 5 minutes at room temperature.
-
Add 10 mL of PBS to stop the lysis reaction.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
3. Antibody Staining
-
Objective: To label specific immune cell populations with fluorescently conjugated antibodies.
-
Materials:
-
Single-cell suspension
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see table below for a suggested panel)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
-
Suggested Antibody Panel:
Target Fluorochrome Clone Purpose CD45 PerCP-Cy5.5 30-F11 Pan-leukocyte marker CD11b APC M1/70 Myeloid cell marker F4/80 PE BM8 Macrophage marker CD206 FITC C068C2 M2-like macrophage marker CD3 PE-Cy7 145-2C11 T cell marker CD4 APC-Cy7 GK1.5 Helper T cell marker CD8a BV421 53-6.7 Cytotoxic T cell marker | Foxp3 | Alexa Fluor 647 | FJK-16s | Regulatory T cell marker |
-
Procedure:
-
Resuspend the cells in Flow Cytometry Staining Buffer.
-
Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Incubate with the intracellular antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.
-
4. Flow Cytometry Acquisition and Analysis
-
Objective: To acquire and analyze the stained cell populations.
-
Procedure:
-
Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). A suggested gating strategy is provided in the diagrams below.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound's inhibition of the CSF1R signaling pathway.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pexidartinib in Combination with Immunotherapy: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway involved in the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), a high infiltration of tumor-associated macrophages (TAMs), particularly the M2-like immunosuppressive phenotype, is often correlated with poor prognosis and resistance to immunotherapy. By targeting CSF-1R, this compound can deplete these M2-like TAMs, thereby remodeling the TME to be more favorable for an anti-tumor immune response. This has led to growing interest in combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to enhance their therapeutic efficacy. This document provides detailed application notes and protocols for in vivo studies investigating the synergistic effects of this compound in combination with immunotherapy.
Scientific Rationale for Combination Therapy
Tumor-associated macrophages are key orchestrators of the immunosuppressive tumor microenvironment. M2-polarized TAMs promote tumor growth, angiogenesis, and metastasis while suppressing the activity of cytotoxic T lymphocytes (CTLs). This compound, by inhibiting the CSF-1R signaling essential for the survival and differentiation of most TAMs, can effectively reduce the population of these immunosuppressive cells within the tumor.[1][2][3]
This depletion of M2-like TAMs leads to a cascade of anti-tumor effects:
-
Increased Infiltration and Activation of Cytotoxic T Lymphocytes: By removing the immunosuppressive signals from TAMs, this compound treatment facilitates the infiltration and activation of CD8+ T cells into the tumor.[4][5][6]
-
Reduction of Regulatory T cells (Tregs): this compound has been shown to decrease the number of Tregs in the TME, further reducing immunosuppression.[6][7]
-
Synergy with Immune Checkpoint Blockade: Immune checkpoint inhibitors like anti-PD-1 antibodies work by unleashing the anti-tumor activity of T cells. By remodeling the TME to be more T-cell-inflamed, this compound can sensitize tumors to PD-1 blockade, leading to a more robust and durable anti-tumor response.[4][6][8]
Signaling Pathway and Mechanism of Action
The combination of this compound and anti-PD-1 immunotherapy targets two distinct but complementary pathways to enhance anti-tumor immunity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies on the combination of this compound and immunotherapy.
Table 1: Effect of this compound and Anti-PD-1 Combination on Tumor Growth in a Murine Colorectal Cancer Model (MC38)
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | 800 ± 150 | - | [4][5] |
| This compound | 750 ± 130 | ~6% | [4][5] |
| Anti-PD-1 | 700 ± 140 | ~12.5% | [4][5] |
| This compound + Anti-PD-1 | 250 ± 90 | ~68.75% | [4][5] |
Table 2: Immunophenotyping of Tumor Microenvironment in MC38 Tumors
| Treatment Group | M2 Macrophages (CD163+) | CD8+ T Cell Infiltration | Reference |
| Control (Vehicle) | High | Low | [4][5] |
| This compound | Significantly Decreased | Significantly Increased | [4][5] |
| Anti-PD-1 | No significant change | No significant change | [4][5] |
| This compound + Anti-PD-1 | Significantly Decreased | Significantly Increased | [4][5] |
Experimental Protocols
In Vivo Murine Colorectal Cancer Model
This protocol describes the establishment of a syngeneic orthotopic colorectal cancer model in mice and subsequent treatment with this compound and an anti-PD-1 antibody.
Materials:
-
MC38 murine colorectal cancer cell line
-
C57BL/6 mice (6-8 weeks old)
-
This compound (PLX3397)
-
Anti-mouse PD-1 antibody (clone RMP1-14) or isotype control
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Sterile PBS
Protocol:
-
Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation:
-
Harvest MC38 cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize C57BL/6 mice.
-
Inject 1 x 10^6 cells (in 100 µL) subcutaneously into the flank of each mouse.
-
Alternatively, for an orthotopic model, inject 1 x 10^6 cells into the cecal wall.[9]
-
-
Treatment Schedule:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups:
-
Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, every 3 days).
-
Group 2: this compound (40-50 mg/kg, oral gavage, daily) + Isotype control antibody.[10][11]
-
Group 3: Vehicle control + Anti-PD-1 antibody (200 µ g/mouse , intraperitoneal injection, every 3 days).[9][12]
-
Group 4: this compound + Anti-PD-1 antibody.
-
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
-
-
Endpoint Analysis:
-
Monitor tumor volumes and body weight throughout the study.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (flow cytometry, immunohistochemistry).
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Protocol:
-
Single-Cell Suspension:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a tumor dissociation kit or a cocktail of collagenase and DNase I.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies (see Table 3 for a suggested panel).
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying immune cell populations based on marker expression.
-
Table 3: Suggested Flow Cytometry Panel
| Target | Fluorochrome | Cell Type |
| CD45 | BV510 | All Leukocytes |
| CD3e | APC | T Cells |
| CD4 | FITC | Helper T Cells |
| CD8a | PE-Cy7 | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| CD11b | PerCP-Cy5.5 | Myeloid Cells |
| F4/80 | BV421 | Macrophages |
| CD206 | PE | M2-like Macrophages |
| Ly6G | APC-Cy7 | Neutrophils |
| Ly6C | FITC | Monocytes |
Immunohistochemistry (IHC)
Protocol:
-
Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-CD8, anti-F4/80, anti-CD206).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Image the stained slides using a brightfield microscope.
-
Quantify the number of positive cells in different regions of the tumor.
-
Conclusion
The combination of this compound with immunotherapy, particularly PD-1 blockade, represents a promising strategy to overcome resistance to immune checkpoint inhibitors. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further investigate this synergistic combination. By depleting immunosuppressive TAMs and promoting a T-cell-inflamed tumor microenvironment, this combination therapy has the potential to improve outcomes for patients with a variety of solid tumors.
References
- 1. The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound inhibits the aggregation of monocytes into tumor microenvironment and reduces the number of M2 tumor-associated macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 7. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Anti-Mouse CD279 Clone RMP1-14: High Purity Tested [leinco.com]
Application Notes and Protocols for Studying Macrophage Function Using Pexidartinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pexidartinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), to investigate various aspects of macrophage biology. This document includes detailed protocols for key in vitro assays, a summary of quantitative data from preclinical studies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound (also known as PLX3397) is an orally bioavailable small molecule inhibitor that primarily targets CSF1R.[1][2][3] The binding of its ligand, CSF-1, to CSF1R is crucial for the survival, proliferation, differentiation, and function of macrophages.[4][5] In various disease models, particularly in oncology, aberrant CSF1R signaling contributes to the recruitment and polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype, which promotes tumor growth and metastasis.[4][5][6] this compound blocks this signaling cascade, leading to the depletion of macrophages in the tumor microenvironment and a shift in their polarization from an anti-inflammatory (M2) to a pro-inflammatory (M1) state.[5][6] this compound also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and FLT3.[1][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage function as reported in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/Target | Assay Type | IC50 (nM) | Reference |
| c-Kit | Kinase Assay | 10 | [1] |
| CSF1R (cFMS) | Kinase Assay | 20 | [1] |
| FLT3 | Kinase Assay | 160 | [1] |
| KDR | Kinase Assay | 350 | [1] |
| M-NFS-60 (myeloid cell line) | Proliferation Assay | 85 | [8] |
| CSF-1 induced BMDM (M2-like) | Growth Inhibition | 56 | [1] |
Table 2: Effect of this compound on Macrophage Polarization and Viability
| Cell Type | Treatment | Effect | Quantitative Change | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (0, 50, 100, 200, 500 nM) for 24h | Reduced M2 polarization | Dose-dependent decrease in CD206+ cells | [4] |
| Bone Marrow-Derived Macrophages (BMDMs) | This compound (0, 50, 100, 200, 500 nM) for 24h | Reduced cell viability | Dose-dependent decrease in viability | [4] |
| Tumor-Associated Macrophages (in vivo) | This compound | Reduced TAM infiltration | Significantly lower percentage of macrophages in tumors | [6] |
| Tumor-Associated Macrophages (in vivo) | This compound | Altered phenotype | Decrease in M2 markers (e.g., Tgb1, Il10) | [6] |
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENLIVEN Phase 3 Study of this compound in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
- 4. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Nintedanib Combination Therapy Targets Macrophage Polarization to Reverse Pulmonary Fibrosis: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 7. medrxiv.org [medrxiv.org]
- 8. | BioWorld [bioworld.com]
Pexidartinib for In Vitro Kinase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexidartinib (TURALIO®) is a potent, orally bioavailable, small molecule tyrosine kinase inhibitor.[1] It primarily targets the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[2][3] By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell proliferation, survival, and differentiation.[3][4] This has significant implications for the treatment of various cancers and other diseases where these pathways are dysregulated.[3] this compound is the first systemic therapy approved by the FDA for adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[2]
These application notes provide a comprehensive overview of the use of this compound in in vitro kinase inhibition assays, including detailed protocols and data presentation to guide researchers in their studies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CSF1R, c-Kit, and FLT3.[5][6] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling cascade.[4] The inhibition of CSF1R is particularly relevant in diseases like TGCT, where overexpression of the CSF1 ligand leads to the recruitment and proliferation of macrophages that contribute to tumor growth.[7]
Quantitative Data: this compound Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound against its primary targets and other selected kinases.
| Kinase Target | IC50 (nM) | Assay Type/Source |
| CSF1R (cFMS) | 17[2], 20[4], 28[8] | Biochemical Assay |
| c-Kit | 10[4], 12[2], 16[8] | Biochemical Assay |
| FLT3-ITD | 9[2] | Not Specified |
| FLT3 | 160[4] | Biochemical Assay |
| KDR (VEGFR2) | 350[5] | Biochemical Assay |
| FLT1 (VEGFR1) | 880[5] | Biochemical Assay |
| LCK | 860[5] | Biochemical Assay |
| NTRK3 | 890[5] | Biochemical Assay |
Experimental Protocols
This section provides a detailed, generalized protocol for an in vitro kinase inhibition assay to determine the IC50 of this compound. This protocol is based on common luminescent kinase assay platforms, such as ADP-Glo™, which measure the amount of ADP produced in the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., CSF1R, c-Kit, or FLT3).
Materials:
-
Recombinant human kinase (CSF1R, c-Kit, or FLT3)
-
Kinase-specific substrate (e.g., Poly (4:1 Glu, Tyr) for c-Kit and CSF1R, or a specific peptide for FLT3)[9][10]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
This compound Dilution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the appropriate wells of the assay plate.
-
Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for the specific assay.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[12]
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits CSF1R signaling.
Experimental Workflow
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the anti-cancer potential of this compound (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (PLX3397) | CAS:1029044-16-3 | CSF-1R inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. c-KIT Kinase Enzyme System [worldwide.promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Pexidartinib: A Versatile Tool for Interrogating CSF1R Signaling
Application Notes and Protocols for Researchers
Pexidartinib (formerly PLX3397) is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor tyrosine kinase. This document provides detailed application notes and protocols for utilizing this compound as a tool compound in laboratory research to investigate the biological roles of CSF1R in various physiological and pathological processes.
Introduction
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R, are pivotal regulators of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and their progenitors.[1][2] The CSF1/CSF1R signaling axis is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention and basic research.
This compound offers researchers a powerful tool to dissect the intricate functions of CSF1R signaling. As a selective inhibitor, it allows for the controlled modulation of CSF1R activity in both in vitro and in vivo models, enabling a deeper understanding of its downstream pathways and cellular consequences.
Mechanism of Action
This compound is a potent tyrosine kinase inhibitor that functions by targeting the CSF1/CSF1R pathway.[3] It specifically interacts with the juxtamembrane region of CSF1R, stabilizing the receptor in its autoinhibited conformation.[4][5] This action prevents the binding of both CSF-1 and ATP, thereby inhibiting the ligand-induced autophosphorylation of the receptor.[3][4] The blockade of this initial activation step abrogates downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and the modulation of macrophage activity.[3][5]
Beyond its primary target, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including KIT proto-oncogene receptor tyrosine kinase (c-KIT) and FMS-like tyrosine kinase 3 (FLT3), particularly when it harbors an internal tandem duplication (ITD) mutation.[3][6]
Data Presentation
Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary and secondary kinase targets. This data is crucial for determining appropriate working concentrations in various experimental setups.
| Target Kinase | IC50 (nM) | Reference |
| CSF1R | 13 - 17 | [7][8] |
| c-KIT | 12 - 27 | [7][8] |
| FLT3-ITD | 9 | [8] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for designing and interpreting in vivo studies.
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | [3] |
| Effect of High-Fat Meal | Cmax and AUC increased by 100% | [3] |
| Distribution | ||
| Apparent Volume of Distribution | ~187 L | [3] |
| Plasma Protein Binding | ~99% | [3] |
| Metabolism | ||
| Primary Metabolic Pathways | Oxidation (CYP3A4) and Glucuronidation (UGT1A4) | [3] |
| Elimination | ||
| Primary Route of Excretion | Feces (~65%) | [3] |
| Half-life | ~24.8 - 26.7 hours | [9] |
Experimental Protocols
In Vitro Inhibition of CSF1R Phosphorylation in Macrophages
This protocol describes a method to assess the inhibitory effect of this compound on CSF-1-induced CSF1R phosphorylation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Protocol:
-
BMDM Differentiation: Culture bone marrow cells in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into macrophages.
-
Serum Starvation: Prior to treatment, starve the differentiated BMDMs in serum-free media for 4-6 hours.
-
This compound Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with M-CSF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R and/or β-actin signal.
In Vivo Inhibition of Tumor-Associated Macrophages (TAMs)
This protocol provides a general framework for evaluating the effect of this compound on TAMs in a murine tumor model.
Materials:
-
Tumor-bearing mice (e.g., osteosarcoma orthotopic xenograft model)[1]
-
This compound
-
Vehicle for oral administration (e.g., 20% DMSO)[1]
-
Flow cytometry antibodies (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-CD206)
-
Tissue dissociation reagents
Protocol:
-
Animal Model: Establish the tumor model in mice according to standard procedures.
-
This compound Administration:
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., 5-10 mg/kg daily).[1] Administer vehicle to the control group.
-
-
Tumor and Spleen Collection: At the end of the study, euthanize the mice and collect the tumors and spleens.
-
Single-Cell Suspension Preparation:
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleen by mechanical disruption.
-
-
Flow Cytometry Staining:
-
Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify TAMs (e.g., CD45+F4/80+CD11b+) and other immune cell populations.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of TAMs and other immune cells in the tumor microenvironment and spleen.
-
Visualizations
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro inhibition of CSF1R phosphorylation.
Caption: Experimental workflow for in vivo analysis of tumor-associated macrophages.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Pexidartinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing cell viability and apoptosis in response to pexidartinib treatment. This compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as c-Kit and FLT3, playing a crucial role in modulating tumor cell proliferation and survival.[1]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on various cell lines and kinases, providing a reference for designing cell viability experiments.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Method |
| CAL-62 | Anaplastic Thyroid Cancer | 24 h | 6.413 | CCK-8 |
| CAL-62 | Anaplastic Thyroid Cancer | 48 h | 4.116 | CCK-8 |
| CAL-62 | Anaplastic Thyroid Cancer | 72 h | 2.925 | CCK-8 |
| BHT101 | Anaplastic Thyroid Cancer | 24 h | 8.482 | CCK-8 |
| BHT101 | Anaplastic Thyroid Cancer | 48 h | 5.342 | CCK-8 |
| BHT101 | Anaplastic Thyroid Cancer | 72 h | 3.511 | CCK-8 |
Data sourced from a study on anaplastic thyroid cancer cells.[2]
Table 2: this compound IC50 Values for Kinase Inhibition
| Kinase | IC50 (nM) |
| c-Kit | 10 |
| CSF1R (cFMS) | 20 |
| FLT3 | 160 |
Signaling Pathway
This compound primarily functions by inhibiting the CSF1R signaling pathway. The binding of CSF1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to cell proliferation, survival, and differentiation. This compound blocks the initial autophosphorylation of CSF1R, thereby inhibiting these downstream effects.[1][3]
Experimental Workflow
A typical workflow for assessing the effect of this compound on cell viability involves cell culture, treatment with a range of this compound concentrations, and subsequent analysis using assays such as MTT for cell proliferation or Annexin V/PI staining for apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is adapted from a study on anaplastic thyroid cancer cells treated with this compound.[2][4]
Materials:
-
CAL-62 or BHT101 anaplastic thyroid cancer cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined IC50 value for a specific time point (e.g., 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control. The study on anaplastic thyroid cancer cells demonstrated a significant increase in apoptotic cells with this compound treatment.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-Anaplastic Thyroid Cancer (ATC) Effects and Mechanisms of PLX3397 (this compound), a Multi-Targeted Tyrosine Kinase Inhibitor (TKI) [mdpi.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pexidartinib in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pexidartinib, a potent and selective colony-stimulating factor 1 receptor (CSF-1R) inhibitor, and its utility as a research tool in the field of neuroinflammation. Detailed protocols for its application in preclinical models are provided to facilitate experimental design and execution.
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and chronic pain.[1][2] Microglia, the resident macrophages of the CNS, are key mediators of this process.[2] this compound (also known as PLX3397) is an orally bioavailable small molecule that selectively inhibits the CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other myeloid lineage cells.[3][4] By targeting CSF-1R, this compound provides a powerful method for depleting microglia in vivo, allowing researchers to investigate the specific roles of these cells in the context of various CNS pathologies.[1][5]
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of the CSF-1 receptor.[5] The binding of the ligand CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, notably the PI3K/AKT pathway, which promotes cell survival and proliferation.[5][6] this compound stabilizes CSF-1R in its auto-inhibited state by interacting with the juxtamembrane region, which prevents the conformational changes necessary for kinase activation.[4][6] This blockade of CSF-1R signaling ultimately leads to the apoptosis of microglia, which are highly dependent on this pathway for their survival.[2][3]
References
- 1. The Effect of this compound on Neuropathic Pain via Influences on Microglia and Neuroinflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing of this compound for microglia depletion and renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Pexidartinib Technical Support Center: Navigating Solubility in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of pexidartinib in cell culture media. Our aim is to equip researchers with the necessary information to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective tyrosine kinase inhibitor.[1][2] It primarily targets the colony-stimulating factor 1 receptor (CSF-1R), but also shows activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound can modulate signaling pathways involved in cell proliferation and survival.[1][3]
Q2: What are the general solubility characteristics of this compound?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] However, it is sparingly soluble in aqueous buffers, including phosphate-buffered saline (PBS) and cell culture media.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first dissolve this compound in 100% DMSO to prepare a concentrated stock solution.[3] To aid dissolution, you can gently warm the solution at 37°C for 10 minutes or use an ultrasonic bath.[4] this compound stock solutions in DMSO are stable for several months when stored at -20°C.[4]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final DMSO concentration of 0.5% is widely considered safe for most cell lines, with some robust lines tolerating up to 1%.[2][5] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[6]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
One of the most common issues encountered when working with this compound in vitro is its precipitation upon addition to aqueous cell culture media. This can lead to inaccurate drug concentrations and unreliable experimental results.
Issue 1: I've prepared my this compound working solution in media, but it appears cloudy or I can see particles.
-
Visual Cues of Precipitation:
-
Underlying Cause: this compound's low aqueous solubility means that when a concentrated DMSO stock is diluted into the aqueous environment of the cell culture media, the drug can crash out of solution.
-
Solutions:
-
Optimize your dilution strategy:
-
Pre-warm the media: Before adding the this compound stock, ensure your cell culture media is at 37°C.
-
Stepwise dilution: Instead of adding the stock solution directly to the final volume of media, try a serial dilution approach.
-
Slow addition with agitation: Add the DMSO stock drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This can help to disperse the drug more effectively and prevent localized high concentrations that promote precipitation.[7]
-
-
Adjust your stock solution concentration:
-
If you are using a very high concentration stock and a small transfer volume, this can lead to rapid precipitation at the point of addition. Consider preparing a slightly lower concentration stock solution that allows for a larger, more easily dispersible transfer volume, while still keeping the final DMSO concentration within the safe range (ideally ≤ 0.5%).
-
-
Issue 2: My this compound solution looks clear initially, but I see precipitates in my culture plates after incubation.
-
Underlying Cause: Changes in temperature, pH, or interactions with media components over time can lead to delayed precipitation. The presence of serum proteins in the media can sometimes help to keep hydrophobic compounds in solution, but this is not always sufficient.
-
Solutions:
-
Minimize temperature fluctuations: Ensure a stable temperature in your incubator and minimize the time your culture plates are outside of the incubator.
-
Check for media evaporation: Ensure proper humidification in your incubator to prevent media evaporation, which can increase the concentration of all components, including this compound, potentially leading to precipitation.
-
Prepare fresh working solutions: It is recommended to prepare fresh dilutions of this compound in media for each experiment and not to store them for extended periods.[1]
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 84 | 201.04 | Selleck Chemicals[9] |
| DMSO | >20.9 | >50 | APExBIO[4] |
| DMSO | 41.78 | 100 | Tocris Bioscience[10] |
| DMSO | 72.1 | 172.57 | TargetMol[11] |
| DMF:PBS (1:3, pH 7.2) | ~0.25 | ~0.6 | Cayman Chemical[1] |
| Water | Insoluble | Insoluble | Selleck Chemicals[9] |
| Ethanol | Insoluble | Insoluble | Selleck Chemicals[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (FW: 417.81 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 4.18 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of 100% DMSO to the vial.
-
To facilitate dissolution, gently warm the vial at 37°C for 10-15 minutes or place it in an ultrasonic bath for a few minutes.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Calculate the volume of stock solution needed. To make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the 1 µL of the 10 mM this compound stock solution drop-wise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the working solution immediately to treat your cells.
-
Visualizations
Caption: this compound inhibits key receptor tyrosine kinases.
Caption: Workflow for addressing this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy this compound (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 11. This compound | PLX-3397 | CSF-1R and c-Kit inhibitor | TargetMol [targetmol.com]
Technical Support Center: Optimizing Pexidartinib for In Vitro Experiments
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pexidartinib?
This compound is a potent and selective tyrosine kinase inhibitor. It primarily targets the colony-stimulating factor 1 receptor (CSF1R), but also shows inhibitory activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1] By inhibiting CSF1R, this compound blocks the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[1]
Q2: What is a typical starting concentration range for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. Based on published data, a starting range of 10 nM to 10 µM is recommended for most cell-based assays. For enzymatic assays, concentrations may be lower. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 20 mg/mL.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM or 20 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.[3][4]
Q4: Is this compound cytotoxic? At what concentrations?
Yes, this compound can induce cytotoxicity, primarily through apoptosis, ER stress, and mitochondrial dysfunction.[5][6][7] The cytotoxic concentration varies significantly between cell lines. For instance, in HepG2 cells, a BMC50 (the concentration causing 50% relative growth inhibition) was reported to be 21.0 µM after 24 hours of treatment.[5] It is essential to determine the cytotoxic threshold in your experimental system to differentiate between targeted inhibition and general toxicity.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Media
Cause: this compound has low aqueous solubility.[2] When a concentrated DMSO stock is diluted into aqueous cell culture media, the drug can precipitate, especially at higher concentrations.
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to maintain this compound solubility and minimize solvent toxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture media before adding it to your cells. This gradual dilution can help prevent precipitation.
-
Pre-warming Media: Gently warm the cell culture media to 37°C before adding the this compound stock solution.
-
Vortexing: Immediately after adding this compound to the media, vortex the solution gently to ensure it is well-dispersed.
Issue 2: Inconsistent or No Biological Effect Observed
Cause: This could be due to several factors, including suboptimal drug concentration, degradation of the compound, or low expression of the target receptors in the cell line.
Solution:
-
Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 20 µM) to identify the optimal working concentration.
-
Verify Target Expression: Confirm that your cell line expresses the target receptors (CSF1R, c-KIT, or FLT3) at sufficient levels using techniques like qPCR, western blotting, or flow cytometry.
-
Fresh Aliquots: Use a fresh aliquot of your this compound stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles.
-
Positive Controls: Include a positive control cell line known to be sensitive to this compound to validate your experimental setup.
Issue 3: High Levels of Cell Death Unrelated to the Intended Effect
Cause: The observed cell death might be due to off-target effects or general cytotoxicity at high concentrations of this compound, or toxicity from the solvent (DMSO).
Solution:
-
Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic profile of this compound in your cell line.
-
Mechanism of Cell Death: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release assay).[6][8] This can help distinguish targeted apoptosis from non-specific necrosis.
-
Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Concentration Adjustment: If significant cytotoxicity is observed at concentrations required for the desired biological effect, consider using a lower concentration for a longer duration or exploring a more sensitive cell line.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | IC50 Value | Assay Type |
| CSF-1R | 20 nM | Kinase Assay |
| c-Kit | 10 nM | Kinase Assay |
| FLT3 | 160 nM | Kinase Assay |
| M-NFS-60 cells | 0.44 µM | Proliferation Assay |
| Bac1.2F5 cells | 0.22 µM | Proliferation Assay |
| M-07e cells | 0.1 µM | Proliferation Assay |
| Caco-2 cells | 5.43 µM | Cytotoxicity Assay (48h) |
| SK-N-SH cells | 10 µM | Growth Inhibition Assay |
Data compiled from multiple sources.
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL (~47.8 mM) |
| DMF | ~20 mg/mL (~47.8 mM) |
| Aqueous Buffer (pH 7.2) | Sparingly soluble |
Data compiled from multiple sources.[2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X concentration series of this compound in complete cell culture media from your DMSO stock. Also, prepare a 2X vehicle control (media with the highest final DMSO concentration).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
-
Experimental Setup: Seed and treat cells with this compound as described in the cell viability protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be determined from a parallel plate) or express as fold-change relative to the vehicle control.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic study of this compound-induced toxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pexidartinib-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pexidartinib-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced hepatotoxicity?
A1: The primary mechanism of this compound-induced hepatotoxicity involves mitochondrial dysfunction and the formation of reactive metabolites.[1][2] In vitro studies have shown that this compound can inhibit mitochondrial respiratory chain complexes I and V, leading to decreased ATP production, increased reactive oxygen species (ROS), and subsequent hepatocyte death.[1] The drug is metabolized primarily by CYP3A4 enzymes, a process that can generate reactive metabolites that form adducts with cellular components like glutathione (GSH), contributing to cellular stress and injury.[2]
Q2: Are there established animal models for studying this compound hepatotoxicity?
A2: While extensive clinical data on this compound-induced liver injury exists, detailed and standardized in vivo animal models are not well-documented in publicly available literature. However, preclinical toxicity studies in Sprague-Dawley rats have reported modest toxicities including increased liver enzymes and hepatocellular hypertrophy with this compound administration. Due to the cholestatic or mixed pattern of liver injury observed in humans, animal models of cholestatic liver injury, such as bile duct ligation or administration of agents like α-naphthylisothiocyanate (ANIT), could potentially be adapted to study the specific cholestatic features of this compound toxicity.
Q3: What are the typical liver chemistry changes observed with this compound administration in preclinical studies?
A3: Preclinical studies in Sprague-Dawley rats have indicated that this compound administration can lead to an increase in liver enzymes. While specific quantitative data from these animal studies is limited in the public domain, clinical data in humans shows frequent elevations in serum aminotransferase (ALT and AST) and alkaline phosphatase (ALP) levels.[3] In some clinical cases, a mixed or cholestatic pattern of liver injury is observed.[3] Researchers should therefore monitor a full panel of liver function tests in their animal models.
Q4: Has the mitigation of this compound-induced hepatotoxicity been studied in animal models?
A4: There is a lack of specific studies on the mitigation of this compound-induced hepatotoxicity in animal models. However, given the role of oxidative stress and reactive metabolites in its toxicity, the use of antioxidants could be a potential area of investigation. For other tyrosine kinase inhibitors that cause liver injury, N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has been explored as a potential mitigating agent.
Troubleshooting Guides
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration or absorption.
-
Troubleshooting Tip: Ensure consistent dosing technique (e.g., gavage volume, speed of administration). For oral dosing, consider monitoring food and water intake as they can affect gastrointestinal absorption. Plasma levels of this compound can be measured to confirm consistent exposure.
-
-
Possible Cause: Underlying subclinical health issues in some animals.
-
Troubleshooting Tip: Use healthy, age-matched animals from a reputable supplier. Allow for an adequate acclimatization period before starting the experiment. Perform a baseline health screen, including liver function tests, before dosing.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Troubleshooting Tip: Use an inbred strain of animals to minimize genetic variability. Increase the number of animals per group to improve statistical power.
-
Issue 2: Lack of significant elevation in liver enzymes despite administering a high dose of this compound.
-
Possible Cause: Species-specific differences in metabolism and sensitivity.
-
Troubleshooting Tip: The metabolic profile of this compound can differ between species. While rats and mice are commonly used, their response may not fully mimic human toxicity. Consider using a different species or a humanized mouse model with human liver enzymes.
-
-
Possible Cause: Insufficient duration of treatment.
-
Troubleshooting Tip: this compound-induced liver injury in humans can have a delayed onset.[3] Extend the duration of the study to allow for the development of liver toxicity. A time-course study can help determine the optimal time point for observing hepatotoxicity.
-
-
Possible Cause: The chosen biomarkers are not sensitive enough.
-
Troubleshooting Tip: In addition to ALT and AST, measure other markers of liver injury such as ALP, gamma-glutamyl transferase (GGT), and bilirubin, especially if a cholestatic injury is suspected. Histopathological analysis of liver tissue is crucial for detecting subtle liver damage.
-
Issue 3: Difficulty in distinguishing direct drug toxicity from secondary effects.
-
Possible Cause: this compound's pharmacological effect on non-hepatic tissues might indirectly affect the liver.
-
Troubleshooting Tip: Correlate the timing of liver injury with the drug's pharmacokinetic and pharmacodynamic profiles. Analyze other organs for signs of toxicity. In vitro studies using primary hepatocytes can help to isolate the direct effects of the drug on liver cells.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Hepatic Cells
| Cell Type | Exposure Time (hours) | Endpoint | IC50 / Effect |
| Primary Human Hepatocytes | 24 | ATP content reduction | IC50 ≈ 43.6 µM |
| HepG2 Cells | 24 | Cell Viability (CellTiter-Blue) | IC50 ≈ 21.0 µM |
| HepG2 Cells | 24 | LDH Release | Significant increase at 30-100 µM |
| HepG2 Cells | 24 | Caspase 3/7 Activity | Significant increase |
Data synthesized from in vitro studies.
Table 2: this compound's Effect on Mitochondrial Respiration in Isolated Rat Liver Mitochondria
| Substrate | Respiratory State | This compound Concentration | Effect |
| Glutamate/Malate | State 3 | Clinically relevant concentrations | Decreased oxygen consumption |
| Succinate | State 3 | Clinically relevant concentrations | Decreased oxygen consumption |
| Glutamate/Malate or Succinate | State 4 | Clinically relevant concentrations | No significant effect |
Data from in vitro studies on isolated rat liver mitochondria.[1]
Experimental Protocols
Protocol 1: General Procedure for Inducing this compound Hepatotoxicity in a Rodent Model (Hypothetical)
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to a vehicle control group and at least three this compound treatment groups with escalating doses. A typical group size is 8-10 animals.
-
Drug Preparation: this compound can be formulated as a suspension in a suitable vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose with 0.1% Tween 80.
-
Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 or 28 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, altered appearance). Record body weights at least twice a week.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture under anesthesia for serum biochemistry analysis (ALT, AST, ALP, bilirubin, etc.). Euthanize the animals and collect liver tissue for histopathological examination and other analyses (e.g., oxidative stress markers, gene expression).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Additional stains like Masson's trichrome can be used to assess fibrosis.
Protocol 2: Investigating the Mitigating Effects of N-Acetylcysteine (NAC) on this compound Hepatotoxicity (Hypothetical)
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: this compound + NAC.
-
Group 4: NAC alone.
-
-
Drug Preparation and Administration:
-
Prepare and administer this compound as described in Protocol 1.
-
Prepare NAC in sterile saline or water. NAC can be administered via intraperitoneal injection or oral gavage. The timing of NAC administration relative to this compound is a critical variable to consider (e.g., pre-treatment, co-administration, or post-treatment).
-
-
Monitoring and Sample Collection: As described in Protocol 1. In addition to standard liver function tests and histopathology, consider measuring markers of oxidative stress (e.g., malondialdehyde, glutathione levels, and antioxidant enzyme activities) in liver tissue homogenates.
Visualizations
References
Pexidartinib Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage the off-target effects of pexidartinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target activities of this compound that I should be aware of in my research?
A1: this compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] However, it also exhibits off-target activity against other tyrosine kinases, most notably c-KIT and FMS-like tyrosine kinase 3 (FLT3).[1][4][5][6] This multi-kinase inhibition profile is a critical consideration in experimental design, as it can influence a wide range of biological processes beyond CSF1R signaling.[5][7] Understanding these activities is crucial for accurate data interpretation.
Q2: I am observing unexpected cytotoxicity in my cell line after this compound treatment. What are the potential off-target mechanisms?
A2: Unexpected cytotoxicity with this compound, particularly in hepatocytes, can be attributed to several off-target mechanisms. The most prominent is mitochondrial dysfunction.[8][9][10] this compound has been shown to inhibit mitochondrial respiratory chain complexes I and V, leading to ATP depletion, increased reactive oxygen species (ROS), and subsequent cell death.[8][10] Another potential mechanism is the induction of endoplasmic reticulum (ER) stress.[9]
Q3: How does this compound affect immune cells other than macrophages in an experimental setting?
A3: While this compound is known for its effects on macrophages through CSF1R inhibition, its off-target activities can also impact other immune cell populations.[11][12] For instance, through its inhibition of FLT3, this compound can impair the differentiation of dendritic cells (DCs).[7][13] It has also been observed to affect circulating and bone marrow immune cells beyond the mononuclear phagocyte system.[11] These effects should be considered when evaluating the immunological consequences of this compound treatment in your models.
Q4: Are there known drug-drug interactions with this compound that I need to consider for my in vitro or in vivo studies?
A4: Yes, this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 and is also a substrate for UDP-glucuronosyltransferases (UGTs).[1][9] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can alter this compound's concentration and potentially its efficacy and toxicity.[2][14] this compound itself can act as a moderate inducer of CYP3A and a weak inhibitor of CYP2C9.[15][16] When designing experiments, it is crucial to avoid compounds that strongly modulate these enzyme systems.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity in In Vitro Models
Symptoms:
-
Decreased cell viability in hepatocyte cultures.
-
Increased lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) levels in the culture medium.
-
Morphological changes indicative of cell death.
Possible Causes & Troubleshooting Steps:
-
Mitochondrial Dysfunction: this compound can directly impair mitochondrial function.[8][10]
-
Action: Assess mitochondrial respiration using a Seahorse XF Analyzer. A decrease in basal and maximal respiration would be indicative of mitochondrial toxicity.
-
Action: Measure ATP levels in treated cells. A significant drop in ATP would support the hypothesis of mitochondrial impairment.
-
Action: Quantify ROS production using fluorescent probes like DCFDA. An increase in ROS is a common consequence of mitochondrial damage.
-
-
ER Stress: this compound has been shown to induce ER stress.[9]
-
Action: Perform western blotting for ER stress markers such as CHOP, BiP, and cleaved ATF6.
-
Action: Consider co-treatment with an ER stress inhibitor, like 4-phenylbutyrate (4-PBA), to see if it rescues the cytotoxic phenotype.[9]
-
-
Apoptosis Induction: this compound can induce apoptosis in some cell types.[9]
-
Action: Measure caspase-3/7 activity to determine if the apoptotic pathway is activated.
-
Action: Perform western blotting for cleaved PARP, another hallmark of apoptosis.
-
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Contributions of Mitochondrial Damage and Hepatocyte Toxicity to this compound-Induced Hepatotoxicity | FDA [fda.gov]
- 9. Mechanistic study of this compound-induced toxicity in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound impairs liver mitochondrial functions causing cell death in primary human hepatocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CSF1/CSF1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. TURALIO® (this compound) Mechanism of Action | HCP [turaliohcp.com]
- 15. Evaluation of Potential Drug-Drug Interaction Risk of this compound With Substrates of Cytochrome P450 and P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Potential Drug-Drug Interaction Risk of this compound With Substrates of Cytochrome P450 and P-Glycoprotein [repository.arizona.edu]
Technical Support Center: Pexidartinib in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pexidartinib in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL. For most in vitro experiments, DMSO is the recommended solvent for creating a high-concentration stock solution.
Q2: How should I store this compound powder and stock solutions?
A2: this compound as a crystalline solid is stable for at least four years when stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for up to one year.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: this compound is sparingly soluble in aqueous buffers. It is strongly recommended that aqueous solutions, including dilutions in cell culture media, be prepared fresh for immediate use. Storage of aqueous solutions for more than one day is not advised due to potential degradation. For long-term experiments, it is best practice to replace the this compound-containing media regularly, ideally every 24 hours, to maintain a consistent effective concentration.
Q4: What are the known degradation pathways for this compound?
A4: The primary metabolic pathways for this compound are oxidation, primarily by the cytochrome P450 enzyme CYP3A4, and glucuronidation by UGT1A4. While detailed chemical degradation pathways in solution for experimental settings are not extensively published, hydrolysis and oxidation are potential routes of degradation in aqueous media.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound in the cell culture media. | Prepare fresh this compound dilutions in media for each experiment. For experiments lasting several days, replace the media with freshly prepared this compound solution every 24 hours. |
| Precipitate formation upon dilution of DMSO stock in aqueous media. | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) to maintain cell health and improve solubility. When diluting, add the DMSO stock to the aqueous media while vortexing to ensure rapid mixing. |
| Loss of drug activity. | Improper storage of stock solutions leading to degradation. | Aliquot DMSO stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to a year). |
This compound Solution Stability and Storage Summary
| Formulation | Solvent | Storage Temperature | Recommended Storage Duration | Key Recommendations |
| Powder | N/A | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | DMSO or DMF | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 1 year | Preferred for long-term storage. | ||
| Working Solution | Aqueous Buffer / Cell Culture Media | 2-8°C or 37°C | Use immediately | Do not store for more than one day. Prepare fresh for each use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the tubes with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media by HPLC
-
Objective : To determine the stability of this compound in a specific cell culture medium at 37°C over a defined period.
-
Materials :
-
This compound DMSO stock solution.
-
Cell culture medium of interest (e.g., DMEM with 10% FBS).
-
Incubator at 37°C with 5% CO2.
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Acetonitrile (ACN) and formic acid (for mobile phase).
-
Sterile, amber microcentrifuge tubes.
-
-
Procedure :
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration.
-
Dispense aliquots of this solution into sterile, amber microcentrifuge tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
Place the tubes in a 37°C incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis.
-
For analysis, thaw the samples and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. A suitable method could involve a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water, with UV detection at an appropriate wavelength (e.g., 225 nm or 233 nm).
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound inhibits key signaling pathways.
Troubleshooting inconsistent results with pexidartinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with pexidartinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective tyrosine kinase inhibitor. Its primary target is the colony-stimulating factor 1 receptor (CSF1R).[1][2] By inhibiting CSF1R, this compound blocks the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and other myeloid cells.[1][2][3] It has been shown to inhibit the switch from a monocytic to a macrophage phenotype.[3][4]
Q2: Does this compound have known off-target effects?
Yes, this compound exhibits activity against other tyrosine kinases, most notably c-KIT and FMS-like tyrosine kinase 3 (FLT3).[2][3] This can lead to off-target effects in experimental systems where these kinases are active. For instance, inhibition of c-KIT has been associated with hair depigmentation in clinical trials.[3] Inhibition of FLT3 can impact the differentiation of other immune cells, such as dendritic cells.[1][5][6]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[7] It is sparingly soluble in aqueous buffers.[7] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.[8] Stock solutions can be stored at -20°C for several months.[9] It is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[10] For aqueous solutions, it is recommended not to store them for more than one day.[7]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Between Experiments
Possible Cause 1: Inconsistent Drug Preparation this compound has low aqueous solubility.[7] Improper dissolution or precipitation of the compound in culture media can lead to significant variations in the effective concentration.
-
Solution:
-
Always prepare a fresh dilution of the this compound stock in pre-warmed culture media for each experiment.
-
Visually inspect the media for any signs of precipitation after adding the drug.
-
Minimize the final DMSO concentration in the culture media, typically keeping it below 0.1%, and ensure the vehicle control contains the same DMSO concentration.
-
Possible Cause 2: Cell Line Health and Passage Number The physiological state of the cells can significantly impact their response to inhibitors. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Solution:
-
Use cells with a consistent and low passage number for all experiments.
-
Regularly check for mycoplasma contamination.
-
Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Possible Cause 3: Assay-Specific Variability Different methods for calculating IC50 values can yield varying results.[11]
-
Solution:
Issue 2: Unexpected Cell Death or Cytotoxicity
Possible Cause 1: Off-Target Kinase Inhibition this compound inhibits c-KIT and FLT3, which can be crucial for the survival of certain cell types.[2][3]
-
Solution:
-
Profile your cell line for the expression and functional importance of c-KIT and FLT3.
-
If these off-target kinases are critical, consider using a more specific CSF1R inhibitor as a control to delineate on- and off-target effects.
-
Possible Cause 2: Hepatotoxicity this compound is known to cause hepatotoxicity in clinical settings, and this can be recapitulated in in vitro models using primary human hepatocytes or HepG2 cells.[12][13] The mechanism may involve mitochondrial dysfunction and the formation of reactive metabolites.[14][15]
-
Solution:
Issue 3: Diminished or Loss of this compound Efficacy Over Time
Possible Cause 1: Development of Resistance Prolonged exposure to this compound can lead to the development of resistance in cancer cell lines.
-
Solution:
-
If resistance is suspected, perform a dose-response curve to confirm a shift in the IC50 value.
-
Investigate potential resistance mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.
-
Possible Cause 2: Drug Instability this compound in aqueous solution may degrade over time.
-
Solution:
-
Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |
| CSF1R | 17 | In vitro kinase assay | [3][4] |
| c-KIT | 12 | In vitro kinase assay | [3] |
| FLT3-ITD | 9 | In vitro kinase assay | [3] |
| CSF1R | 20 | Cellular assay | [17] |
| c-Kit | 10 | Cellular assay | [17] |
| FLT3 | 160 | Cellular assay | [17] |
Table 2: Summary of Common Adverse Events Observed in this compound Clinical Trials
| Adverse Event | Frequency (%) | Grade 3 or Higher (%) | Reference |
| Hair color changes | 67 | Not reported | [2][3] |
| Fatigue | 54 | 4 | [3] |
| Aspartate aminotransferase (AST) increase | 39 | 9 | [3] |
| Nausea | 38 | Not reported | [3] |
| Alanine aminotransferase (ALT) increase | 28 | 9 | [3] |
| Dysgeusia (altered taste) | 25 | Not reported | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C or sonication can aid dissolution.[9][18]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Cell Viability Assay
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, etc.)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
Visualizations
References
- 1. The CSF-1R inhibitor this compound affects FLT3-dependent DC differentiation and may antagonize durvalumab effect in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound impairs liver mitochondrial functions causing cell death in primary human hepatocytes at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Absorption and Metabolism-Based DDI Potential of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. apexbt.com [apexbt.com]
Technical Support Center: Pexidartinib Administration in Murine Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing pexidartinib-induced side effects in mice.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in mice?
A1: Based on preclinical studies, this compound-related side effects in mice can include decreased cellularity of the bone marrow, skin abnormalities such as mucinous degeneration and subcutaneous mineralization, hemosiderin pigmentation in the spleen, and testicular degeneration[1]. While not always statistically significant in every study, researchers should also be vigilant for signs of hepatotoxicity, such as elevated liver enzymes (AST and ALT), which has been observed in some mice[2]. Other general health indicators to monitor include body weight loss and changes in appetite[3].
Q2: What is the primary mechanism behind this compound-induced hepatotoxicity?
A2: this compound-induced liver toxicity is thought to stem from two primary mechanisms. Firstly, it inhibits Kupffer cells, the resident macrophages in the liver sinusoids that express the CSF-1R target[3][4]. This inhibition can disrupt the normal clearance of enzymes like transaminases[3]. Secondly, this compound has been shown to cause mitochondrial damage in hepatocytes by selectively inhibiting mitochondrial respiratory chain complexes I and V. This leads to ATP depletion and oxidative stress, ultimately causing hepatocyte death[5].
Q3: How can I monitor for hepatotoxicity in my mouse colony during a this compound study?
A3: Regular monitoring is crucial. It is recommended to establish a baseline for liver function before starting treatment. Blood samples should be collected periodically (e.g., weekly for the first 8 weeks, then bi-weekly or monthly) to monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[2][6][7]. Histological examination of liver tissue at the end of the study can also provide definitive evidence of liver damage[2].
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in Treated Mice
-
Possible Cause 1: Dose is too high.
-
Possible Cause 2: Diet-related increase in drug exposure.
-
Solution: Control the fat content of the mouse chow. Administration of this compound with a high-fat meal can significantly increase its plasma concentration, potentially exacerbating hepatotoxicity[6][9][10]. Using a standardized low-fat diet (approximately 11-14 grams of total fat) is recommended[10].
-
-
Possible Cause 3: Drug-drug interactions.
-
Solution: Review any co-administered compounds. This compound is metabolized primarily by CYP3A4 and UGT1A4[11][12]. Co-administration with inhibitors of these enzymes can increase this compound exposure and toxicity risk[6][12]. If possible, avoid concomitant use of strong CYP3A4 or UGT inhibitors.
-
Issue 2: Significant Body Weight Loss or Reduced Appetite
-
Possible Cause 1: General toxicity.
-
Possible Cause 2: Formulation or vehicle issues.
-
Solution: Evaluate the drug formulation. Ensure the vehicle used for administration is well-tolerated. For in vivo studies, this compound has been formulated in 20% DMSO[2]. If preparing your own formulation, ensure proper solubility and stability to avoid inconsistent dosing.
-
Issue 3: Hair Depigmentation
-
Possible Cause: Off-target c-KIT inhibition.
-
Solution: This is a known, generally manageable side effect of this compound due to its inhibitory effects on the c-KIT signaling pathway[3][4]. While there is no specific intervention to prevent this, it serves as a visual confirmation of drug activity. It is not typically associated with systemic toxicity requiring dose modification unless accompanied by other adverse events.
-
Data Summary Tables
Table 1: Summary of this compound-Induced Toxicities in Preclinical Animal Models
| Species | Dosing Regimen | Observed Toxicities | Reference |
| Rat | 30, 100, 300 mg/kg/day for 7 days | Leukopenia, anemia, increased liver enzymes, hepatomegaly, bone marrow hematopoietic atrophy. | [3][4] |
| Rat | 20, 60, 200 mg/kg/day for 28 days | Hepatocellular hypertrophy, higher liver enzyme levels, increased liver weights. | [4] |
| Dog | 100, 300 mg/kg/day (twice daily) for 28 days | Emesis, body weight loss, anorexia, pathologic changes in testes, bone marrow, kidneys, spleen, and lymphoid depletion in the thymus. | [3][4] |
| Mouse | Not specified in detail | Decreased bone marrow cellularity, skin mucinous degeneration and mineralization, splenic hemosiderin pigmentation, testicular degeneration. | [1] |
| Mouse | 5 mg/kg and 10 mg/kg | Non-statistically significant increases in AST and ALT in a subset of mice. | [2] |
Experimental Protocols
Protocol 1: Monitoring of Liver Function in this compound-Treated Mice
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) from all mice in the study.
-
Serum Separation: Allow blood to clot and centrifuge to separate serum. Store serum at -80°C until analysis.
-
This compound Administration: Administer this compound as per the experimental design. Ensure consistent dosing and formulation.
-
Periodic Blood Collection: At designated time points (e.g., weekly for the first 8 weeks, then every 2-4 weeks), collect blood samples from all mice.
-
Biochemical Analysis: Analyze serum samples for levels of ALT and AST using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: Compare ALT and AST levels in the treated group to the vehicle control group and to baseline levels. A significant elevation may indicate hepatotoxicity.
-
Histopathology (Terminal): At the end of the study, euthanize mice and collect liver tissue. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of hepatocellular hypertrophy, necrosis, cholestasis, or other abnormalities.
Visualizations
Caption: Proposed mechanisms of this compound-induced hepatotoxicity.
Caption: Workflow for monitoring this compound toxicity in mice.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. drugs.com [drugs.com]
- 7. onclive.com [onclive.com]
- 8. This compound (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. This compound (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pexidartinib Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying pexidartinib resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] By inhibiting CSF-1R, this compound blocks the signaling pathway responsible for the recruitment, differentiation, and survival of macrophages and other myeloid cells within the tumor microenvironment.[1][4] this compound also exhibits inhibitory activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3).[3][5][6]
Q2: In which cancer models has this compound shown efficacy?
This compound is FDA-approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a neoplasm highly dependent on CSF-1R signaling.[3][5] Preclinical and clinical studies have also investigated its use in other solid tumors, including gastrointestinal stromal tumors, colorectal cancer, pancreatic cancer, melanoma, glioblastoma, and breast cancer, often in combination with other therapies.[7][8]
Q3: What are the known or hypothesized mechanisms of resistance to this compound?
While TGCT is highly dependent on CSF1R signaling, resistance in other cancers can be more complex.[5] Potential mechanisms include:
-
Mutations in CSF1R: Gain-of-function mutations in CSF1R, although rare, can lead to refractory disease that may respond to targeted inhibition with this compound.[9][10][11]
-
Activation of bypass signaling pathways: Tumor cells may develop resistance by activating alternative signaling pathways to promote survival and proliferation, bypassing the need for CSF-1R signaling.
-
Tumor microenvironment alterations: Changes in the tumor microenvironment, such as the infiltration of other immune cell types or the secretion of alternative growth factors, may contribute to resistance.
Q4: What are the common adverse events observed with this compound in preclinical and clinical studies?
Common adverse events include fatigue, nausea, hair color changes, and elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase).[6][7] A notable but rare adverse event is cholestatic hepatotoxicity, which has led to a Risk Evaluation and Mitigation Strategy (REMS) for its clinical use in the United States.[3][5]
Troubleshooting Guides
Problem 1: Inconsistent or no response to this compound in my in vitro cell culture model.
-
Possible Cause 1: Cell line is not dependent on CSF-1R signaling.
-
Troubleshooting: Confirm CSF-1R expression in your cell line via Western blot or flow cytometry. Ensure that the downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) are activated by CSF-1 and inhibited by this compound.
-
-
Possible Cause 2: Incorrect drug concentration or stability.
-
Troubleshooting: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Ensure that the this compound stock solution is properly stored and that the working solution is freshly prepared for each experiment.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting: If you are using a long-term culture model, consider the possibility of acquired resistance. Analyze for potential mutations in CSF1R or changes in the expression of bypass pathway proteins.
-
Problem 2: High variability in tumor growth in my in vivo animal model treated with this compound.
-
Possible Cause 1: Inconsistent drug administration or bioavailability.
-
Troubleshooting: Ensure consistent oral gavage technique and vehicle preparation. Monitor animal weight and general health to ensure they are consuming the medicated feed or receiving the correct dosage. Pharmacokinetic analysis of plasma samples can confirm drug exposure.
-
-
Possible Cause 2: Heterogeneity of the tumor model.
-
Troubleshooting: If using a patient-derived xenograft (PDX) model, inherent tumor heterogeneity may lead to variable responses. Increase the number of animals per group to improve statistical power. For cell line-derived xenografts, ensure consistent cell passage number and injection technique.
-
-
Possible Cause 3: Complex tumor microenvironment interactions.
-
Troubleshooting: The in vivo response to this compound is highly dependent on the tumor microenvironment. Analyze the immune cell infiltrate (e.g., macrophages, T cells) in both responding and non-responding tumors using immunohistochemistry or flow cytometry.
-
Quantitative Data Summary
Table 1: Clinical Response Rates of this compound in TGCT
| Study/Analysis | Primary Endpoint | This compound Response Rate | Placebo Response Rate | p-value |
| ENLIVEN (Phase III)[3][6] | Overall Response Rate (RECIST) at Week 25 | 39% | 0% | <0.0001 |
| ENLIVEN (Phase III)[3] | Overall Response Rate (TVS) at Week 25 | 56% | 0% | <0.0001 |
| Pooled Analysis (Long-term)[12] | Best Overall Response (RECIST) | 60% | N/A | N/A |
| Pooled Analysis (Long-term)[12] | Best Overall Response (TVS) | 65% | N/A | N/A |
Table 2: Preclinical and Clinical Combination Therapy Outcomes
| Combination | Cancer Model | Key Finding | Reference |
| This compound + Paclitaxel | Advanced Solid Tumors (Phase Ib) | Combination was generally well tolerated. 13% of patients had a partial response and 34% had stable disease. | [13] |
| This compound + Anti-PD-1 Antibody | Murine Colorectal Cancer | Significantly reduced tumor growth by depleting M2 macrophages and increasing CD8+ T cells. | [14] |
| This compound + Anti-PD-1 Antibody | Lung Adenocarcinoma | Synergistic effect, increasing the CD8+ T cell to Treg ratio by reducing TAM-derived CCL22. | [15] |
| This compound + PD-1 Blockade | Rat Esophageal Adenocarcinoma | Promising combinatorial strategy to overcome resistance to PD-1/PD-L1 blockade. | [16] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for CSF-1R Signaling
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total CSF-1R, phospho-CSF-1R, and downstream targets (e.g., p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 3: In Vivo Tumor Growth Study in a Xenograft Model
-
Cell Implantation: Subcutaneously inject tumor cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage or formulated in chow) and/or other therapeutic agents according to the study design. The control group should receive the vehicle.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained, complete response to this compound in a patient with CSF1R-mutated Erdheim-Chester disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term outcomes of this compound in tenosynovial giant cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CSF-1R inhibitor, this compound, sensitizes esophageal adenocarcinoma to PD-1 immune checkpoint blockade in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexidartinib Technical Support Center: Troubleshooting Batch-to-Batch Variability
For researchers, scientists, and drug development professionals utilizing pexidartinib, ensuring experimental reproducibility is paramount. Variability between different batches of a small molecule inhibitor can introduce significant confounding factors into experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate issues arising from potential this compound batch-to-batch inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What are the common quality control parameters I should expect to see on a Certificate of Analysis (CoA) for this compound?
A1: A Certificate of Analysis for research-grade this compound should provide key data to assure the identity, purity, and quality of the compound. While specific parameters may vary slightly between suppliers, you should typically expect to find the information summarized in the table below. These values are compiled from publicly available CoAs.[1][2]
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to off-white solid powder | Visual Inspection | Confirms the physical state of the compound. |
| Purity | >98% or >99% | High-Performance Liquid Chromatography (HPLC) | Quantifies the percentage of this compound in the batch, indicating the level of impurities. |
| Identity Confirmation | Consistent with structure | ¹H-NMR, Mass Spectrometry (MS) | Confirms that the chemical structure of the compound is correct. |
| Solubility | Soluble in DMSO | Solubility Test | Provides guidance on appropriate solvents for stock solution preparation. |
| Molecular Formula | C₂₀H₁₅ClF₃N₅ | - | Confirms the elemental composition. |
| Molecular Weight | ~417.81 g/mol | - | Confirms the mass of the molecule. |
Q2: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
A2: Discrepancies in experimental outcomes when using a new batch of this compound can stem from several factors. The most common culprits are variations in purity, the presence of different types or levels of impurities, or issues with compound stability and handling. Impurities, even in small amounts, could have off-target effects or interfere with the assay. It is also possible that the new batch has degraded due to improper storage or handling.
Q3: What are the potential impurities in a this compound batch?
A3: While specific impurities are often proprietary to the manufacturer, they can generally arise from the synthetic process as byproducts, unreacted starting materials, or intermediates. A patent describing a synthesis route for this compound highlights the use of starting materials like 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine, which could potentially be sources of impurities if not fully removed.[3] Additionally, degradation products can form if the compound is not stored under appropriate conditions.
Q4: How can I be sure that the this compound I am using is active?
A4: The most direct way to confirm the activity of your this compound batch is to perform a functional assay. This could be an in vitro kinase assay to determine its IC₅₀ against its primary target, CSF1R, or a cell-based assay to measure the inhibition of a known downstream signaling event, such as the phosphorylation of a CSF1R substrate. Comparing the results with a previously validated batch or published values can help ascertain its potency.
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ Values in In Vitro Kinase Assays
If you observe a significant shift in the IC₅₀ value of this compound in a biochemical kinase assay when using a new batch, consider the following troubleshooting steps:
-
Verify Compound Integrity:
-
Action: Re-confirm the purity of the new batch using an orthogonal analytical method if possible (e.g., if the vendor provides HPLC, consider LC-MS).
-
Rationale: To ensure that the purity is as stated on the CoA and that no significant degradation has occurred.
-
-
Assess Compound Solubility:
-
Action: Ensure complete dissolution of the this compound powder in the recommended solvent (typically DMSO) before preparing serial dilutions. Visually inspect the stock solution for any precipitates.
-
Rationale: Incomplete dissolution will lead to an inaccurate concentration of the inhibitor in the assay.
-
-
Standardize Assay Conditions:
-
Action: Ensure that all assay parameters, such as ATP concentration, enzyme concentration, substrate concentration, and incubation times, are identical to those used in previous experiments.
-
Rationale: The apparent IC₅₀ of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Variations in assay conditions can lead to shifts in IC₅₀ values.
-
Issue 2: Altered Cellular Phenotypes or Unexpected Off-Target Effects
Should you observe unexpected changes in cell morphology, viability, or signaling pathways that are inconsistent with the known activity of this compound, the following steps may help diagnose the issue:
-
Evaluate Batch Purity and Impurity Profile:
-
Action: Request detailed information from the supplier regarding the impurity profile of the batch . If possible, analyze the batch using high-resolution mass spectrometry to look for unexpected masses.
-
Rationale: Uncharacterized impurities may possess their own biological activities, leading to off-target effects.
-
-
Perform a Dose-Response Curve for Cytotoxicity:
-
Action: Determine the concentration at which the new batch of this compound induces cytotoxicity in your cell line and compare it to previous batches.
-
Rationale: A more cytotoxic profile at lower concentrations could indicate the presence of toxic impurities.
-
-
Validate Target Engagement in Cells:
-
Action: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay (e.g., Western blot for phosphorylated CSF1R) to confirm that the new batch is engaging its intended target in your cellular model.
-
Rationale: This can help differentiate between a lack of on-target activity and the presence of confounding off-target effects.
-
Experimental Protocols
Protocol 1: Quality Control of this compound by RP-HPLC
This protocol provides a general method for verifying the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., X-Bridge C8, 150mm x 4.6mm, 3.5 µm)[2]
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., a 70:30 v/v ratio).[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample onto the HPLC system. The purity of this compound can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: In-Cell Western Blot for CSF1R Phosphorylation
This protocol allows for the functional assessment of this compound's ability to inhibit CSF1R signaling in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., macrophages, or engineered cell lines)
-
This compound (from different batches for comparison)
-
Recombinant human CSF1
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Method:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound from different batches for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of recombinant human CSF1 for a short period (e.g., 15-30 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-CSF1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with antibodies for total CSF1R and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition by each this compound batch.
Visualizations
Caption: Troubleshooting workflow for this compound batch variability.
References
Pexidartinib Interference with Fluorescent Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who may encounter interference from pexidartinib in fluorescent assays. The following information is designed to help identify and mitigate potential issues, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, small molecule inhibitor of several receptor tyrosine kinases.[1][2][3][4] Its primary targets are the colony-stimulating factor 1 receptor (CSF1R), KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[4][5] By inhibiting these kinases, this compound can modulate signaling pathways involved in cell proliferation and survival.[6] It is approved for the treatment of tenosynovial giant cell tumor (TGCT).[3][4]
Q2: Can this compound interfere with my fluorescent assay?
While there is no specific study detailing the autofluorescence of this compound, its chemical structure, which includes aromatic rings, suggests a potential for intrinsic fluorescence.[7][8] It is a known issue that small molecule kinase inhibitors can interfere with fluorescence-based assays.[9][10] This interference can manifest as high background, false positives, or false negatives.
Q3: What are the common causes of interference in fluorescent assays by small molecules like this compound?
Interference can arise from several factors:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light in the detection range of the assay. This is more common in the blue-green spectrum.[11][12]
-
Light Scattering: Precipitated compound can cause light scattering, leading to artificially high fluorescence readings.[9]
-
Quenching: The compound may absorb the light emitted by the fluorescent probe, reducing the detected signal.
-
Assay-Specific Interactions: The compound could interact with assay components, such as enzymes or substrates, in a way that affects the fluorescent signal.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps:
Initial Assessment of Interference
1. Run a Compound-Only Control:
-
Purpose: To determine if this compound itself is fluorescent at the assay's excitation and emission wavelengths.
-
Protocol: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence. A high signal in these wells indicates intrinsic fluorescence or light scattering.
2. Visually Inspect for Precipitation:
-
Purpose: To check for compound precipitation, which can cause light scattering.
-
Protocol: After adding this compound to the assay plate, visually inspect the wells for any signs of precipitation. This can be done with the naked eye or under a microscope.
Workflow for Troubleshooting this compound Interference
Caption: A logical workflow for identifying and addressing potential fluorescence interference from this compound.
Mitigation Strategies
If interference is confirmed, consider the following strategies:
-
Shift to Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectrum (350-550 nm).[11][12] Switching to fluorescent probes that excite and emit at longer wavelengths (red or far-red, >600 nm) can significantly reduce background interference.[9][13]
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize interference while still achieving the desired biological effect.
-
Buffer and Media Optimization:
-
For cell-based assays, consider using phenol red-free media, as phenol red is a known source of fluorescence.[13]
-
Reduce the concentration of fetal bovine serum (FBS), which can also contribute to background fluorescence.[12][13][14]
-
For biochemical assays, ensure that the buffer composition does not promote compound precipitation.
-
-
Data Correction: If the interference is consistent and concentration-dependent, it may be possible to subtract the background signal from the compound-only controls. However, this approach should be used with caution as it can introduce errors.[10]
Experimental Protocols
Protocol: Assessing this compound Autofluorescence
-
Prepare a serial dilution of this compound in the same assay buffer that will be used for the main experiment. The concentration range should cover the expected experimental concentrations.
-
Dispense the this compound dilutions into the wells of a microplate. Include wells with buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence or light scattering.
Quantitative Data
While specific data on this compound's fluorescence spectrum is not available, its inhibitory activity against its primary targets is well-characterized. This information is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| CSF1R | 20 |
| KIT | 10 |
| FLT3 | 160 |
IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Signaling Pathway
This compound primarily targets the CSF1R signaling pathway, which is crucial for the survival and proliferation of macrophages and other myeloid cells.
Caption: this compound inhibits CSF1R signaling, blocking downstream cellular responses.
Summary of Troubleshooting Strategies
Table 2: Troubleshooting Guide for Fluorescent Assay Interference
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | This compound autofluorescence | Run compound-only controls. Switch to red-shifted fluorophores.[9][11][13] |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Media/buffer components | Use phenol red-free media. Reduce serum concentration.[13][14] | |
| False Positives | This compound autofluorescence | Confirm hits with an orthogonal (non-fluorescent) assay. |
| Light scattering from precipitated compound | Check for precipitation. Improve compound solubility. | |
| False Negatives | Fluorescence quenching by this compound | Measure the effect of this compound on the fluorescence of the free dye. |
| This compound interaction with assay components | Run controls to test for non-specific interactions. |
By following these guidelines, researchers can better anticipate and manage potential interference from this compound in their fluorescent assays, leading to more reliable and reproducible data.
References
- 1. This compound | Other RTKs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. southernbiotech.com [southernbiotech.com]
Cell line-specific responses to pexidartinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of pexidartinib in a pre-clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase. It also exhibits inhibitory activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3). By binding to the ATP-binding pocket of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation and survival.[1]
Q2: What are the common off-target effects of this compound observed in vitro?
A2: Besides its primary targets (CSF-1R, c-Kit, and FLT3), this compound has been observed to have off-target effects. Notably, it can impact the differentiation and function of dendritic cells (DCs) through inhibition of FLT3 signaling.[2][3] This is an important consideration in immunology and immuno-oncology studies. Additionally, at higher concentrations, it may affect other kinases.
Q3: What is the solubility of this compound in common laboratory solvents and cell culture media?
A3: this compound is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL.[4] However, it is sparingly soluble in aqueous buffers. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. The solubility of this compound hydrochloride decreases with increasing pH.[5]
Q4: What are the known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could involve mutations in the target receptors (CSF-1R, c-Kit, FLT3) that prevent drug binding or activation of alternative signaling pathways that bypass the inhibited targets.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: this compound precipitation.
-
Solution: Ensure that the final concentration of this compound in the cell culture medium does not exceed its solubility limit. Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the drug.
-
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation, leading to changes in drug concentration. Fill the outer wells with sterile PBS or medium to maintain humidity.
-
Issue 2: No significant effect of this compound on the target pathway (e.g., p-ERK, p-AKT).
-
Possible Cause 1: Low expression of target receptors.
-
Solution: Confirm the expression of CSF-1R, c-Kit, or FLT3 in your cell line of interest using Western blot or flow cytometry before initiating the experiment. This compound is less effective in cells with low target expression.
-
-
Possible Cause 2: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting the target pathway in your specific cell line.
-
-
Possible Cause 3: Rapid drug degradation.
-
Solution: this compound is generally stable, but ensure proper storage of the stock solution (at -20°C, protected from light).[4] For long-term experiments, consider replenishing the medium with fresh this compound.
-
Issue 3: Unexpected cytotoxicity in control cells.
-
Possible Cause 1: High DMSO concentration.
-
Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound concentration used.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use proper aseptic techniques during all experimental procedures.
-
Issue 4: this compound-induced hepatotoxicity in in vitro models.
-
Observation: this compound has a boxed warning for hepatotoxicity. In vitro studies have shown that it can decrease cell viability in primary human hepatocytes and HepG2 cells.[6][7]
-
Mechanism: This toxicity is linked to mitochondrial dysfunction, including inhibition of mitochondrial respiratory chain complexes I and V, leading to ATP depletion and oxidative stress.[8][9] It can also induce endoplasmic reticulum (ER) stress and apoptosis.[6]
-
Recommendation: When working with liver cell lines or primary hepatocytes, be aware of this potential toxicity. It is advisable to include assays for mitochondrial function and ER stress to better understand the cellular response to this compound.
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type/Origin | Assay | IC50/EC50 (µM) | Incubation Time (h) |
| CAL-62 | Anaplastic Thyroid Cancer | CCK-8 | 6.413 | 24 |
| 4.116 | 48 | |||
| 2.925 | 72 | |||
| BHT101 | Anaplastic Thyroid Cancer | CCK-8 | 8.482 | 24 |
| 5.342 | 48 | |||
| 3.511 | 72 | |||
| A549 | Lung Adenocarcinoma | MTT | >1 (significant viability decrease) | 24/48 |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Blue | 21.0 (BMC50) | 24 |
| Primary Human Hepatocytes | Normal Liver | ATP assay | 43.6 (BMC50) | 24 |
Data compiled from multiple sources.[6][10][11]
Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle in Anaplastic Thyroid Cancer Cells (CAL-62 & BHT101)
| Cell Line | Treatment (24h) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| CAL-62 | Control | ~5 | ~55 | ~30 | ~15 |
| This compound (0.5 x IC50) | ~15 | ~65 | ~25 | ~10 | |
| This compound (1 x IC50) | ~25 | ~75 | ~15 | ~10 | |
| This compound (2 x IC50) | ~40 | ~80 | ~10 | ~10 | |
| BHT101 | Control | ~5 | ~60 | ~25 | ~15 |
| This compound (0.5 x IC50) | ~12 | ~70 | ~20 | ~10 | |
| This compound (1 x IC50) | ~20 | ~78 | ~12 | ~10 | |
| This compound (2 x IC50) | ~35 | ~85 | ~8 | ~7 |
Approximate values interpreted from graphical data.[12]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of A549 lung cancer cells.[11][13][14][15][16]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 1, 2, 5, 10, 20, 50, and 100 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Signaling Pathway Analysis (p-ERK and p-AKT)
This protocol is a general guideline for assessing the phosphorylation status of ERK and AKT in cancer cells treated with this compound.[17][18][19][20][21]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for CAL-62 and BHT101 anaplastic thyroid cancer cells.[10][22][23][24]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin without EDTA. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Signaling Pathways
References
- 1. Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CSF-1R inhibitor this compound affects FLT3-dependent DC differentiation and may antagonize durvalumab effect in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mechanistic study of this compound-induced toxicity in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. This compound impairs liver mitochondrial functions causing cell death in primary human hepatocytes at clinically relevant concentrations | RTI [rti.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Anticancer Activity of Donkioporiella mellea on MRC5 (Normal Human Lung) and A549 (Human Lung Carcinoma) Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sustained, Complete Response to this compound in a Patient with CSF1R-Mutated Erdheim-Chester Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Pexidartinib Administration Route Optimization: A Technical Support Center for Preclinical Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the administration of pexidartinib in preclinical studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face when working with this compound in a preclinical setting.
Q1: this compound has poor aqueous solubility. How can I prepare a stable formulation for in vivo administration?
A1: this compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For in vivo studies, a multi-component vehicle is typically required to maintain solubility and bioavailability.
-
Recommended Formulations:
-
For Oral Gavage (Suspension): A common formulation is a suspension in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[2]
-
For Intraperitoneal (IP) Injection: A solution can be prepared in a vehicle like 20% DMSO in phosphate-buffered saline (PBS).[3] Another option is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline.
-
In-Feed Formulation: this compound can also be formulated in mouse chow for oral administration over a longer duration.
-
-
Troubleshooting Precipitation:
-
Issue: The compound precipitates out of solution upon addition of an aqueous component.
-
Solution:
-
Ensure the initial stock solution in DMSO or DMF is fully dissolved. Gentle heating or sonication can be beneficial.[2]
-
Add the aqueous component (e.g., PBS or saline) slowly while vortexing or stirring continuously.
-
For some formulations, preparing a fresh solution immediately before each use is recommended to minimize precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
-
Q2: What is the recommended starting dose for this compound in mouse models?
A2: The optimal dose will depend on the specific tumor model and research question. However, preclinical studies in mice have used a range of doses, typically from 20 mg/kg to 100 mg/kg per day for oral administration.[4][5] For intraperitoneal injections, doses have been reported in the range of 5 mg/kg to 10 mg/kg.[3] It is advisable to perform a pilot study to determine the maximum tolerated dose (MTD) and the effective dose for your specific model.
Q3: Which administration route—oral gavage or intraperitoneal injection—is better for my study?
A3: The choice of administration route depends on the experimental goals and the desired pharmacokinetic profile.
-
Oral Gavage: This route mimics the clinical route of administration for this compound.[5] It is suitable for studies investigating the oral bioavailability and efficacy of the drug when administered as it would be in humans. However, oral absorption can be variable and may be influenced by factors like the vehicle and the fed/fasted state of the animal.
-
Intraperitoneal (IP) Injection: IP injection generally leads to more rapid and complete absorption compared to oral administration, resulting in higher peak plasma concentrations. This route can be advantageous for ensuring consistent systemic exposure, particularly in efficacy studies where maximizing drug levels at the tumor site is a priority.
Q4: I am observing high variability in tumor response between animals in the same treatment group. What could be the cause?
A4: Variability in response can stem from several factors:
-
Formulation Instability: If the drug is precipitating out of the formulation, the actual dose administered to each animal can vary. Ensure your formulation is homogenous and stable for the duration of the experiment.
-
Administration Technique: Inconsistent oral gavage or IP injection technique can lead to variations in the absorbed dose. Ensure all personnel are properly trained and consistent in their methods.
-
Animal-to-Animal Variation: Biological variability in drug metabolism and tumor biology is inherent. Increasing the number of animals per group can help to mitigate the impact of individual outliers.
-
Drug-Food Interaction: For oral administration, the presence of food in the stomach can affect drug absorption. Standardizing the feeding schedule relative to drug administration can help reduce this variability.
Quantitative Data Summary
| Parameter | Species | Dose & Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| This compound | Human | 200 mg (single oral dose) | ~1500 | ~2.5 | ~15000 | [6] |
| This compound | Human | 400 mg (single oral dose) | ~2500 | ~2.5 | ~30000 | [6] |
| This compound | Human | 600 mg (single oral dose) | ~3500 | ~2.5 | ~45000 | [6] |
| This compound | Non-Human Primate | 40 mg/kg (oral) | 2670 | 6 | 49700 | [7] |
| This compound | Mouse | 100 mg/kg (oral) | - | - | - | [7] |
Note: Preclinical pharmacokinetic data for this compound in mice, particularly comparing different administration routes, is limited in publicly available literature. The provided human and non-human primate data offer a general understanding of the drug's pharmacokinetic profile.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Sequentially add 40% of the final volume of PEG300, mixing well after the addition.
-
Add 5% of the final volume of Tween 80 and vortex to ensure a clear solution.
-
Finally, add 45% of the final volume of sterile saline and vortex thoroughly to create a uniform suspension.
-
Prepare this formulation fresh before each use.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
For a final concentration of 20% DMSO, dilute the this compound stock solution 1:4 with sterile PBS. For example, to prepare 1 mL of the final solution, add 200 µL of the DMSO stock to 800 µL of sterile PBS.
-
Vortex the solution thoroughly before administration.
-
Administer the solution immediately after preparation.
-
Visualization of Key Pathways and Workflows
CSF-1R Signaling Pathway
This compound is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Understanding its mechanism of action requires knowledge of the downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the Multi‐kinase Inhibitor this compound: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Validation & Comparative
Pexidartinib vs. Other CSF1R Inhibitors: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage and monocyte proliferation, differentiation, and survival. Its dysregulation is implicated in various pathologies, including cancer and inflammatory diseases, making it a prime therapeutic target. Pexidartinib (PLX3397), the first FDA-approved CSF1R inhibitor for tenosynovial giant cell tumor (TGCT), has paved the way for a class of targeted therapies. This guide provides an objective in vitro comparison of this compound against other notable CSF1R inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation.
Comparative In Vitro Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its intended target) and its selectivity (its binding affinity for the target versus other kinases). High potency at low concentrations is desirable, as is high selectivity to minimize off-target effects and potential toxicity.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency. The tables below summarize the reported biochemical IC50 values for this compound and other CSF1R inhibitors against CSF1R and common off-target kinases.
Table 1: Comparative IC50 Values for CSF1R Kinase
| Compound | Alias | Developer/Marketer | CSF1R IC50 (nM) |
| This compound | PLX3397 | Daiichi Sankyo | ~13-17[1][2] |
| Vimseltinib | DCC-3014 | Deciphera Pharmaceuticals | ~2.2-3[1][3] |
| BLZ945 | - | Novartis | ~1[4][5][6] |
| ARRY-382 | Mivebresib, PF-07265804 | Array BioPharma/Pfizer | ~9[1] |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase Target | This compound | Vimseltinib | BLZ945 |
| CSF1R | ~13-17 [1][2] | ~2.2-3 [1][3] | ~1 [4][5][6] |
| c-KIT | ~12-27[1][2] | >1,100 (>500-fold selective vs. CSF1R)[3] | >1,000 (>1000-fold selective vs. CSF1R)[4][6] |
| FLT3 | ~9-160[1][2] | >1,100 (>500-fold selective vs. CSF1R)[3] | >3,200[5] |
| PDGFRB | Not specified | >1,100 (>500-fold selective vs. CSF1R)[3] | >1,000 (>1000-fold selective vs. CSF1R)[4][6] |
Data compiled from multiple sources; assay conditions may vary.
Analysis : this compound is a potent inhibitor of CSF1R but also demonstrates significant activity against the structurally related kinases c-KIT and FLT3.[2][7] In contrast, inhibitors like vimseltinib and BLZ945 were designed for greater selectivity. Vimseltinib, a "switch control" inhibitor, is over 500-fold more selective for CSF1R than for kinases like KIT, FLT3, and PDGFRB.[3][8] Similarly, BLZ945 shows over 1000-fold selectivity against its closest homologs.[4][6] This high selectivity may translate to a better safety profile by avoiding off-target effects.[9]
Mechanism of Action and Signaling Pathway
CSF1R is a receptor tyrosine kinase. The binding of its ligands, CSF1 or IL-34, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
This compound and other small-molecule inhibitors function as ATP-competitive agents. They bind to the ATP-binding pocket of the CSF1R kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.[2] this compound specifically interacts with the juxtamembrane region to stabilize the kinase in an inactive conformation. In vitro, this blockade has been shown to suppress ERK phosphorylation, reduce the polarization of macrophages to a pro-tumoral M2 phenotype, and inhibit their survival and chemotaxis.[10]
Experimental Protocols
Accurate in vitro comparison requires standardized and robust experimental designs. Below are representative protocols for key assays used to characterize CSF1R inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a general method for determining an inhibitor's IC50 value using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified CSF1R by 50%.
Materials:
-
Recombinant human CSF1R kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Poly-Glu,Tyr (4:1) as a generic kinase substrate
-
ATP at a concentration near the Km for CSF1R
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, the desired concentration of CSF1R enzyme, and the substrate.
-
Inhibitor Plating: Add 2.5 µL of serially diluted test inhibitor to the appropriate wells. For positive control (no inhibition) and blank (no enzyme) wells, add 2.5 µL of the diluent solution (e.g., 10% DMSO).
-
Enzyme Addition: Add 10 µL of diluted CSF1R kinase to all wells except the "Blank" control. To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 12.5 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Generation: Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for another 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition (relative to the positive control) against the log of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vimseltinib: A novel colony stimulating factor 1 receptor (CSF1R) inhibitor approved for treatment of tenosynovial giant cell tumors (TGCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Pexidartinib vs. Imatinib in Gastrointestinal Stromal Tumor (GIST) Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pexidartinib and imatinib in preclinical GIST models, supported by experimental data. The following sections detail their mechanisms of action, comparative efficacy in vitro and in vivo, and the experimental protocols utilized in these assessments.
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. Imatinib, a selective inhibitor of these kinases, has long been the frontline therapy for GIST. However, the development of resistance remains a significant clinical challenge. This compound, a potent inhibitor of CSF1R, KIT, and FLT3, has emerged as a potential therapeutic alternative. This guide delves into the preclinical data comparing these two agents.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Imatinib functions by binding to the ATP-binding pocket of KIT and PDGFRA, preventing their phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1][2] this compound also inhibits KIT but has a broader target profile that includes the colony-stimulating factor 1 receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3).[3][4] The inhibition of CSF1R by this compound is of particular interest as it targets tumor-associated macrophages (TAMs), which are implicated in creating a pro-tumoral microenvironment.[5]
dot
Caption: Simplified signaling pathways of Imatinib and this compound in GIST.
Comparative Efficacy: In Vitro and In Vivo Data
Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in GIST models, in some cases superior to imatinib.
In Vitro Efficacy: Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of GIST cell lines, a lower IC50 value indicates a more potent drug.
| Cell Line | KIT Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| GIST-T1 | Exon 11 deletion | 10 | 25 | [1][6] |
| HG129 | Not Specified | 12 | 100 | [6] |
| GIST 882 | Exon 13 missense | Not Reported | 750 | [1] |
| GIST-T1/IM-R | Exon 11 del + secondary PDGFRA mutation | Not Reported | 127.1 | [7] |
| GIST-IR | Imatinib-Resistant | Not Reported | 2800 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
This compound has also been shown to be a potent inhibitor of key kinases involved in GIST pathogenesis:
| Target Kinase | This compound IC50 (nM) | Reference |
| c-Kit | 10 - 16 | [2][8][9] |
| CSF1R | 13 - 20 | [8][9] |
| FLT3-ITD | 9 - 160 | [8][9] |
In Vivo Efficacy: GIST Xenograft Models
Head-to-head comparisons in mouse xenograft models provide crucial insights into the in vivo efficacy of anti-cancer agents. In a study utilizing a GIST-T1 xenograft model, this compound demonstrated superior tumor growth inhibition compared to imatinib.
| GIST Model | Treatment | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| GIST-T1 Xenograft | This compound | Significantly greater than imatinib | Significantly greater than imatinib | [6] |
These findings suggest that this compound's broader kinase inhibition profile may translate to enhanced anti-tumor activity in GIST, including in models of imatinib resistance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
dot
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: GIST cells (e.g., GIST-T1, GIST882) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or imatinib. A vehicle control (e.g., DMSO) is also included.[6]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plates are incubated for an additional 4 hours.[6]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[6]
GIST Xenograft Model
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anti-cancer drugs.
dot
Caption: General workflow for an in vivo GIST xenograft study.
Protocol:
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice) are used to prevent rejection of the human tumor tissue.[10][11]
-
Tumor Implantation: For PDX models, fresh tumor tissue from consenting GIST patients is surgically implanted subcutaneously into the mice.[10][11] For CDX models, a suspension of GIST cells (e.g., GIST-T1) is injected subcutaneously.[6]
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, imatinib, this compound).[12]
-
Drug Administration: The drugs are administered according to the study design, often daily via oral gavage.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[12]
-
Endpoint and Analysis: At the end of the study (e.g., after a specific duration or when tumors reach a maximum size), the mice are euthanized. The tumors are then excised, weighed, and may be used for further analyses such as histology or Western blotting.[12]
Western Blot for KIT Phosphorylation
Western blotting is used to detect the phosphorylation status of KIT, which is a direct indicator of its activation.
Protocol:
-
Protein Extraction: GIST cells or tumor tissues are lysed to extract total protein.[5][13]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719).[5][14] A primary antibody for total KIT is used on a separate blot or after stripping as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] The intensity of the bands corresponding to phosphorylated KIT and total KIT can be quantified to determine the level of KIT activation.
References
- 1. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological inhibition of KIT activates MET signaling in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. Novel receptor tyrosine kinase targeted combination therapies for imatinib-resistant gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Pexidartinib vs. PLX7486: A Comparative Efficacy Guide for CSF1R Inhibitors
This guide provides a detailed comparison of the efficacy of pexidartinib and PLX7486, two selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound, an FDA-approved therapeutic, and PLX7486, a compound investigated in preclinical settings, both target the same signaling pathway implicated in various proliferative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and pathway visualizations.
Overview of CSF1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a cell-surface receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Its ligand, CSF1, upon binding, induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of the CSF1/CSF1R axis is a key driver in various pathologies, including certain cancers and inflammatory diseases, making it a prime therapeutic target. In tenosynovial giant cell tumor (TGCT), for instance, a subset of tumor cells overproduces CSF1, leading to the recruitment of CSF1R-expressing macrophages that contribute to tumor formation.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and PLX7486 from both in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | IC₅₀ (nM) | Assay Type | Cell Line |
| This compound | CSF1R | 20 | Biochemical | Not Specified |
| KIT | 10 | Biochemical | Not Specified | |
| FLT3-ITD | 13 | Biochemical | Not Specified | |
| PLX7486 | CSF1R | 16 | Biochemical | Not Specified |
| KIT | 28 | Biochemical | Not Specified |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound | TGCT Patient-Derived Xenograft | 25 mg/kg, BID | 90 | Not Specified |
| PLX7486 | MC38 Syngeneic Model | 20 mg/kg, BID | 60 | Not Specified |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future experiments.
CSF1R Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CSF1R kinase domain.
-
Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (this compound or PLX7486).
-
Procedure:
-
The CSF1R enzyme is incubated with varying concentrations of the test compound in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a method like ELISA with a specific antibody for the phosphorylated substrate or by measuring ATP consumption.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tumor Growth Inhibition in Xenograft Models
This in vivo assay evaluates the anti-tumor efficacy of a compound in an animal model.
-
Model System: Immunocompromised mice (e.g., NOD-SCID) are implanted with human tumor cells or patient-derived tumor tissue (xenograft). For syngeneic models, immunocompetent mice are implanted with a murine tumor cell line (e.g., MC38).
-
Procedure:
-
Once tumors reach a palpable size, the animals are randomized into vehicle control and treatment groups.
-
The test compound (this compound or PLX7486) is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., twice daily, BID).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating CSF1R inhibitors.
Pexidartinib's Macrophage Depletion Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the in-vivo and in-vitro effects of small molecule inhibitors is critical. This guide provides a detailed comparison of pexidartinib's validated effect on macrophage depletion against other immunotherapeutic strategies, supported by experimental data and detailed protocols.
This compound (PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and differentiation of macrophages.[1][2][3] Its ability to deplete tumor-associated macrophages (TAMs), particularly the pro-tumoral M2 phenotype, has positioned it as a significant agent in cancer immunotherapy research.[1][3][4] This guide synthesizes findings from multiple studies to validate and compare the macrophage depletion effects of this compound.
Comparative Efficacy of Macrophage Depletion Strategies
This compound effectively reduces macrophage populations in various tumor models. Its primary mechanism involves blocking the CSF-1/CSF-1R signaling cascade, which is essential for macrophage viability.[2][5][6][7] This targeted depletion of TAMs can lead to a more favorable tumor microenvironment, characterized by increased infiltration of anti-tumor CD8+ T cells.[1][8][9]
| Treatment Strategy | Target | Key Findings on Macrophage Depletion | Tumor Model(s) | Reference(s) |
| This compound (PLX3397) | CSF-1R | Significant depletion of TAMs, particularly M2-like macrophages. Concurrent increase in CD8+ T cell infiltration. | Sarcoma, Colorectal Cancer, Glioblastoma, Prostate Cancer, Breast Cancer | [1][2][4][8] |
| Anti-CSF-1R Antibody | CSF-1R | Inhibited tumor growth by reducing macrophage numbers in the tumor. | Lung Adenocarcinoma | [10] |
| Liposomal Clodronate | Phagocytic cells (including macrophages) | Enhanced tumor accumulation of radio-labeled liposomes and prolonged survival through macrophage depletion. | Colon Cancer (lung metastasis model) | [6] |
| Sirolimus (in combination with this compound) | mTOR | Profound decrease in TAMs when combined with this compound compared to this compound alone. | Malignant Peripheral Nerve Sheath Tumor | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow.
Detailed Experimental Protocols
Below are summarized methodologies for key experiments cited in the validation of this compound's effect on macrophage depletion.
In Vitro Macrophage Depletion and Polarization Assay
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of tumor-conditioned media (TCM) from cancer cell lines (e.g., LM8 osteosarcoma, NFSa fibrosarcoma) to induce a TAM-like phenotype.[1][3]
-
This compound Treatment: BMDMs are treated with varying concentrations of this compound (e.g., 100 nM, 500 nM).[3]
-
Analysis:
-
Western Blot: To assess the phosphorylation of ERK1/2, a downstream target of CSF-1R signaling.[1][8]
-
Flow Cytometry: To quantify M2 polarization using markers such as CD206 and CD80. A decrease in the percentage of CD45+/CD11b+/CD206+ cells indicates reduced M2 polarization.[3]
-
RT-qPCR: To measure the expression of M1 (e.g., IL-1β, iNOS, CD80) and M2 (e.g., CD206, CCL-2) genes.[3]
-
Chemotaxis Assay: To evaluate the migratory capacity of BMDMs in response to TCM with and without this compound.[1][8]
-
In Vivo Tumor Xenograft Studies
-
Animal Models: Orthotopic xenograft models are established using cancer cell lines (e.g., osteosarcoma, colorectal cancer) in immunocompromised or syngeneic mice.[1][4][8]
-
Treatment Administration: this compound is administered systemically, often through oral gavage or formulated in chow.[1][2]
-
Tumor Growth and Metastasis Monitoring: Primary tumor volume and the incidence of metastasis are measured throughout the study.[1][2][8]
-
Immunohistochemistry and Flow Cytometry: Tumors are harvested at the end of the study for analysis of immune cell infiltration.
-
Immunohistochemistry: Staining for macrophage markers (e.g., F4/80, CD163 for M2) and T cell markers (e.g., CD8, FOXP3) to visualize and quantify immune cell populations within the tumor microenvironment.[1][4]
-
Flow Cytometry: Dissociated tumor tissue is analyzed by flow cytometry to quantify the proportions of different immune cell subsets, including various macrophage and T cell populations.[2][12]
-
Off-Target Effects and Other Considerations
While this compound is a selective CSF-1R inhibitor, it has been shown to also inhibit other receptor tyrosine kinases such as c-KIT and FLT3.[5][6] Inhibition of FLT3 may impact dendritic cell differentiation, which could have implications for the overall anti-tumor immune response, particularly when combined with other immunotherapies like PD-1/PD-L1 inhibitors.[13] Additionally, hepatotoxicity has been noted as a potential adverse effect.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dovepress.com [dovepress.com]
- 3. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. CSF1/CSF1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | this compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
Pexidartinib's Interaction with the Kinome: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pexidartinib's cross-reactivity with other tyrosine kinases, supported by experimental data. This compound (Turalio®) is an orally bioavailable tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF1R).[1][2][3][4] It is also a potent inhibitor of the proto-oncogene c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][4][5] Understanding the broader kinase inhibition profile of this compound is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development.
Quantitative Kinase Inhibition Profile of this compound
This compound's activity has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases. The data is presented as the percentage of remaining kinase activity in the presence of 1 µM this compound, as determined by a radiometric kinase assay. Lower percentages indicate stronger inhibition.
| Kinase Target | Subfamily | % Activity at 1 µM this compound | Primary Target/Off-target |
| CSF1R | RTK | 1 | Primary Target |
| KIT | RTK | 1 | Primary Target |
| FLT3 | RTK | 2 | Primary Target |
| DDR1 | RTK | 1 | Off-target |
| DDR2 | RTK | 1 | Off-target |
| EPHA8 | RTK | 1 | Off-target |
| EPHB6 | RTK | 1 | Off-target |
| TIE1 | RTK | 1 | Off-target |
| TRKA (NTRK1) | RTK | 1 | Off-target |
| TRKB (NTRK2) | RTK | 1 | Off-target |
| TRKC (NTRK3) | RTK | 1 | Off-target |
| TYRO3 | RTK | 1 | Off-target |
| ABL1 | TK | 2 | Off-target |
| ABL2 | TK | 2 | Off-target |
| ARG (ABL2) | TK | 2 | Off-target |
| BLK | TK | 2 | Off-target |
| BMX | TK | 2 | Off-target |
| BTK | TK | 2 | Off-target |
| FES | TK | 2 | Off-target |
| FYN | TK | 2 | Off-target |
| HCK | TK | 2 | Off-target |
| LCK | TK | 2 | Off-target |
| LYN | TK | 2 | Off-target |
| SRC | TK | 2 | Off-target |
| YES1 | TK | 2 | Off-target |
| KDR (VEGFR2) | RTK | 10 | Off-target |
| FLT1 (VEGFR1) | RTK | 11 | Off-target |
| FLT4 (VEGFR3) | RTK | 12 | Off-target |
| PDGFRα | RTK | 15 | Off-target |
| PDGFRβ | RTK | 15 | Off-target |
Data sourced from the International Centre for Kinase Profiling.
Experimental Protocols
The determination of kinase inhibition is critical for characterizing the selectivity of inhibitors like this compound. The following is a detailed methodology for a radiometric kinase assay, a gold-standard method for quantifying kinase activity.
Radiometric Filter Binding Assay for IC50 Determination
This biochemical assay measures the transfer of a radiolabeled phosphate group from ATP to a specific peptide or protein substrate by the kinase of interest. The amount of incorporated radioactivity is then quantified to determine the extent of kinase inhibition.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
This compound or other test compounds
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Initiation of Kinase Reaction: Add the serially diluted this compound or DMSO (as a control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution, typically an acidic solution like phosphoric acid. Spot the reaction mixture onto the phosphocellulose filter plate. The peptide substrate, now potentially radiolabeled, will bind to the filter paper.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unincorporated [γ-³²P]ATP.
-
Quantification: After drying the filter plate, add scintillation fluid to each well. Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathways and this compound's Cross-Reactivity
This compound's therapeutic effects and potential side effects are a consequence of its interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades of this compound's main targets and a simplified experimental workflow.
References
- 1. Decoding the anti-cancer potential of this compound (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor this compound In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 457 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
Pexidartinib and BLZ945: A Comparative Guide on Their Synergistic Effects in Tenosynovial Giant Cell Tumor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic agents pexidartinib and BLZ945, with a focus on their synergistic effects in the context of tenosynovial giant cell tumor (TGCT). Both small molecule inhibitors target the colony-stimulating factor 1 receptor (CSF-1R), a key driver of tumorigenesis in TGCT. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound (PLX3397) and BLZ945 (sotuletinib) are both potent inhibitors of the CSF-1R signaling pathway. This compound is an FDA-approved therapy for symptomatic TGCT, and also exhibits inhibitory activity against c-KIT and FMS-like tyrosine kinase 3 (FLT3). BLZ945 is a highly selective and potent CSF-1R inhibitor. Research indicates that both agents effectively inhibit the growth of TGCT cells and induce apoptosis. While a formal combination index to quantify synergy is not yet established in published literature, studies on their combined application in TGCT cell lines demonstrate a cooperative effect in reducing cell viability and promoting programmed cell death. This suggests a potential for enhanced therapeutic benefit through combination strategies.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from a key study by Thongchot et al. (2023) comparing the effects of this compound and BLZ945 on various TGCT cell lines.[1]
Table 1: IC50 Values for this compound and BLZ945 in TGCT Cell Lines
| Cell Line | This compound (µM) | BLZ945 (µM) |
| Si-TGCT-1 | 1.89 | 10.01 |
| Si-TGCT-2 | 2.16 | 11.22 |
| Si-TGCT-3 | 1.98 | 10.56 |
| Si-TGCT-4 | 2.34 | 12.45 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 2: Effect of this compound and BLZ945 on the BAX/BCL-2 Ratio in TGCT Cell Lines
| Treatment | Cell Line | Fold Increase in BAX/BCL-2 Ratio |
| This compound (20 µM) | Si-TGCT-1 | Significant Increase |
| This compound (20 µM) | Si-TGCT-3 | Significant Increase |
| BLZ945 (10 µM) | Si-TGCT-1 | Significant Increase |
| BLZ945 (10 µM) | Si-TGCT-3 | Significant Increase |
An increased BAX/BCL-2 ratio is indicative of induced apoptosis. The study reported a significant increase but did not provide specific fold-change values.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and BLZ945.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: TGCT cells (Si-TGCT-1, -2, -3, and -4) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (0, 0.2, 2, 20, and 200 µM) or BLZ945 (0, 0.1, 1, 10, and 100 µM) for 96 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: TGCT cells are treated with this compound or BLZ945 at the desired concentrations and time points.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of CSF-1R Signaling Pathway
Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways.
Protocol:
-
Protein Extraction: TGCT cells are treated with this compound or BLZ945. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total CSF-1R, phosphorylated CSF-1R (p-CSF-1R), total AKT, phosphorylated AKT (p-AKT), total ERK, phosphorylated ERK (p-ERK), BAX, BCL-2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CSF-1R signaling pathway and points of inhibition by this compound and BLZ945.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of this compound and BLZ945 on TGCT cells.
References
Pexidartinib's Anti-Tumor Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-tumor activity of pexidartinib, the first systemic therapy approved for symptomatic tenosynovial giant cell tumor (TGCT). We will objectively compare its performance with alternative treatments, supported by experimental data, to inform research and drug development in this area.
Mechanism of Action: Targeting the CSF1R Pathway
This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1] In TGCT, a rare and locally aggressive neoplasm, the overexpression of the CSF1 ligand is a key driver of tumor pathogenesis.[2] This leads to the recruitment and proliferation of CSF1R-expressing cells, primarily macrophages, which constitute the bulk of the tumor mass.
By inhibiting CSF1R, this compound blocks the signaling cascade that promotes the survival and proliferation of these tumor-associated macrophages.[1] this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including c-KIT and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cellular processes.[1][2]
Below is a diagram illustrating the mechanism of action of this compound in inhibiting the CSF1R signaling pathway.
References
Validating Pexidartinib's On-Target Effects: A Comparative Guide to CRISPR-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-based methodologies against traditional biochemical and cell-based assays for validating the on-target effects of pexidartinib. This compound is a potent tyrosine kinase inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), a key driver in various proliferative diseases, most notably tenosynovial giant cell tumor (TGCT).[1][2][3][4] Accurate validation of its on-target activity is crucial for understanding its therapeutic efficacy and potential side effects.
This compound's Mechanism of Action
This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of CSF1R.[5][6][7] By binding to the intracellular kinase domain of CSF1R, it blocks the downstream signaling pathways that regulate the proliferation and differentiation of macrophages and other CSF1R-expressing cells.[2][8] In addition to CSF1R, this compound also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]
On-Target vs. Off-Target Activity
While highly selective, this compound's activity against kinases other than CSF1R contributes to its overall biological effect and potential side effects. Understanding the degree of on-target versus off-target inhibition is critical for drug development.
| Target | IC50 (nM) | On/Off-Target | Notes |
| CSF1R (cFMS) | 20 | On-Target | Primary therapeutic target.[6] Inhibition of CSF1R is responsible for the anti-tumor effects in TGCT.[2] |
| c-Kit | 10 | On-Target | Also a primary target with high affinity.[6] Inhibition of c-Kit can contribute to both therapeutic and adverse effects. |
| FLT3 | 160 | Off-Target | Inhibition of FLT3 is considered an off-target effect that may impact dendritic cell differentiation.[6][9][10] |
| KDR (VEGFR2) | 350 | Off-Target | Weaker inhibition compared to primary targets.[6] |
| LCK | 860 | Off-Target | Weaker inhibition compared to primary targets.[6] |
| FLT1 (VEGFR1) | 880 | Off-Target | Weaker inhibition compared to primary targets.[6] |
| NTRK3 | 890 | Off-Target | Weaker inhibition compared to primary targets.[6] |
Comparison of Target Validation Methods: CRISPR vs. Alternatives
The gold standard for validating a drug's on-target effects is to demonstrate that the genetic removal of the target protein phenocopies the pharmacological effect of the drug. CRISPR-Cas9 technology has emerged as a powerful tool for this purpose, offering significant advantages over traditional methods.
| Feature | CRISPR-Cas9 Gene Editing | Biochemical Assays (e.g., Kinase Assays) | Cell-Based Assays (e.g., Proliferation, Migration) |
| Principle | Direct and permanent knockout of the target gene (e.g., CSF1R) to abolish protein expression.[11] | Measures the direct interaction of the drug with the purified target protein and its effect on enzymatic activity. | Evaluates the phenotypic consequences of drug treatment on cellular processes dependent on the target's function.[12] |
| Specificity | High, as it directly targets the gene encoding the protein of interest. | High for the specific protein being tested, but does not account for off-target effects in a cellular context. | Can be influenced by off-target effects of the drug, making it difficult to solely attribute the phenotype to on-target inhibition. |
| Cellular Context | Assesses drug effects in a physiologically relevant cellular environment where the target is endogenously expressed. | Lacks the complexity of a cellular environment, including protein-protein interactions and signaling networks. | Provides a more physiologically relevant context than biochemical assays but can still be confounded by off-target effects. |
| Validation of On-Target Effect | Strong. If the phenotype of the drug-treated cells is rescued in the knockout cells, it provides robust evidence of on-target activity. | Provides direct evidence of target engagement but does not confirm that this engagement is responsible for the cellular phenotype. | Provides correlative evidence, but does not definitively prove on-target action without further validation. |
| Throughput | Can be adapted for high-throughput screening to identify genes that confer drug resistance or sensitivity.[13][14] | Can be high-throughput for screening large compound libraries against a single target. | Can be adapted for high-throughput screening of cellular phenotypes. |
| Limitations | Potential for off-target gene editing, though this can be mitigated with careful guide RNA design and validation.[11] | Does not provide information on cellular permeability, metabolism, or off-target effects in a living system. | Phenotypes can be complex and influenced by multiple pathways, making interpretation challenging. |
Experimental Protocols
CRISPR-Cas9 Knockout for this compound Target Validation
This protocol describes the generation of a CSF1R knockout cell line to validate that the anti-proliferative effects of this compound are mediated through its on-target inhibition of CSF1R.
1. Cell Line Selection:
-
Choose a cell line that is sensitive to this compound and expresses CSF1R, for example, the M-NFS-60 cell line.[7]
2. sgRNA Design and Synthesis:
-
Design at least three single-guide RNAs (sgRNAs) targeting an early exon of the CSF1R gene to ensure a frameshift mutation and subsequent knockout of the protein.
-
Utilize online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs.
3. Lentiviral Vector Preparation:
-
Clone the synthesized sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
4. Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting the lentiviral vector with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line (M-NFS-60) with the lentiviral particles.
5. Selection of Knockout Cells:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
6. Validation of Knockout:
-
Genomic DNA analysis: Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Protein analysis: Use Western blotting to confirm the absence of CSF1R protein expression in the knockout clones.
7. Phenotypic Assay:
-
Culture both wild-type and CSF1R knockout cells in the presence of varying concentrations of this compound.
-
Measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo).
-
Expected Outcome: Wild-type cells will show a dose-dependent decrease in viability with this compound treatment, while CSF1R knockout cells will be resistant to the drug's effects, demonstrating that this compound's anti-proliferative activity is CSF1R-dependent.
Alternative Validation Method: Western Blot for Phospho-ERK Inhibition
This biochemical assay assesses the on-target effect of this compound by measuring the inhibition of a downstream signaling molecule of the CSF1R pathway.
1. Cell Culture and Treatment:
-
Culture CSF1R-expressing cells (e.g., bone marrow-derived macrophages) to 80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant CSF1 for 10-15 minutes.
2. Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Expected Outcome: this compound treatment will lead to a dose-dependent decrease in CSF1-induced phosphorylation of ERK1/2, confirming its inhibitory effect on the CSF1R signaling pathway.[2]
Visualizing Workflows and Pathways
References
- 1. CSF1R Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 2. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 8. CSF1/CSF1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 12. Inhibition of CSF1R and KIT With this compound Reduces Inflammatory Signaling and Cell Viability in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSF1R CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 14. synthego.com [synthego.com]
A Head-to-Head Comparison of Pexidartinib and Emactuzumab for Tenosynovial Giant Cell Tumor
A detailed guide for researchers and drug development professionals on the two leading CSF1R inhibitors for the treatment of Tenosynovial Giant Cell Tumor (TGCT), providing a comparative analysis of their mechanism of action, clinical efficacy, safety profiles, and experimental protocols.
Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, driven by the overexpression of colony-stimulating factor 1 (CSF1). This has led to the development of therapies targeting the CSF1/CSF1R axis. Pexidartinib, an oral tyrosine kinase inhibitor, and emactuzumab, an intravenous monoclonal antibody, are two prominent agents in this class. This compound is the first systemic therapy approved by the FDA for adult patients with symptomatic TGCT not amenable to improvement with surgery. Emactuzumab has also shown significant promise in clinical trials and has received Fast Track Designation from the FDA for the same indication. This guide provides a comprehensive head-to-head comparison of these two therapies based on available clinical and preclinical data.
Mechanism of Action: Small Molecule Inhibition vs. Monoclonal Antibody Blockade
Both this compound and emactuzumab target the Colony-Stimulating Factor 1 Receptor (CSF1R), a key driver in the pathogenesis of TGCT. However, their mechanisms of inhibition differ significantly.
This compound is an oral small-molecule tyrosine kinase inhibitor. It competitively inhibits the ATP binding site in the intracellular kinase domain of CSF1R, preventing autophosphorylation and subsequent downstream signaling. This blockade inhibits the proliferation and survival of CSF1R-dependent cells, including the macrophages that constitute a major component of TGCTs. In addition to CSF1R, this compound also inhibits other kinases, including KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation.
Emactuzumab is a humanized monoclonal antibody administered intravenously. It binds to the extracellular domain of the CSF1R, preventing the ligand CSF-1 from binding and activating the receptor. This blockade of the CSF-1/CSF-1R axis leads to the depletion of tumor-associated macrophages (TAMs) from the tumor microenvironment, thereby inhibiting tumor cell proliferation and promoting an anti-tumor immune response. Emactuzumab is designed to specifically inhibit the survival of tumor-promoting 'M2' macrophages without affecting tumor-killing 'M1' macrophages.
Clinical Efficacy in Tenosynovial Giant Cell Tumor
Both this compound and emactuzumab have demonstrated substantial efficacy in treating TGCT. The following tables summarize the key efficacy data from their respective clinical trials.
This compound Efficacy Data (ENLIVEN Phase 3 Trial)
| Efficacy Endpoint | This compound (n=61) | Placebo (n=60) | p-value | Citation |
| Overall Response Rate (ORR) at Week 25 (RECIST v1.1) | 39% | 0% | <0.0001 | |
| Overall Response Rate (ORR) at Week 25 (Tumor Volume Score - TVS) | 56% | 0% | <0.0001 | |
| Long-term ORR (RECIST v1.1) (median follow-up 31.2 months) | 60% | N/A | N/A | |
| Long-term ORR (TVS) (median follow-up 31.2 months) | 68% | N/A | N/A | |
| Median Time to Response (RECIST) | 5.1 months | N/A | N/A | |
| Median Duration of Response (RECIST) | Not Reached | N/A | N/A |
Emactuzumab Efficacy Data (Phase 1b Trial)
| Efficacy Endpoint | Emactuzumab (n=63) | Citation |
| Best Overall Response Rate (ORR) (RECIST v1.1) | 71% | |
| Complete Response (CR) | 3% | |
| Partial Response (PR) | 68% | |
| Stable Disease (SD) | 27% | |
| Disease Control Rate | 98% | |
| Durable Response Rate at 1 year | 70% | |
| Durable Response Rate at 2 years | 64% |
Safety and Tolerability
The safety profiles of this compound and emactuzumab reflect their different modalities and mechanisms.
This compound is associated with a risk of serious and potentially fatal liver injury, which has led to a boxed warning and its availability only through a Risk Evaluation and Mitigation Strategy (REMS) program in the United States. The most common adverse events include hair color changes, fatigue, nausea, and arthralgia.
Emactuzumab has a manageable safety profile, with the most common adverse events being pruritus, asthenia, and various forms of edema (face, peripheral, periorbital, eyelid). Treatment discontinuation due to adverse events has been reported.
Comparison of Common Adverse Events
| Adverse Event | This compound (Any Grade) | Emactuzumab (Any Grade) |
| Hepatotoxicity | Serious mixed or cholestatic injury (4%) , Increased AST/ALT | Not reported as a major concern |
| Constitutional | Fatigue (61%) | Asthenia (39%), Fatigue (24%) |
| Dermatologic | Hair color changes (75%), Rash | Pruritus (70%), Rash (29%) |
| Gastrointestinal | Nausea (47%), Dysgeusia | Nausea (29%) |
| Musculoskeletal | Arthralgia (39%) | Not reported as a major concern |
| Other | Periorbital edema | Face edema (49%), Peripheral edema (44%), Periorbital edema (43%), Eyelid edema (37%) |
Pharmacokinetics and Dosing
The pharmacokinetic profiles and dosing regimens of the two drugs are distinct.
Pharmacokinetic and Dosing Comparison
| Parameter | This compound | Emactuzumab |
| Administration | Oral | Intravenous infusion |
| Dosing Regimen | 400 mg twice daily | 1000 mg every 2 weeks |
| Metabolism | Primarily via CYP3A4 and UGT1A4 | Not applicable (monoclonal antibody) |
| Elimination Half-life | 24.8 - 26.7 hours | 1.5 - 9 days |
| Pharmacokinetics | Dose-proportional up to 400 mg | Non-linear at lower doses |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the key clinical trials.
ENLIVEN Trial (this compound) - Phase 3
-
Study Design: A two-part, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with symptomatic TGCT associated with severe morbidity or functional limitations not amenable to improvement with surgery.
-
Intervention:
-
Part 1: Patients were randomized 1:1 to receive either this compound (1000 mg daily for 2 weeks, then 800 mg daily for 22 weeks) or placebo.
-
Part 2: Open-label extension where all patients received this compound.
-
-
Primary Endpoint: Overall response rate at week 25, assessed by RECIST v1.1.
-
Secondary Endpoints: Tumor response by TVS, patient-reported outcomes on physical function and stiffness.
Emactuzumab Phase 1b Trial
-
Study Design: An open-label, dose-escalation and expansion study.
-
Patient Population: Patients with advanced solid tumors, including a cohort with diffuse-type TGCT.
-
Intervention: Intravenous emactuzumab administered at doses ranging from 900 mg to 2000 mg every two weeks in the dose-escalation phase, and at the optimal biological dose of 1000 mg in the expansion phase.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes: Pharmacokinetics, pharmacodynamics, and anti-tumor activity (ORR).
-
Biomarker Analysis: Tumor biopsies were taken at baseline and on-treatment to assess the reduction of CD68/CD163-positive and CSF1R-positive macrophages.
Conclusion
This compound and emactuzumab represent significant advancements in the systemic treatment of TGCT. This compound, as an approved oral therapy, offers a convenient treatment option but requires careful monitoring due to the risk of hepatotoxicity. Emactuzumab, an intravenous monoclonal antibody, has demonstrated a high overall response rate and a generally manageable safety profile in early-phase trials, with a Phase 3 trial (TANGENT) currently underway to further establish its efficacy and safety. The choice between these agents in a clinical setting, should emactuzumab gain approval, will likely depend on a comprehensive evaluation of the patient's clinical profile, comorbidities, and a thorough discussion of the potential risks and benefits of each treatment modality. For the research and drug development community, the distinct mechanisms and profiles of these two CSF1R inhibitors provide a valuable platform for further investigation into the nuances of targeting the CSF1/CSF1R pathway in TGCT and other macrophage-driven diseases.
Pexidartinib's Gene Expression Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of pexidartinib and other prominent tyrosine kinase inhibitors (TKIs) on gene expression. The information herein is supported by experimental data from publicly available research, offering insights into the distinct and overlapping mechanisms of these targeted therapies.
Introduction to this compound and its Mechanism of Action
This compound (Turalio®) is an oral small molecule tyrosine kinase inhibitor that primarily targets the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By inhibiting CSF-1R, this compound modulates the tumor microenvironment, particularly by targeting tumor-associated macrophages (TAMs), which play a crucial role in tumor progression and immune evasion.[1][3] this compound has also been shown to inhibit other kinases, such as c-KIT and FLT3.[4][5] Its primary indication is for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating tumor driven by CSF-1 overexpression.
Comparative Analysis of Gene Expression Changes
While direct head-to-head comprehensive transcriptomic studies comparing this compound with a broad range of other TKIs are limited, this guide synthesizes available data from multiple studies to provide a comparative overview. The following table summarizes the known effects of this compound and other commonly used TKIs on the expression of key genes implicated in cancer biology.
Table 1: Comparison of Gene Expression Changes Induced by this compound and Other TKIs
| Gene | This compound | Imatinib | Nilotinib | Dasatinib | Sorafenib | Sunitinib |
| Macrophage Polarization | ||||||
| IL-1β (M1 marker) | ↑[1] | - | - | - | - | - |
| iNOS (M1 marker) | ↑[1] | - | - | - | - | - |
| CD80 (M1 marker) | ↑[1] | - | - | - | - | - |
| CD206 (M2 marker) | ↓[1] | - | - | - | - | - |
| CCL2 (M2 marker) | ↓[1] | - | - | - | - | - |
| Cell Cycle & Proliferation | ||||||
| CCND1 (Cyclin D1) | - | ↓[6] | ↓[6] | - | - | - |
| MYC | - | ↓[6] | ↓[6] | - | - | - |
| Apoptosis | ||||||
| BAX | - | - | ↑[7] | ↑[7] | ↑[7] | - |
| p53 | - | - | ↑[7] | ↑[7] | ↑[7] | - |
| Angiogenesis | ||||||
| VEGFA | - | ↓[6] | ↓[6] | - | ↓ | ↓ |
| Drug Resistance & Metabolism | ||||||
| CYP1A1 | - | ↑[6] | ↑[6] | - | - | - |
| ABCC4 | - | - | - | - | - | ↑[8] |
| Immune Modulation | ||||||
| CCL22 | ↓[9] | - | - | - | - | - |
| TGFβ | ↓[9] | - | - | - | - | - |
| Arg1 | ↓[9] | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by these TKIs and a typical experimental workflow for analyzing their impact on gene expression.
Caption: Overview of signaling pathways targeted by this compound and other TKIs.
Caption: Experimental workflow for TKI gene expression analysis.
Detailed Experimental Protocols
The methodologies employed in gene expression studies are critical for the interpretation of the results. Below are summaries of typical experimental protocols used to assess the effects of TKIs on gene expression.
This compound
-
Cell Culture and Treatment: In a study investigating this compound's effect on macrophages, RAW264.7 cells were stimulated with Porphyromonas gingivalis lipopolysaccharide (Pg-LPS) to induce a pro-inflammatory state.[2] The cells were then treated with varying concentrations of this compound.
-
RNA Sequencing of Tumor Biopsies: In a clinical study, archival formalin-fixed paraffin-embedded (FFPE) tumor tissue biopsies from patients with TGCT were collected.[4] RNA was isolated using the Qiagen FFPE RNeasy kit. Libraries were prepared from approximately 200 ng of RNA and sequenced on an Illumina MiSeq.[4][5]
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated and control cells using standard kits.[1] cDNA is synthesized, and qRT-PCR is performed using SYBR Green chemistry on a real-time PCR system.[1] Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or HPRT), and the relative expression is calculated using the 2-ΔΔCT method.[1][2]
Imatinib and Nilotinib
-
Cell Lines and Culture: K562 chronic myeloid leukemia (CML) cells, both sensitive and resistant to imatinib, are commonly used.[10][11] Cells are cultured in appropriate media and treated with specified concentrations of imatinib or nilotinib.
-
Microarray Analysis: Whole-genome expression analysis can be performed using platforms like Affymetrix microarrays.[10] Total RNA is extracted, converted to cDNA, and then to biotinylated cRNA, which is hybridized to the microarray chips. The chips are then scanned to detect gene expression levels.
-
Bioinformatic Analysis: The raw data is normalized, and differentially expressed genes (DEGs) are identified.[6] Further analysis includes Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological functions of the DEGs.[6]
Dasatinib
-
Cell Culture: Non-small cell lung cancer (NSCLC) cell lines have been used to study the effects of dasatinib.[9] Cells are treated with dasatinib, often in combination with other chemotherapeutic agents like cisplatin.
-
Gene Expression Analysis: The effects of dasatinib on the expression of specific genes, particularly those involved in apoptosis and cell cycle, have been analyzed by methods such as qRT-PCR and Western blotting.[12][13]
Sorafenib and Sunitinib
-
Cell Lines and Development of Resistance: Hepatocellular carcinoma (HCC) cell lines (e.g., Huh7) and renal cell carcinoma (RCC) cell lines are used to study sorafenib and sunitinib, respectively.[8][14][15] Resistant cell lines are often generated by exposing the parental cells to gradually increasing concentrations of the drug.[14]
-
Transcriptomic Analysis: Gene expression profiling is performed using microarrays (e.g., Illumina HT-12) or RNA sequencing.[16][17] The data is then analyzed to identify DEGs between sensitive and resistant cells or between treated and untreated cells.
-
Validation: Hub genes identified through bioinformatic analysis are often validated using qRT-PCR in cell lines.[16][18]
Conclusion
This compound distinguishes itself from many other TKIs through its primary targeting of CSF-1R, leading to a profound impact on the tumor microenvironment by reprogramming TAMs. This results in a distinct gene expression signature characterized by a shift from an M2 to an M1 macrophage phenotype. While other TKIs like imatinib, nilotinib, dasatinib, sorafenib, and sunitinib have well-documented effects on genes related to cell proliferation, apoptosis, and angiogenesis through their respective targets, the available data suggests a more immunomodulatory focus for this compound.
The provided data and methodologies offer a foundation for researchers to understand the nuanced effects of these targeted therapies. Further head-to-head transcriptomic studies are warranted to provide a more direct and comprehensive comparison of the gene expression landscapes shaped by this compound and other TKIs, which will be invaluable for the rational design of combination therapies and the identification of novel biomarkers.
References
- 1. CSF-1/CSF-1R Signaling Inhibitor this compound (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Macrophage Senescence Through Glycolysis in Periodontitis Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Identification of common genes and pathways underlying imatinib and nilotinib treatment in CML: a Bioinformatics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iris.unito.it [iris.unito.it]
- 10. Comparative gene expression profile of chronic myeloid leukemia cells innately resistant to imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathology & Oncology Research | Integrated Transcriptomic Analysis Revealed Hub Genes and Pathways Involved in Sorafenib Resistance in Hepatocellular Carcinoma [por-journal.com]
- 15. Gene expression profile of renal cell carcinomas after neoadjuvant treatment with sunitinib: new pathways revealed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrated Transcriptomic Analysis Revealed Hub Genes and Pathways Involved in Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer [frontiersin.org]
- 18. Integrated Transcriptomic Analysis Revealed Hub Genes and Pathways Involved in Sorafenib Resistance in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexidartinib for Tenosynovial Giant Cell Tumor: An Examination of Reproducibility Across Clinical Studies
While direct, independent replication studies of the pivotal pexidartinib trials are not available in the published literature, an analysis of data across Phase 1, Phase 3, and Phase 4 clinical trials, supplemented by real-world evidence, demonstrates a consistent profile of the drug's efficacy and safety in the treatment of tenosynovial giant cell tumor (TGCT). This guide provides a comprehensive comparison of the available data, offering researchers, scientists, and drug development professionals a clear overview of this compound's performance and the methodologies of the key studies.
This compound, an oral small-molecule tyrosine kinase inhibitor, is the first systemic therapy approved for adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery.[1] Its approval was primarily based on the results of the Phase 3 ENLIVEN trial.[2] The consistency of findings regarding its mechanism of action, clinical efficacy, and safety profile across different phases of clinical development and in real-world settings provides a strong indication of the robustness of the initial findings.
Comparative Efficacy of this compound Across Clinical Studies
The primary measure of this compound's efficacy in clinical trials has been the Overall Response Rate (ORR), as defined by the Response Evaluation Criteria in Solid Tumors (RECIST 1.1), and by Tumor Volume Score (TVS), a more specific measure for TGCT. A comparison of these outcomes across key studies reveals a consistent pattern of tumor response.
| Study | Phase | Number of Patients (TGCT) | Overall Response Rate (RECIST 1.1) | Overall Response Rate (TVS) | Key Findings |
| Phase 1 Extension | 1 | 39 | 62% | 56% | Demonstrated initial efficacy and sustained tumor regression in patients with TGCT.[3][4] |
| ENLIVEN | 3 | 120 (61 this compound, 59 Placebo) | 39% (vs. 0% for placebo) at Week 25 | 56% (vs. 0% for placebo) at Week 25 | The pivotal trial establishing a statistically significant improvement in tumor response for this compound over placebo. |
| Pooled Analysis (Phase 1 & ENLIVEN) | 1 & 3 | 130 | 60% | 65% | Long-term data showed durable responses and improved ORR with longer treatment duration.[5][6] |
| Phase 4 (Discontinuation/Rechallenge) | 4 | 32 | N/A (Focused on progression after discontinuation) | N/A | 54.5% of patients who discontinued treatment showed disease progression, suggesting a durable effect of continued therapy.[7][8][9] |
Consistency in Patient-Reported Outcomes and Real-World Evidence
Beyond tumor response, the clinical benefit of this compound has been consistently demonstrated through patient-reported outcomes (PROs), including improvements in pain, stiffness, and physical function. These findings from the ENLIVEN trial have been supported by real-world observational studies of patients receiving this compound through the TURALIO Risk Evaluation and Mitigation Strategy (REMS) program.[1][10][11][12]
A longitudinal, observational study of patients newly initiated on this compound showed a trend of reduction in pain and stiffness and improvement in physical functioning.[10][12] Another study of patients in the REMS program with a mean treatment duration of 18.5 months found that over 85% reported symptom improvement since starting treatment.[1] These real-world data, while from a smaller and less controlled cohort, align with the PRO data from the ENLIVEN trial, further supporting the reproducibility of this compound's clinical benefits.
Safety Profile Across Studies
The safety profile of this compound has also been consistent across studies, with the most significant risk being hepatotoxicity. This risk led to the implementation of the REMS program.[3][13] The most common adverse events reported in the Phase 1 and Phase 3 trials included hair color changes, fatigue, nausea, and elevated liver enzymes (AST and ALT).[3][5] Long-term follow-up from the ENLIVEN study and pooled analyses have not identified new safety signals.[14]
Experimental Protocols
Key Study: The ENLIVEN Trial (Phase 3)
The ENLIVEN study was a two-part, randomized, double-blind, placebo-controlled, multinational trial.[13][15][16]
-
Part 1 (Double-Blind Phase):
-
Patient Population: Adults with symptomatic, advanced TGCT for whom surgery was not recommended due to potential for worsening functional limitation or severe morbidity. Patients were required to have measurable disease of at least 2 cm.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Dosing: The this compound group received a loading dose of 1000 mg daily (400 mg in the morning, 600 mg in the evening) for the first two weeks, followed by 800 mg daily (400 mg twice daily) for the subsequent 22 weeks.
-
Primary Endpoint: The primary endpoint was the overall response rate at week 25, as assessed by a central review using RECIST version 1.1.
-
Secondary Endpoints: Included ORR by TVS, changes in range of motion, and patient-reported outcomes for physical function and stiffness.
-
-
Part 2 (Open-Label Phase):
-
Patients who completed Part 1 were eligible to enter Part 2, where all participants received open-label this compound. This phase was designed to evaluate the long-term safety and efficacy of this compound.
-
Supporting Study: Phase 1 Extension Study
This was a two-part, multicenter, Phase 1 study that evaluated this compound in adult patients with advanced solid tumors, including a cohort with TGCT.[3][4][17]
-
Part 1 (Dose Escalation): This part has been previously reported and established the recommended Phase 2 dose.
-
Part 2 (Extension): This part enrolled six cohorts of patients with advanced solid tumors, including 39 patients with TGCT.
-
Assessments: Tumor responses were assessed using RECIST 1.1 and TVS. Patient-reported outcomes for pain were also evaluated.
-
Key Outcome: This study provided the initial evidence of this compound's efficacy in TGCT, with a 62% ORR by RECIST 1.1.[3]
-
Visualizing the Science: Mechanism and Workflow
To further clarify the scientific basis and clinical application of this compound, the following diagrams illustrate its mechanism of action and the workflow of the pivotal ENLIVEN trial.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ENLIVEN study: this compound for tenosynovial giant cell tumor (TGCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from Phase I Extension Study Assessing this compound Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term outcomes of this compound in tenosynovial giant cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A phase 4, multicenter, global clinical study to evaluate discontinuation and rechallenge of this compound in patients with tenosynovial giant cell tumor previously treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-world experience of patients newly initiated on this compound for tenosynovial giant cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-world experience of patients newly initiated on this compound for tenosynovial giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TURALIO® (this compound) Clinical Trials Design | HCP [turaliohcp.com]
- 14. Long-term efficacy and safety of this compound in patients with tenosynovial giant cell tumor: final results of the ENLIVEN study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENLIVEN Phase 3 Study of this compound in Tenosynovial Giant Cell Tumor (TGCT) Will Continue to Completion Following Enrollment Discontinuation- Daiichi Sankyo US [daiichisankyo.us]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. escholarship.org [escholarship.org]
Pexidartinib Combination Therapy: In Vivo Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pexidartinib combination therapies validated in vivo. It summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to support further research and development in oncology.
This compound: Targeting the Tumor Microenvironment
This compound (PLX3397) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] CSF-1R signaling is crucial for the proliferation, differentiation, and survival of macrophages.[1][2][3] In the tumor microenvironment, a subset of macrophages known as tumor-associated macrophages (TAMs) often promotes tumor growth, angiogenesis, and suppresses the anti-tumor immune response.[4][5] By inhibiting CSF-1R, this compound depletes these pro-tumoral macrophages, thereby remodeling the tumor microenvironment to be more susceptible to anti-cancer treatments.[5][6] this compound also exhibits inhibitory activity against c-KIT and FLT3, which are implicated in various malignancies.[1][2]
This compound in Combination with Immune Checkpoint Inhibitors (Anti-PD-1)
The combination of this compound with anti-PD-1 immune checkpoint inhibitors has shown synergistic anti-tumor effects in preclinical models of colorectal and lung cancer. The rationale behind this combination is that by depleting immunosuppressive TAMs with this compound, the efficacy of PD-1 blockade in activating anti-tumor T-cell responses is enhanced.
Quantitative Data Summary: this compound + Anti-PD-1 Antibody
| Cancer Model | Treatment Group | Metric | Result | Reference |
| Murine Colorectal Cancer (MC38) | Control | Tumor Volume | - | [6] |
| Anti-PD-1 Monotherapy | Tumor Volume | No significant difference from control | [6] | |
| This compound Monotherapy | Tumor Volume | No significant difference from control | [6] | |
| This compound + Anti-PD-1 | Tumor Volume | Significant reduction compared to all other groups | [6] | |
| This compound Monotherapy | CD163+ M2 Macrophages | Decrease compared to control | [6] | |
| This compound + Anti-PD-1 | CD163+ M2 Macrophages | Decrease compared to control | [6] | |
| This compound Monotherapy | CD8+ T Cell Infiltration | Significant increase compared to control | [6] | |
| This compound + Anti-PD-1 | CD8+ T Cell Infiltration | Significant increase compared to control | [6] | |
| Murine Lung Adenocarcinoma (LLC) | This compound Monotherapy | CD8+/Treg Ratio | Significant increase | [7] |
| This compound + Anti-PD-1 | Survival Rate | Significant improvement | [8] | |
| This compound + Anti-PD-1 | Tumor Weight | Significant reduction | [8] |
Signaling Pathway: this compound and Anti-PD-1 Synergy
Caption: this compound and Anti-PD-1 Combination Pathway.
Experimental Workflow: In Vivo Murine Colorectal Cancer Model
Caption: Murine Colorectal Cancer In Vivo Experimental Workflow.
Experimental Protocols
Murine Colorectal Cancer Model
-
Animal Model: Six to eight-week-old C57BL/6J mice.[8]
-
Cell Lines: MC38 murine colorectal cancer cells and cancer-associated fibroblasts (CAFs).[6]
-
Tumor Implantation: Mice were co-transplanted with MC38 cells and CAFs.[6]
-
Treatment Regimen:
-
This compound (PLX3397) was administered.
-
Anti-PD-1 antibody was injected intraperitoneally at 200 µg per mouse every 3 days.[8]
-
-
Endpoint Analysis: On day 35, tumors were harvested for volume measurement, immunohistochemistry, and RNA sequencing.[6]
This compound in Combination with Chemotherapy (Paclitaxel)
In breast cancer models, chemotherapy with agents like paclitaxel can paradoxically lead to the recruitment of TAMs, which contribute to therapeutic resistance.[9] Combining this compound with paclitaxel aims to abrogate this TAM-mediated resistance and enhance the efficacy of chemotherapy.
Quantitative Data Summary: this compound + Paclitaxel
| Cancer Model | Treatment Group | Metric | Result | Reference |
| MMTV-PyMT Mouse Breast Cancer | Paclitaxel Monotherapy | Macrophage Infiltration | Increased | [9][10] |
| This compound + Paclitaxel | Macrophage Infiltration | Reduced | [10] | |
| This compound + Paclitaxel | Tumor Growth | Reduced compared to paclitaxel alone | [10] | |
| This compound + Paclitaxel | Pulmonary Metastases | Reduced compared to paclitaxel alone | [10] | |
| This compound + Paclitaxel | CD8+ T Cells | Significant increase | [9] |
Logical Relationship: this compound and Paclitaxel
Caption: this compound and Paclitaxel Logical Interaction.
Experimental Protocols
MMTV-PyMT Mouse Breast Cancer Model
-
Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.[9]
-
Treatment Regimen:
-
Paclitaxel was administered intravenously.
-
This compound (CSF-1R inhibitor) was administered orally.[9]
-
-
Endpoint Analysis: Tumor growth was monitored, and at the end of the study, tumors and lungs were harvested to assess macrophage infiltration, tumor size, and the presence of metastases.[9][10]
This compound in Combination with Radiotherapy and Temozolomide
In glioblastoma, the tumor microenvironment plays a significant role in treatment resistance. This compound is being investigated in combination with standard-of-care radiotherapy and temozolomide (TMZ) to modulate the tumor microenvironment and potentially improve outcomes.
Quantitative Data Summary: this compound + Radiotherapy + TMZ
| Cancer Model | Treatment Group | Metric | Result | Reference |
| Newly Diagnosed Glioblastoma (Human) | This compound + RT/TMZ | Recommended Phase 2 Dose (this compound) | 800 mg/day (5 days/week during RT/TMZ), 800 mg/day (7 days/week with adjuvant TMZ) | [11][12] |
| This compound + RT/TMZ | Median Progression-Free Survival (mPFS) | 6.7 months | [11][12] | |
| This compound + RT/TMZ | Median Overall Survival (mOS) | 13.1 months (actual), 18.8 months (corrected vs. historical controls) | [11][12] |
Note: The clinical trial did not demonstrate a significant improvement in mPFS or mOS with the addition of this compound to standard of care.[11][12]
Experimental Workflow: Glioblastoma Clinical Trial
Caption: Glioblastoma Phase 1b/2 Clinical Trial Workflow.
Experimental Protocols
Phase 1b/2 Glioblastoma Clinical Trial
-
Patient Population: Adults with newly diagnosed glioblastoma.[11]
-
Treatment Regimen:
-
Dose Escalation: A 3+3 dose-escalation design was used in the Phase 1b portion to determine the recommended Phase 2 dose (RP2D).[9]
-
Endpoint Analysis: The primary endpoint for Phase 1b was the RP2D. For Phase 2, the primary endpoint was median progression-free survival (mPFS). Secondary endpoints included median overall survival (mOS) and safety.[11][12]
Conclusion
In vivo studies have demonstrated the potential of this compound to enhance the efficacy of various anti-cancer therapies by modulating the tumor microenvironment. The combination of this compound with immune checkpoint inhibitors and certain chemotherapies has shown promising synergistic effects in preclinical models, primarily through the depletion of immunosuppressive tumor-associated macrophages and subsequent enhancement of the anti-tumor immune response. While the combination with radiotherapy and temozolomide in glioblastoma did not meet its primary efficacy endpoints in the initial clinical trial, further investigation into patient selection and combination strategies may be warranted. The data and protocols presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop more effective cancer combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy coupled to macrophage inhibition induces T-cell and B-cell infiltration and durable regression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1b/2 study of orally administered this compound in combination with radiation therapy and temozolomide in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Phase 1b/2 study of orally administered this compound in combination wi" by Joe S Mendez, Adam L Cohen et al. [scholarlycommons.henryford.com]
A Comparative Guide to the Potency of Pexidartinib and Novel CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of pexidartinib's potency against a selection of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. The data presented is curated from publicly available experimental findings to facilitate an objective comparison for research and drug development purposes.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a prime target for therapeutic intervention. This compound (PLX3397), the first FDA-approved CSF1R inhibitor, has paved the way for the development of a new generation of more potent and selective inhibitors.[2] This guide offers a head-to-head comparison of this compound with several novel CSF1R inhibitors, focusing on their biochemical potency and selectivity.
Comparative Potency of CSF1R Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several novel CSF1R inhibitors against their primary target, CSF1R, as well as the common off-targets c-Kit and FMS-like tyrosine kinase 3 (FLT3). Lower IC50 values indicate higher potency.
| Inhibitor | Alias | Developer/Originator | CSF1R IC50 (nM) | c-Kit IC50 (nM) | FLT3 IC50 (nM) | Reference |
| This compound | PLX3397 | Plexxikon/Daiichi Sankyo | 13 - 17 | 12 - 27 | 160 | [2][3][4][5] |
| Edicotinib | JNJ-40346527 | Janssen Pharmaceuticals | 3.2 | 20 | 190 | [3] |
| Sotuletinib | BLZ945 | Novartis | 1 | >1000 | >1000 | [3] |
| ARRY-382 | - | Array BioPharma/Pfizer | 9 | - | - | [3] |
Note: IC50 values are sourced from different studies and are presented for comparative purposes. Direct head-to-head studies may yield slightly different absolute values but are expected to maintain similar potency rankings.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to generate the potency data, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Potency Determination.
Experimental Protocols
The determination of inhibitor potency is typically conducted through biochemical and cell-based assays. The following are generalized protocols representative of those used in the field.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified CSF1R in the presence of an inhibitor.
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CSF1R kinase domain, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Preparation: The test inhibitors, including this compound and novel compounds, are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the CSF1R enzyme to the wells of a 96- or 384-well plate containing the substrate/ATP mix and the various inhibitor concentrations. The reaction is allowed to proceed for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using a detection reagent like ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is read using a microplate reader. The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based CSF1R Phosphorylation Assay (e.g., Phospho-ELISA)
This assay measures the ability of an inhibitor to block CSF1-induced autophosphorylation of CSF1R in a cellular context.
-
Cell Culture and Plating: A human cell line endogenously expressing or engineered to overexpress CSF1R (e.g., NIH3T3/CSF-1R cells) is cultured and seeded into 96-well plates.
-
Serum Starvation: Prior to the assay, cells are serum-starved for a period (e.g., 2-4 hours) to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: The cells are pre-incubated with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
CSF1 Stimulation: The cells are then stimulated with a predetermined concentration of recombinant human CSF1 for a short period (e.g., 5-10 minutes) at 37°C to induce CSF1R autophosphorylation.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the cellular proteins.
-
Detection of Phospho-CSF1R: The level of phosphorylated CSF1R in the cell lysates is quantified using a sandwich ELISA. This typically involves capturing total CSF1R and detecting the phosphorylated form with a specific anti-phosphotyrosine antibody.
-
Data Analysis: The signal from the ELISA is measured, and the percentage of inhibition of CSF1R phosphorylation is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Phase Ib study of the combination of this compound (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pexidartinib in a Laboratory Setting
The proper disposal of pexidartinib, a multi-targeted receptor tyrosine kinase inhibitor, is crucial for ensuring laboratory safety and environmental protection.[1] As with any active pharmaceutical ingredient, disposal procedures must adhere to strict regulatory guidelines to prevent contamination and potential harm.[2] This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound waste.
Hazard Profile and Classification
This compound's classification can vary between suppliers, necessitating a cautious approach. While some Safety Data Sheets (SDS) state the substance is not classified according to the Globally Harmonized System (GHS), others indicate it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4] Furthermore, one source indicates it can cause damage to organs through prolonged or repeated exposure.[5] Due to its potent pharmacological activity and these potential hazards, this compound waste should be handled as potentially hazardous material.
There are conflicting reports on its environmental hazard. One SDS lists it as "Water hazard class 1 (Self-assessment): slightly hazardous for water," while another classifies it as "Water hazard class (WGK): 3 - severe hazard to waters".[3][5] This discrepancy underscores the importance of preventing any release into the environment.[4][6]
Table 1: Summary of this compound Hazard Classifications from Safety Data Sheets
| Hazard Category | Classification Source 1[3] | Classification Source 2[4] | Classification Source 3[5] |
| GHS Classification | Not Classified | Harmful if swallowed; Causes skin, eye, and respiratory irritation.[4] | Causes damage to organs through prolonged or repeated exposure.[5] |
| Water Hazard Class | Class 1 (Slightly Hazardous) | Not Specified | Class 3 (Severely Hazardous) |
Procedural Guide for this compound Disposal
The recommended disposal method for this compound is through a licensed chemical destruction facility, typically via controlled incineration.[6] Under no circumstances should this compound or its containers be disposed of in standard trash or discharged into sewer systems.[6]
Step 1: Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, contaminated personal protective equipment (PPE) like gloves, and labware (e.g., vials, pipette tips), must be treated as chemical waste.[2]
-
Containerization: Collect all this compound waste in a dedicated, suitable, and clearly labeled container with a secure closure.[4][6] The container label should identify the contents as "this compound Waste" and include appropriate hazard symbols.
Step 2: On-Site Storage
-
Location: Store the sealed waste container in a dry, cool, and well-ventilated area designated for chemical waste.[6]
-
Incompatibilities: Keep the waste container away from incompatible materials such as strong acids, alkalis, and strong oxidizing agents.[7][8]
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company.[6] This ensures compliance with all local, state, and federal regulations.[7][8]
-
Recommended Method: The primary disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing.[6] One SDS suggests that the material can be dissolved or mixed with a combustible solvent before being burned in a chemical incinerator.[4]
Step 4: Handling Contaminated Packaging
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as this compound waste.
-
Decontaminated Packaging: After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[6]
Experimental Protocols
This section is not applicable, as this document provides procedural guidance for chemical disposal rather than summarizing experimental research.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory environment.
References
- 1. This compound | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biosynth.com [biosynth.com]
- 5. daiichisankyo.us [daiichisankyo.us]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
Essential Safety and Logistical Information for Handling Pexidartinib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Pexidartinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal procedures to minimize exposure and ensure a safe laboratory environment.
Hazard Communication
This compound is a potent kinase inhibitor. While comprehensive toxicological data is not fully available, it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Due to the risk of serious and potentially fatal liver injury observed in clinical settings, it is crucial to handle this compound with stringent safety precautions.[2]
Quantitative Data Summary
While specific occupational exposure limits (OELs) have not been established for this compound, the available hazard information necessitates cautious handling.[1][3] The primary health concern is hepatotoxicity.[2]
| Data Point | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Occupational Exposure Limits (OELs) | Not established | [1][3] |
| Primary Toxicological Concern | Hepatotoxicity (serious and potentially fatal liver injury) | [2] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical barrier to preventing exposure to this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Gloves: Two pairs of chemotherapy-grade, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards.- Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. |
| Compounding and Weighing (powder) | - Gloves: Two pairs of chemotherapy-grade, powder-free gloves changed every 30 minutes or upon contamination.- Gown: Disposable, fluid-resistant gown with a back closure and tight-fitting cuffs.- Eye Protection: Chemical safety goggles with side shields or a full-face shield.- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment device. Operations should be performed in a certified chemical fume hood, biological safety cabinet, or containment ventilated enclosure (CVE).- Shoe Covers: Two pairs of disposable, skid-resistant shoe covers. |
| Handling Solutions | - Gloves: Two pairs of chemotherapy-grade, powder-free gloves.- Gown: Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.- Eye Protection: Chemical safety goggles with side shields. |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty, chemotherapy-grade gloves.- Gown: Impervious, disposable gown.- Eye Protection: Full-face shield and safety goggles.- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 for powders, or one with organic vapor cartridges for solutions) is required.- Shoe Covers: Two pairs of disposable, fluid-resistant shoe covers. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-grade, powder-free gloves.- Gown: Disposable, fluid-resistant gown.- Eye Protection: Chemical safety goggles with side shields. |
Operational and Disposal Plans
Adherence to standardized procedures for handling, spill management, and disposal is essential for laboratory safety.
General Handling Procedures
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.
-
No Food or Drink: Do not eat, drink, or store food in areas where this compound is handled or stored.[1]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before beginning cleanup, put on the full set of PPE as outlined in the table above for spill cleanup.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.
-
For Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area:
-
Use a scoop and absorbent materials to carefully collect the spilled material.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill surface. A common practice for similar compounds is to use a detergent solution followed by a rinse with water. For this compound, scrubbing with alcohol has also been suggested.[2]
-
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
All this compound waste, including unused compounds, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.
-
Containerization:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) in a clearly labeled, sealed, and puncture-resistant container. The container should be marked as "Hazardous Chemical Waste" and "Cytotoxic Waste."
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof, and clearly labeled container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.
-
-
Disposal Method: The recommended method of disposal is incineration in a licensed hazardous waste facility.[3] Dissolving the material in a combustible solvent before incineration is also a suggested practice.[3] Do not dispose of this compound down the drain or in regular trash.[3]
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.
Workflow and Safety Visualizations
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for receiving, storing, and handling this compound.
Caption: Procedural workflow for spill response and waste disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
